molecular formula C23H45NO12 B15543307 N-Me-N-bis(PEG4-acid)

N-Me-N-bis(PEG4-acid)

Numéro de catalogue: B15543307
Poids moléculaire: 527.6 g/mol
Clé InChI: GVLKSZBFWWZTQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Me-N-bis(PEG4-acid) is a useful research compound. Its molecular formula is C23H45NO12 and its molecular weight is 527.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Me-N-bis(PEG4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-N-bis(PEG4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO12/c1-24(4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(25)26)5-9-32-13-17-36-21-19-34-15-11-30-7-3-23(27)28/h2-21H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLKSZBFWWZTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is N-Me-N-bis(PEG4-acid) and its primary functions?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Me-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG) linker, designed for use in bioconjugation, drug delivery, and surface modification applications.

Core Concepts: Understanding N-Me-N-bis(PEG4-acid)

N-Me-N-bis(PEG4-acid) is a trifunctional crosslinker characterized by a central tertiary amine branching point, from which two polyethylene glycol chains of four ethylene (B1197577) glycol units (PEG4) extend, each terminating in a carboxylic acid. The central nitrogen atom is also substituted with a methyl group. This molecule is typically supplied as a hydrochloride (HCl) salt to improve its stability and handling.[1]

The core utility of this molecule lies in its defined structure, which allows for the precise spacing and presentation of two terminal carboxylic acid groups. The PEG chains impart hydrophilicity, which can enhance the solubility of the resulting conjugate in aqueous buffers and reduce non-specific binding.[1][2][3] Branched PEG linkers like this are valuable in applications requiring the attachment of multiple molecules to a single point, such as increasing the drug-to-antibody ratio in antibody-drug conjugates (ADCs) or creating multivalent constructs for enhanced binding affinity.

Chemical and Physical Properties

Primary Functions and Applications

The primary function of N-Me-N-bis(PEG4-acid) is to act as a homobifunctional crosslinker, covalently connecting two molecules that each possess a primary amine group. The two terminal carboxylic acids can react with primary amines in the presence of activating agents to form stable amide bonds.[1]

Key applications include:

  • Antibody-Drug Conjugates (ADCs): The branched structure allows for the attachment of two drug molecules to a single lysine (B10760008) residue on an antibody, increasing the drug-to-antibody ratio (DAR).

  • PROTACs and Molecular Glues: The defined length of the PEG arms can be used to optimally position two different proteins for targeted protein degradation.

  • Surface Modification: Immobilization of amine-containing biomolecules onto surfaces functionalized with this linker.

  • Hydrogel Formation: Crosslinking of amine-containing polymers to form biocompatible hydrogels.

  • Multivalent Ligand Display: Creation of constructs with multiple ligands to enhance binding to target receptors.

Quantitative Data

The following table summarizes the key quantitative data for N-Me-N-bis(PEG4-acid) HCl salt and a selection of structurally related N-substituted-bis(PEG4-acid) linkers for comparison.

Compound NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityCAS Number
N-Me-N-bis(PEG4-acid) HCl salt BP-22821C23H45NO12·HCl527.6>98%2055014-77-0
NH-bis(PEG4-acid) HCl saltAG-7033C22H43NO12·HCl513.6>96%2055041-59-1
N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl saltBP-23554C42H78N4O18S·HCl959.2>98%2112731-49-2
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl saltBP-23471C32H62N4O16·HCl758.9>98%2093152-80-6

Experimental Protocols

The most common application of N-Me-N-bis(PEG4-acid) involves the coupling of its terminal carboxylic acids to primary amines on a biomolecule (e.g., a protein) using carbodiimide (B86325) chemistry. The following is a general two-step protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

Protocol: Two-Step EDC/sulfo-NHS Coupling to an Amine-Containing Biomolecule

Materials:

  • N-Me-N-bis(PEG4-acid) HCl salt

  • Amine-containing biomolecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening their containers. Prepare stock solutions of N-Me-N-bis(PEG4-acid) HCl salt, EDC, and sulfo-NHS in a suitable anhydrous solvent (e.g., DMSO or DMF) immediately before use.

  • Activation of Carboxylic Acids:

    • Dissolve the N-Me-N-bis(PEG4-acid) HCl salt in Activation Buffer. Note: The HCl salt will make the solution slightly acidic. The buffer should have sufficient capacity to maintain the desired pH.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxylic acids to form a more stable sulfo-NHS ester.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted cross-linking of the target biomolecule, remove excess EDC and sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to the Amine-Containing Biomolecule:

    • Immediately add the activated linker solution (or the desalted, activated linker) to the biomolecule solution in Coupling Buffer. A typical starting point is a 10- to 20-fold molar excess of the linker to the biomolecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

Mandatory Visualizations

Chemical Structure of N-Me-N-bis(PEG4-acid) HCl salt

cluster_0 N-Me-N-bis(PEG4-acid) HCl salt N N+ Me CH3 N->Me H_ion H N->H_ion C1_1 CH2 N->C1_1 C2_1 CH2 N->C2_1 Cl_ion Cl- C1_2 CH2 C1_1->C1_2 O1_1 O C1_2->O1_1 C1_3 CH2 O1_1->C1_3 C1_4 CH2 C1_3->C1_4 O1_2 O C1_4->O1_2 C1_5 CH2 O1_2->C1_5 C1_6 CH2 C1_5->C1_6 O1_3 O C1_6->O1_3 C1_7 CH2 O1_3->C1_7 C1_8 CH2 C1_7->C1_8 O1_4 O C1_8->O1_4 C1_9 CH2 O1_4->C1_9 C1_10 CH2 C1_9->C1_10 C1_11 C C1_10->C1_11 O1_5 O C1_11->O1_5 OH1 OH C1_11->OH1 C2_2 CH2 C2_1->C2_2 O2_1 O C2_2->O2_1 C2_3 CH2 O2_1->C2_3 C2_4 CH2 C2_3->C2_4 O2_2 O C2_4->O2_2 C2_5 CH2 O2_2->C2_5 C2_6 CH2 C2_5->C2_6 O2_3 O C2_6->O2_3 C2_7 CH2 O2_3->C2_7 C2_8 CH2 C2_7->C2_8 O2_4 O C2_8->O2_4 C2_9 CH2 O2_4->C2_9 C2_10 CH2 C2_9->C2_10 C2_11 C C2_10->C2_11 O2_5 O C2_11->O2_5 OH2 OH C2_11->OH2

Caption: Chemical structure of N-Me-N-bis(PEG4-acid) as the hydrochloride salt.

Experimental Workflow for Bioconjugation

start 1. Prepare Reagents - N-Me-N-bis(PEG4-acid) HCl - EDC & Sulfo-NHS - Buffers activate 2. Activate Linker - Dissolve linker in Activation Buffer (pH 6.0) - Add EDC and Sulfo-NHS - Incubate 15-30 min @ RT start->activate desalt 3. Optional Desalting - Remove excess EDC/Sulfo-NHS - Equilibrate with Coupling Buffer activate->desalt Recommended conjugate 4. Conjugate to Biomolecule - Add activated linker to biomolecule (R-NH2) in Coupling Buffer (pH 7.2-7.5) - Incubate 2h @ RT or overnight @ 4°C activate->conjugate desalt->conjugate quench 5. Quench Reaction - Add Tris or Hydroxylamine - Incubate 15 min @ RT conjugate->quench purify 6. Purify Conjugate - Size-Exclusion Chromatography or Dialysis quench->purify end Final Conjugate (Biomolecule)-NH-CO-(PEG4)-N(Me)-(PEG4)-CO-NH-(Biomolecule) purify->end

References

An In-depth Technical Guide to N-Me-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Me-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG) linker. Designed for professionals in the fields of bioconjugation, drug delivery, and surface modification, this document details the molecule's characteristics and provides standardized experimental protocols for its use.

Core Concepts: Chemical Structure and Properties

N-Me-N-bis(PEG4-acid) is a bifunctional, branched PEG linker. Its structure is characterized by a central methylated tertiary amine, from which two identical PEG4-acid arms extend. The polyethylene glycol chains impart hydrophilicity, which can enhance the solubility and stability of the resulting conjugate in aqueous environments. The terminal carboxylic acid groups are reactive handles for covalent attachment to primary amine-containing molecules.

The key structural features include:

  • Branched Architecture : Allows for the attachment of two molecules to a single point, enabling the creation of multi-functional conjugates or increasing the payload in applications like antibody-drug conjugates (ADCs).

  • PEG4 Spacers : Each arm consists of four repeating ethylene (B1197577) glycol units, providing a flexible, hydrophilic spacer that can reduce steric hindrance and minimize immunogenicity of the conjugated biomolecule.

  • Terminal Carboxylic Acids : These functional groups can be activated to react with primary amines, forming stable amide bonds.

Chemical Identification and Physical Properties

The fundamental properties of N-Me-N-bis(PEG4-acid) are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

PropertyValueReference
Chemical Name N-Me-N-bis(PEG4-acid)
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
CAS Number 2055014-77-0[1]
Molecular Formula C23H45NO12[1]
Molecular Weight 527.6 g/mol [1]
Purity Typically ≥98%[1]
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Condition -20°C, desiccated[1]
Canonical SMILES CN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
InChI Key GVLKSZBFWWZTQF-UHFFFAOYSA-N

Reactivity and Applications

The primary utility of N-Me-N-bis(PEG4-acid) lies in its ability to act as a crosslinking agent. The two terminal carboxylic acid groups can be conjugated to amine-containing molecules, such as proteins, peptides, antibodies, or small molecule drugs, through the formation of amide bonds.[1] This reaction is typically mediated by carbodiimide (B86325) chemistry.

Key Applications
  • Antibody-Drug Conjugates (ADCs) : Branched PEG linkers are particularly valuable in the development of ADCs. They allow for the attachment of a higher number of drug molecules (payload) to a single antibody, increasing the drug-to-antibody ratio (DAR).[2][3] This can enhance the potency of the ADC.[3] The hydrophilic PEG spacer also helps to overcome the aggregation issues often associated with hydrophobic drug payloads.[3]

  • Surface Modification : The linker can be used to functionalize surfaces, such as nanoparticles or self-assembled monolayers. The PEG chains can reduce non-specific protein binding, while the terminal acid groups provide points for further conjugation.

  • Development of Multifunctional Molecules : The branched structure allows for the creation of Y-shaped or "dual-payload" conjugates, where two different molecules can be attached to a central scaffold.

Experimental Protocols

The most common method for conjugating N-Me-N-bis(PEG4-acid) to amine-containing molecules is through the activation of its carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Protocol for EDC/NHS Coupling

This two-step protocol first activates the carboxylic acids on the linker to form a semi-stable NHS ester, which then readily reacts with primary amines.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Anhydrous DMSO or DMF (for dissolving the linker)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation :

    • Equilibrate N-Me-N-bis(PEG4-acid), EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of N-Me-N-bis(PEG4-acid) in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

    • Prepare the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acids :

    • In a reaction tube, combine the N-Me-N-bis(PEG4-acid) stock solution with Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS/Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This activation step is most efficient at a pH of 4.5-6.0.[4][5]

  • Conjugation to Amines :

    • Immediately add the activated linker solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the activated linker over the amine-containing molecule is a common starting point, but this should be optimized.

    • For optimal reaction with primary amines, the pH should be between 7.2 and 8.0.[4][5] Adjust with Coupling Buffer if necessary.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification :

    • Stop the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.

    • Purify the conjugate to remove excess linker and reaction byproducts using a desalting column or dialysis.

  • Characterization :

    • Analyze the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of modification.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and logical relationships can aid in understanding the application of N-Me-N-bis(PEG4-acid).

Logical Relationship of Components in EDC/NHS Chemistry```dot

EDC_NHS_Coupling

Caption: Step-by-step workflow for protein conjugation.

Application in Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_activation Activation & Conjugation antibody Antibody (mAb) with Lysine Residues (-NH2) conjugation2 Conjugate Linker-(Drug)2 to Antibody Lysines antibody->conjugation2 linker N-Me-N-bis(PEG4-acid) activation Activate Linker with EDC/NHS linker->activation drug Amine-reactive Payload (Drug-NH2) conjugation1 Conjugate Activated Linker to Drug-NH2 (x2) drug->conjugation1 activation->conjugation1 linker_drug_complex Linker-(Drug)2 Complex conjugation1->linker_drug_complex linker_drug_complex->conjugation2 activation2 Activate Remaining COOH on Linker (if applicable) adc Final ADC (mAb-[Linker-Drug]n) conjugation2->adc

Caption: Conceptual workflow for ADC synthesis using a branched linker.

References

Understanding the molecular weight and formula of N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular characteristics, potential applications, and experimental considerations for N-Me-N-bis(PEG4-acid), a bifunctional crosslinker. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties and outlines protocols for its use in bioconjugation and other advanced applications.

Core Molecular Attributes

N-Me-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative. Its structure features a central methylamino nitrogen atom covalently bonded to two polyethylene glycol chains. Each chain consists of four ethylene (B1197577) glycol units and terminates in a carboxylic acid group. This bifunctional nature allows for the conjugation of two different amine-containing molecules or for multivalent attachment to a single entity. The PEG linkers enhance the solubility and biocompatibility of the resulting conjugates.

Quantitative Data Summary

The key quantitative data for N-Me-N-bis(PEG4-acid) are summarized in the table below. These values are calculated based on the deduced chemical structure.

PropertyValue
Chemical Formula C₂₁H₄₁NO₁₂
Molecular Weight 499.55 g/mol
Appearance Expected to be a colorless or pale yellow oil or solid
Solubility Soluble in water and most organic solvents

Experimental Protocols

The terminal carboxylic acid groups of N-Me-N-bis(PEG4-acid) are reactive towards primary and secondary amines, enabling the formation of stable amide bonds. This reaction is a cornerstone of bioconjugation and requires activation of the carboxyl groups.

General Protocol for Amine Coupling

This protocol outlines the general steps for conjugating N-Me-N-bis(PEG4-acid) to an amine-containing molecule (e.g., a protein, peptide, or small molecule drug) using carbodiimide (B86325) chemistry.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: MES buffer (pH 4.5-6.0)

  • Coupling Buffer: PBS or HEPES buffer (pH 7.2-8.0)

  • Quenching solution: Hydroxylamine or Tris buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve N-Me-N-bis(PEG4-acid) in the Activation Buffer.

    • Add a molar excess (typically 2-10 fold) of EDC and NHS (or sulfo-NHS) to the solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.

  • Conjugation to Amines:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated N-Me-N-bis(PEG4-acid) solution to the amine solution. The molar ratio will depend on the desired degree of labeling.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using an appropriate method to remove unreacted reagents and byproducts.

Visualizing Potential Applications

The structure of N-Me-N-bis(PEG4-acid) makes it an ideal candidate for use as a linker in various bioconjugation applications, such as the development of Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras).

G Conceptual Workflow for N-Me-N-bis(PEG4-acid) in Bioconjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis A N-Me-N-bis(PEG4-acid) C Activated Linker (NHS Ester) A->C Activation B EDC/NHS F Intermediate Conjugate C->F Conjugation D Molecule 1 (e.g., Antibody) D->F E Molecule 2 (e.g., Drug Payload) G Final Bifunctional Conjugate E->G F->G Second Conjugation H Purification (e.g., Chromatography) G->H I Characterization (e.g., Mass Spectrometry) H->I

Navigating the Landscape of Branched PEG Linkers: A Technical Guide to N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, supplier information, and potential applications of the branched PEG linker, N-Me-N-bis(PEG4-acid). While direct information for this specific molecule is limited, this document provides critical data on its hydrochloride salt and closely related analogues, offering valuable insights into its utility in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information: N-Me-N-bis(PEG4-acid) and its Hydrochloride Salt

A search for the exact compound N-Me-N-bis(PEG4-acid) did not yield a specific CAS number or a wide range of suppliers. However, its hydrochloride salt is commercially available.

Table 1: Chemical and Supplier Information for N-Me-N-bis(PEG4-acid) HCl Salt

ParameterValueReference
Chemical Name N-Me-N-bis(PEG4-acid) hydrochloride salt[1]
CAS Number 2055014-77-0[1]
Supplier BroadPharm[1]
Catalog Number BP-22340 (This is an example, please verify with supplier)
Molecular Formula C21H41NO12 · HCl[1]
Molecular Weight 540.01 (as HCl salt)[1]
Solubility Soluble in water and DMSO[1]
Storage -20°C[1]

Closely Related Analogues and Their Properties

The limited public data on N-Me-N-bis(PEG4-acid) necessitates an examination of its close analogues to understand its potential behavior and applications. These related compounds share the core branched structure with terminal carboxylic acid groups, making them relevant for similar conjugation strategies.

Table 2: Properties of N-bis(PEG4-acid) Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features & Supplier(s)
N-Boc-N-bis(PEG4-acid) 2093152-88-4C27H51NO14613.69Boc-protected amine for controlled, sequential conjugation. Available from BroadPharm.[2]
N-(Azido-PEG4)-N-bis(PEG4-acid) 2771424-45-2C29H54N4O15706.76Features an azide (B81097) group for click chemistry applications. Available from BroadPharm.[3]
N-(Mal-PEG4-carbonyl)-N-bis(PEG4-acid) Not AvailableC40H69N3O20912.0Contains a maleimide (B117702) group for thiol-specific conjugation. Available from BroadPharm.
N-(PEG4-NHS ester)-N-bis(PEG4-acid) Not AvailableC38H66N2O21887.0Contains an NHS ester for reaction with primary amines. Available from Precise PEG.[4]
Methyltetrazine-amido-N-bis(PEG4-acid) 2639395-39-2C33H51N5O13725.78Incorporates a methyltetrazine moiety for bioorthogonal chemistry. Available from BroadPharm.[5]

The Role of Branched PEG Linkers in Drug Development

Branched PEG linkers, such as N-Me-N-bis(PEG4-acid), are increasingly utilized in the design of advanced therapeutics.[6] Their unique architecture offers several advantages over linear PEG linkers:

  • Increased Drug-to-Antibody Ratio (DAR): In ADCs, a single branched linker can be conjugated to multiple drug molecules, potentially leading to a higher DAR and enhanced potency.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG chains can enhance the solubility and stability of the conjugate, potentially leading to a longer circulation half-life.

  • Reduced Immunogenicity: The PEG chains can shield the protein or drug from the immune system, reducing its immunogenic potential.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize an antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. A branched linker like N-Me-N-bis(PEG4-acid) can be used to attach multiple drug molecules to the antibody, as depicted in the following signaling pathway diagram.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate TumorCell Tumor Cell Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Application in PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is critical for optimal ternary complex formation. Branched PEG linkers can provide the necessary flexibility and length to facilitate this interaction.

PROTAC_Mechanism cluster_cellular Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin Proteasome Proteasome UbiquitinatedTarget->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC.

Experimental Protocol: General Procedure for Antibody Conjugation

The following is a general protocol for the conjugation of a primary amine-containing molecule (e.g., an antibody) to N-Me-N-bis(PEG4-acid) or its analogues. This protocol should be optimized for specific applications.

Materials:

  • Antibody or other protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • N-Me-N-bis(PEG4-acid) HCl salt or a suitable analogue.

  • N-Hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Activation buffer (e.g., anhydrous DMSO or DMF).

  • Conjugation buffer (e.g., PBS, pH 7.2-7.5).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns or dialysis equipment for purification.

Experimental Workflow:

Conjugation_Workflow Start Start: Prepare Reagents Step1 Step 1: Activate Carboxylic Acid Groups of PEG Linker with EDC/NHS Start->Step1 Step2 Step 2: Prepare Antibody Solution in Amine-Free Buffer Start->Step2 Step3 Step 3: Conjugation Reaction (Add activated linker to antibody) Step1->Step3 Activated Linker Step2->Step3 Antibody Step4 Step 4: Quench Reaction (Add Tris-HCl) Step3->Step4 Step5 Step 5: Purify Conjugate (Desalting column or dialysis) Step4->Step5 End End: Characterize Conjugate Step5->End

Caption: General workflow for antibody conjugation with a PEG-acid linker.

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Dissolve N-Me-N-bis(PEG4-acid) HCl salt, EDC, and NHS in anhydrous DMSO to prepare a stock solution. The molar ratio should be optimized, but a starting point of 1:1.2:1.2 (Linker:EDC:NHS) is recommended.

    • Incubate the activation mixture at room temperature for 15-30 minutes.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. The molar excess of the linker over the antibody will determine the degree of labeling and should be optimized (e.g., 10- to 50-fold molar excess).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Remove excess linker and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Characterize the resulting conjugate using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the purity and drug-to-antibody ratio.

Conclusion

While N-Me-N-bis(PEG4-acid) itself is not widely documented, its hydrochloride salt and a range of structurally similar branched PEG linkers are available and offer significant potential in the field of bioconjugation and drug development. Their unique properties can be leveraged to create more effective and stable targeted therapeutics. The information and protocols provided in this guide serve as a starting point for researchers to explore the utility of these promising molecules in their own work. Further optimization of reaction conditions will be necessary for specific applications.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Me-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG) linker of significant interest in pharmaceutical and biotechnology applications. Its defined structure and bifunctional nature make it a valuable component in the development of complex drug delivery systems, bioconjugates, and proteolysis-targeting chimeras (PROTACs). This document details a feasible synthetic pathway, purification strategies, and relevant analytical techniques.

Introduction

N-Me-N-bis(PEG4-acid) is a discrete PEG (dPEG®) linker characterized by a central methylamino core from which two tetraethylene glycol (PEG4) chains extend, each terminating in a carboxylic acid. This unique architecture provides enhanced hydrophilicity and biocompatibility to conjugated molecules, while the two terminal acid groups offer versatile handles for subsequent chemical modifications. The precise length of the PEG chains ensures batch-to-batch consistency, a critical requirement for therapeutic applications.

Proposed Synthetic Pathway

A robust and efficient method for the synthesis of N-Me-N-bis(PEG4-acid) involves a double Michael addition of methylamine (B109427) to a protected PEG4-acrylate, followed by the deprotection of the carboxylic acid groups. This approach is favored for its high efficiency and the relative availability of the starting materials.

A general workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Methylamine & Protected PEG4-Acrylate Reaction1 Double Michael Addition Start->Reaction1 Intermediate N-Me-N-bis(PEG4-protected acid) Reaction1->Intermediate Reaction2 Deprotection (Hydrolysis) Intermediate->Reaction2 Product Crude N-Me-N-bis(PEG4-acid) Reaction2->Product Purification Chromatography Product->Purification Analysis QC Analysis Purification->Analysis FinalProduct Pure N-Me-N-bis(PEG4-acid) Analysis->FinalProduct

Caption: Synthetic and purification workflow for N-Me-N-bis(PEG4-acid).

Key Reactions

The synthesis hinges on two primary chemical transformations:

  • Double Michael Addition: This reaction involves the conjugate addition of methylamine to two equivalents of a PEG4-acrylate derivative where the carboxylic acid is protected, typically as an ester (e.g., t-butyl ester). The reaction is generally carried out in a suitable solvent like methanol (B129727) or under neat conditions. Microwave irradiation has been shown to significantly decrease reaction times and improve yields for Michael additions of amines to acrylates.

  • Deprotection (Hydrolysis): Following the Michael addition, the protecting groups on the terminal carboxylic acids are removed. In the case of t-butyl esters, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which cleaves the ester to yield the final dicarboxylic acid product.

Experimental Protocols

Synthesis of N-Me-N-bis(PEG4-t-butyl ester)
  • Materials:

    • Methylamine (e.g., 40% solution in water or as a gas)

    • t-Butyl-PEG4-acrylate

    • Methanol (anhydrous)

  • Procedure:

    • To a solution of t-butyl-PEG4-acrylate (2.2 equivalents) in anhydrous methanol, slowly add methylamine (1.0 equivalent) at room temperature with stirring.

    • The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude N-Me-N-bis(PEG4-t-butyl ester).

Synthesis of N-Me-N-bis(PEG4-acid) (Deprotection)
  • Materials:

    • Crude N-Me-N-bis(PEG4-t-butyl ester)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve the crude N-Me-N-bis(PEG4-t-butyl ester) in anhydrous DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure. The crude product is often co-evaporated with a solvent like toluene (B28343) to ensure complete removal of TFA.

Purification Methods

The purification of the final product is critical to remove unreacted starting materials, single-addition byproducts, and any impurities from the deprotection step. A multi-step purification strategy is often necessary.

Chromatography

A combination of chromatographic techniques is typically employed for the purification of PEG derivatives.

  • Size-Exclusion Chromatography (SEC): This technique is effective for removing low molecular weight impurities.

  • Ion-Exchange Chromatography (IEX): As the target molecule is a dicarboxylic acid, anion-exchange chromatography can be a powerful tool for separating it from non-acidic or mono-acidic impurities. The product is bound to the column at a neutral or slightly basic pH and eluted with a salt gradient or by lowering the pH.

  • Reversed-Phase Chromatography (RPC): RPC can also be used for the purification of PEGylated compounds, often providing good resolution. A C18 or C4 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is a common mobile phase system.

The logical flow of a typical purification process is outlined below:

Purification_Workflow Crude Crude N-Me-N-bis(PEG4-acid) SEC Size-Exclusion Chromatography (removes small molecule impurities) Crude->SEC IEX Ion-Exchange Chromatography (separates by charge) SEC->IEX RPC Reversed-Phase Chromatography (final polishing) IEX->RPC Pure Pure Product RPC->Pure

Caption: A logical workflow for the purification of N-Me-N-bis(PEG4-acid).

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis and purification of N-Me-N-bis(PEG4-acid). Actual results may vary depending on the specific reaction conditions and purification methods employed.

ParameterMichael Addition (Step 1)Deprotection (Step 2)Purification (Overall)
Yield > 90% (crude)> 95% (crude)60-80% (isolated)
Purity (by LC-MS) ~85%~80%> 98%
Reaction Time 12-24 hours2-4 hours-
Temperature 25-50 °C0-25 °C-
Key Reagents Methylamine, MethanolTFA, DCM-

Conclusion

The synthesis and purification of N-Me-N-bis(PEG4-acid) can be achieved through a well-defined synthetic route involving a double Michael addition and subsequent deprotection. Careful optimization of reaction conditions and a robust, multi-step purification strategy are essential for obtaining a high-purity product suitable for downstream applications in drug development and bioconjugation. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working with this important class of PEG linkers.

The Strategic Integration of PEG4 Spacers for Enhanced Hydrophilicity in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern therapeutics, particularly in the realm of complex biologics like antibody-drug conjugates (ADCs), the physicochemical properties of each component are critical determinants of overall efficacy and safety. A significant challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads, which can lead to issues such as aggregation, poor solubility, and rapid clearance from circulation.[1][2] This guide elucidates the pivotal role of short, discrete polyethylene (B3416737) glycol (PEG) spacers, specifically the tetra-ethylene glycol (PEG4) moiety, in mitigating these challenges. By serving as a hydrophilic linker, the PEG4 spacer fundamentally improves the aqueous solubility and overall disposition of the therapeutic agent, leading to enhanced pharmacokinetic profiles, better stability, and improved therapeutic indices. This document provides a technical overview of the mechanism, applications, and experimental protocols relevant to the use of PEG4 spacers in drug development.

The Physicochemical Challenge: Hydrophobicity in Drug Payloads

The potent small-molecule drugs used as payloads in ADCs are often highly hydrophobic.[1][2] This characteristic, while sometimes beneficial for membrane permeability, poses significant hurdles for systemic drug delivery:

  • Aggregation: Hydrophobic molecules tend to associate in aqueous environments, leading to the formation of aggregates. In ADCs, this can result in a loss of efficacy, altered immunogenicity, and rapid clearance from the bloodstream.[3]

  • Reduced Solubility: Poor water solubility complicates formulation and can lead to precipitation of the drug conjugate, particularly at higher concentrations or with higher drug-to-antibody ratios (DARs).[4][5]

  • Accelerated Clearance: The hydrophobic nature of the payload can increase non-specific uptake by the reticuloendothelial system, leading to faster plasma clearance and reduced bioavailability at the target site.[1][2]

  • Limited Drug Loading: Attempts to increase the potency of an ADC by increasing the DAR are often thwarted by the escalating hydrophobicity of the overall conjugate, which can compromise its stability and pharmacokinetic properties.[3][4]

The PEG4 Spacer: A Hydrophilicity-Enhancing Moiety

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer widely recognized as safe by the FDA.[4][] Uniform, discrete PEG spacers, such as PEG4, offer a precise and effective means to introduce hydrophilicity into a molecular construct.[5]

Mechanism of Action

The hydrophilicity of PEG stems from its repeating ethylene (B1197577) oxide units. Each ether oxygen can form hydrogen bonds with approximately three water molecules.[5] This creates a "hydration shell" around the PEG chain, which has several beneficial effects:

  • Masking Hydrophobicity: The flexible PEG4 spacer effectively "shields" the hydrophobic payload from the aqueous environment, preventing the hydrophobic interactions that lead to aggregation.[4][7]

  • Improving Solubility: The extensive hydrogen bonding with water significantly increases the overall water solubility of the conjugate.[3][] This is crucial for maintaining stability in physiological fluids and enabling the use of aqueous buffers during manufacturing.[5]

  • Increasing Hydrodynamic Radius: The hydration shell increases the apparent size (hydrodynamic radius) of the molecule, which can reduce renal clearance and prolong its circulation half-life.[7]

The logical relationship between a hydrophobic payload and the hydrophilicating effect of a PEG4 spacer in an ADC is illustrated below.

cluster_1 Aqueous Environment (Bloodstream) Antibody Monoclonal Antibody PEG4 PEG4 Spacer Antibody->PEG4 Payload Hydrophobic Payload Shield Hydrophilic Shielding PEG4->Payload Linkage Water Water Molecules (H₂O) PEG4->Water Forms Hydration Shell Shield->Payload Masks Hydrophobicity

Caption: Hydrophilic shielding effect of a PEG4 spacer on a hydrophobic payload.

Impact on Pharmacokinetics and Therapeutic Index

The introduction of a PEG4 spacer significantly influences the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic molecule.[5] By improving solubility and stability, PEG linkers contribute to:

  • Prolonged Half-Life: Reduced clearance rates lead to a longer circulation half-life (t½), allowing for sustained exposure of the target tissue to the drug.[1][2][4]

  • Increased Exposure: The area under the plasma concentration-time curve (AUC) is often increased, indicating greater overall drug exposure.[3][8]

  • Reduced Immunogenicity: PEGylation can shield potential epitopes on the payload or linker, reducing the risk of an immune response.[4][]

  • Enhanced Efficacy and Safety: Improved PK properties and better solubility allow for higher, more effective dosing while minimizing off-target toxicities associated with aggregation and non-specific uptake.[1][2][4] For instance, an ADC incorporating a PEG4 spacer demonstrated significantly reduced non-specific uptake in liver cells compared to a conjugate with a different linker.[9]

Summary of Quantitative and Qualitative Effects

While specific numerical data for PEG4 is often embedded within broader studies, the collective evidence strongly supports its positive impact. The following table summarizes the observed effects of incorporating PEG spacers into drug conjugates.

ParameterEffect of PEG Spacer IncorporationReferences
Physicochemical Properties
Aqueous SolubilityIncreased[3][4][5][]
AggregationReduced[1][3][4][5]
Drug-to-Antibody Ratio (DAR)Enables higher, stable DARs[3][4]
Pharmacokinetic Properties
Plasma ClearanceDecreased / Slower[1][2][4][10]
Circulation Half-life (t½)Prolonged / Increased[1][2][4][11]
Area Under the Curve (AUC)Increased[3][8]
Biological Properties
ImmunogenicityReduced[4][][7]
Off-Target ToxicityReduced[1][2][4][11]
Therapeutic IndexImproved[1][2]

Experimental Protocols and Methodologies

The evaluation of a PEG4 spacer's impact on a molecule involves synthesis, characterization, and functional assessment.

Synthesis of PEG4-Containing Conjugates

The synthesis of molecules incorporating a PEG4 spacer typically involves stepwise chemical reactions. Monodisperse PEG derivatives with reactive functional groups at each end (heterobifunctional PEGs) are commonly used.[12]

Generalized Protocol for Solid-Phase PEG Synthesis: A common approach for creating well-defined PEG chains is stepwise solid-phase synthesis.[13]

  • Resin Preparation: A suitable solid support (e.g., Wang resin) is prepared.

  • Deprotonation: The resin is treated with a strong base (e.g., potassium tert-butoxide) to create a reactive alkoxide.

  • Coupling: A monomer unit, such as a tetraethylene glycol monomer protected with a dimethoxytrityl (DMTr) group on one end and containing a leaving group (e.g., tosyl) on the other, is added. The alkoxide on the resin displaces the tosyl group in a Williamson ether synthesis.

  • Deprotection: The DMTr protecting group is removed with a mild acid (e.g., trifluoroacetic acid) to expose a new hydroxyl group, ready for the next coupling cycle.

  • Cleavage: Once the desired chain length (e.g., PEG4) is achieved, the final product is cleaved from the resin.

This stepwise approach allows for the creation of pure, monodisperse PEG linkers.[13][14] These linkers can then be further modified with specific functional groups for conjugation to antibodies and payloads.

Characterization and Hydrophilicity Assessment

5.2.1 Structural Characterization by LC/MS Liquid Chromatography/Mass Spectrometry (LC/MS) is a critical tool for confirming the successful synthesis and purity of a PEGylated molecule.[15][16][17][18]

  • Sample Preparation: The purified conjugate is dissolved in a suitable solvent. For biological samples, a protein precipitation step (e.g., with acetonitrile) may be required.[15]

  • Chromatographic Separation: The sample is injected onto an HPLC system, typically with a reverse-phase column, to separate the conjugate from any unreacted starting materials or impurities.

  • Mass Spectrometry Analysis: The eluent from the HPLC is directed into a mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, allowing for the precise determination of the molecular weight of the PEGylated product.

  • Data Analysis: The resulting mass spectrum is analyzed to confirm that the observed molecular weight matches the theoretical mass of the intended conjugate, thereby verifying the successful attachment of the PEG4-payload moiety. Tandem MS (MS/MS) can be used to confirm the site of conjugation.[18]

5.2.2 Measurement of Aqueous Solubility A standard method to quantify the improvement in hydrophilicity is to measure aqueous solubility.

  • Sample Preparation: An excess amount of the compound (both with and without the PEG4 spacer) is added to a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The mixture is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is centrifuged or filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is measured using a suitable analytical technique, such as HPLC with UV detection or LC/MS. The result is typically reported in mg/mL or µg/mL.

5.2.3 Hydrophobicity Assessment by RP-HPLC Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to qualitatively assess changes in hydrophobicity. A more hydrophilic compound will have a shorter retention time on a nonpolar stationary phase. By comparing the retention times of the parent molecule and its PEG4-conjugated version under identical conditions, a clear shift towards earlier elution for the PEGylated compound will confirm its increased hydrophilicity.

Workflow for ADC Development with a PEG4 Spacer

The integration of a PEG4 spacer is a key step in the broader workflow of developing a modern ADC. This process involves careful design, synthesis, and multi-stage evaluation to ensure the final conjugate meets the desired therapeutic profile.

ADC_Development_Workflow cluster_G In Vitro Tests cluster_H In Vivo Tests A Target & Payload Selection B Design of PEG4-Linker A->B C Synthesis of Linker-Payload B->C E Conjugation (Antibody + Linker-Payload) C->E D Antibody Production & Modification D->E F Purification & Characterization (e.g., LC/MS, DAR) E->F G In Vitro Evaluation F->G H In Vivo Evaluation G->H G1 Solubility & Stability Assays I Preclinical Development H->I H1 Pharmacokinetics (PK) Studies G2 Antigen Binding (ELISA, SPR) G3 Cell Cytotoxicity Assays H2 Tumor Model Efficacy Studies H3 Toxicity Studies

Caption: General workflow for the development of an ADC using a PEG4 spacer.

Conclusion

The use of a PEG4 spacer is a highly effective and clinically validated strategy for improving the hydrophilicity of complex therapeutic molecules, particularly antibody-drug conjugates.[5][19] By creating a hydrophilic shield around hydrophobic payloads, the PEG4 moiety mitigates problems of aggregation and poor solubility, leading to conjugates with superior stability, enhanced pharmacokinetic profiles, and an improved therapeutic window. The methodologies for synthesizing and characterizing these conjugates are well-established, making the PEG4 spacer an invaluable tool for researchers and drug developers aiming to optimize the performance and safety of next-generation targeted therapies.

References

The Lynchpin of Bioconjugation: A Technical Guide to N-Me-N-bis(PEG4-acid) Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for N-Me-N-bis(PEG4-acid), a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and material science. This document outlines the chemical principles, experimental protocols, and quantitative data associated with its use, offering a comprehensive resource for professionals in the life sciences.

Core Mechanism of Action

N-Me-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a central tertiary amine with two identical arms, each terminating in a carboxylic acid. These terminal carboxyl groups are the reactive handles for crosslinking, primarily targeting primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds. The crosslinking process is not spontaneous and requires chemical activation, most commonly achieved through carbodiimide (B86325) chemistry.

The mechanism proceeds in two key stages:

  • Activation of Carboxylic Acids: The process is initiated by activating the terminal carboxylic acid groups using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[1]

  • Formation of a Semi-Stable NHS Ester and Amine Reaction: To enhance reaction efficiency and control, NHS is used to trap the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[1][2] This semi-stable intermediate then readily reacts with a primary amine on a target molecule, leading to the formation of a stable amide bond and the release of the NHS leaving group.[3] The reaction with amines is most efficient at a pH range of 7-9.[4]

The polyethylene glycol (PEG) chains of the crosslinker offer several advantages, including increased hydrophilicity of the resulting conjugate, reduced immunogenicity, and enhanced in vivo stability.[3] The defined length of the PEG4 arms provides a flexible spacer, which can be critical for maintaining the biological activity of the crosslinked molecules.[5]

Visualization of the Mechanism and Workflow

The following diagrams illustrate the chemical pathways and a typical experimental workflow for protein crosslinking using N-Me-N-bis(PEG4-acid).

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes for Reactants Crosslinker [label="N-Me-N-bis(PEG4-acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#FBBC05", fontcolor="#202124"]; NHS [label="NHS / Sulfo-NHS", fillcolor="#FBBC05", fontcolor="#202124"]; Protein1 [label="Protein 1\n(with -NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein2 [label="Protein 2\n(with -NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Intermediates and Products O_acylisourea [label="O-acylisourea\nIntermediate\n(unstable)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NHS_ester [label="Activated NHS-Ester\nCrosslinker", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Crosslinked_Product [label="Crosslinked\nProteins\n(Stable Amide Bond)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct1 [label="Urea Byproduct", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Byproduct2 [label="NHS", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges {Crosslinker, EDC} -> O_acylisourea [label="+", arrowhead=none]; O_acylisourea -> NHS_ester [label="+ NHS", dir=forward]; NHS -> O_acylisourea [style=invis]; {NHS_ester, Protein1} -> Crosslinked_Product [label="+ Protein 2", arrowhead=none, dir=forward]; Protein2 -> Crosslinked_Product [style=invis]; NHS_ester -> Byproduct2 [label="releases", style=dashed]; O_acylisourea -> Byproduct1 [label="releases", style=dashed]; }

Caption: Chemical activation and reaction pathway for N-Me-N-bis(PEG4-acid).

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="1. Reagent Preparation\nDissolve Crosslinker, EDC, NHS, and Protein\nin appropriate buffers"]; B [label="2. Activation Step\nMix Crosslinker with EDC and NHS\nin Activation Buffer (pH 4.5-6.0)\nIncubate for 15 min at RT"]; C [label="3. Conjugation Reaction\nAdd activated crosslinker to Protein Solution\nin Conjugation Buffer (pH 7.2-8.0)\nIncubate for 2h at RT or overnight at 4°C"]; D [label="4. Quenching (Optional)\nAdd quenching buffer (e.g., Tris, Glycine)\nto consume excess reactive crosslinker"]; E [label="5. Purification\nRemove excess reagents and byproducts\n(e.g., via Size-Exclusion Chromatography or Dialysis)"]; F [label="6. Analysis and Characterization\nConfirm crosslinking via SDS-PAGE, HPLC, or Mass Spectrometry"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#EA4335"]; C -> D [color="#FBBC05"]; D -> E [color="#34A853"]; E -> F [color="#5F6368"]; }

Caption: A typical experimental workflow for protein crosslinking.

Quantitative Data Summary

The efficiency and stability of the crosslinking reaction are influenced by several factors, primarily pH. The following tables summarize key quantitative data related to the stability of NHS esters, which is the reactive intermediate in this crosslinking process.

Table 1: Hydrolysis Half-life of PEG-NHS Esters at 25°C

pHHalf-life of PEG-NHS EsterReference(s)
7.4> 120 minutes[6]
8.033.6 minutes (SVA-PEG)
8.5~10-15 minutes (Porphyrin-NHS)[7]
9.0< 9 minutes[6]

Note: The exact half-life can vary depending on the specific structure of the PEG-NHS ester. SVA = Succinimidyl Valerate.

Table 2: Recommended pH Conditions for Reaction Steps

Reaction StepOptimal pH RangeRationaleReference(s)
Activation (EDC/NHS)4.5 - 7.2Most efficient formation of the O-acylisourea intermediate and subsequent NHS ester.[8][9]
Conjugation (Amine Reaction)7.0 - 8.0Efficient reaction of the NHS ester with deprotonated primary amines.[8][9]
Hydrolysis (Competing Reaction)Increases with pHThe rate of hydrolysis of the NHS ester, a competing side reaction, significantly increases at higher pH.[6][10]

Experimental Protocols

The following are detailed methodologies for key experiments involving dicarboxylic acid PEG crosslinkers. These protocols are general and may require optimization for specific applications.

General Protocol for Protein-Protein Crosslinking

This protocol describes a two-step process for crosslinking two amine-containing proteins.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein A and Protein B in amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[2]

  • Purification: Size-exclusion chromatography (SEC) column or dialysis cassette

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of the crosslinker, EDC, and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or directly in Activation Buffer immediately before use.[3][8]

  • Activation of Crosslinker:

    • In a microcentrifuge tube, dissolve N-Me-N-bis(PEG4-acid) in Activation Buffer.

    • Add a 2-5 fold molar excess of both EDC and Sulfo-NHS to the crosslinker solution.[2]

    • Incubate the mixture for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[8][9]

  • Conjugation Reaction:

    • Immediately add the activated crosslinker solution to the protein mixture (Protein A and Protein B). A 10- to 50-fold molar excess of the crosslinker to the total protein is a common starting point.[11]

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Conjugation Buffer if necessary.[9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2][11]

  • Quenching the Reaction:

    • (Optional) Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.[3]

  • Purification:

    • Remove excess crosslinker and reaction byproducts by passing the reaction mixture through a desalting or SEC column. Alternatively, perform dialysis against an appropriate buffer.[1]

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

    • Further characterization can be performed using techniques like HPLC or mass spectrometry (e.g., MALDI-TOF) to determine the extent of modification.[12][13]

Protocol for Characterization by MALDI-TOF Mass Spectrometry

This protocol outlines the sample preparation for analyzing a PEGylated protein to determine the degree of modification.

Materials:

  • Purified PEGylated protein conjugate

  • MALDI Matrix Solution (e.g., 10 mg/mL sinapinic acid in acetonitrile:water:formic acid, 50:50:0.1 v/v/v)[14]

  • MALDI target plate

Procedure:

  • Sample Preparation: Mix 1 µL of the purified protein conjugate solution (typically 0.1-1 mg/mL) with 1 µL of the MALDI matrix solution in a microcentrifuge tube.[14]

  • Spotting: Pipette 0.5-1 µL of the final mixture onto a spot on the MALDI target plate.[14]

  • Drying: Allow the droplet to air-dry completely at room temperature.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mass range. The resulting spectrum will show a series of peaks, with the mass difference between them corresponding to the mass of the attached crosslinker, allowing for the determination of the degree of PEGylation.[13]

Conclusion

N-Me-N-bis(PEG4-acid) is a versatile homobifunctional crosslinker whose reactivity is governed by the principles of carbodiimide chemistry. Its utility lies in the stable amide bonds it forms with primary amines on biomolecules, facilitated by a two-step activation and conjugation process. The success of crosslinking experiments is highly dependent on carefully controlling reaction conditions, particularly pH, to favor the amine reaction over the competing hydrolysis of the activated ester intermediate. The protocols and data presented in this guide provide a robust framework for the effective application of this and similar dicarboxylic acid PEG crosslinkers in advanced research and development.

References

An In-depth Technical Guide to N-Me-N-bis(PEG4-acid) for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Me-N-bis(PEG4-acid), a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for PROTACs synthesized with this particular linker is not extensively available in public literature, this document consolidates information on the properties of PEG linkers, general synthesis protocols, and relevant performance data for structurally similar linkers to serve as a valuable resource for researchers in the field of targeted protein degradation.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]

The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation.[2] The composition and length of the linker can significantly impact a PROTAC's physicochemical properties, including solubility and cell permeability.[3]

N-Me-N-bis(PEG4-acid): A Branched PEG Linker

N-Me-N-bis(PEG4-acid) is a PEG-based PROTAC linker characterized by a central methylated nitrogen atom from which two PEG4-acid arms extend.[4] The PEG component enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and pharmacokinetic properties.[3][5] The two terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing ligands, typically through the formation of stable amide bonds.[6] This bifunctional nature allows for the sequential and directional attachment of the POI and E3 ligase ligands.

Data Presentation: The Impact of PEG Linkers on PROTAC Performance

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1
Data is illustrative and compiled from various sources in the literature.[7] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.

Experimental Protocols

The following is a representative two-step protocol for the synthesis of a PROTAC using a bifunctional PEG-acid linker like N-Me-N-bis(PEG4-acid). This protocol is based on standard amide coupling reactions commonly used in PROTAC synthesis.

Step 1: First Amide Coupling Reaction (Ligand 1 Attachment)

This step involves the coupling of the first amine-containing ligand (either the POI ligand or the E3 ligase ligand) to one of the carboxylic acid groups of the N-Me-N-bis(PEG4-acid) linker.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Amine-containing Ligand 1 (POI or E3 Ligase Ligand)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Purification supplies (e.g., preparative HPLC)

Procedure:

  • Activation of Carboxylic Acid: Dissolve N-Me-N-bis(PEG4-acid) (1.0 equivalent) in the chosen anhydrous solvent. Add the amide coupling reagents, for example, HATU (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amide Coupling: To the activated linker solution, add a solution of the amine-containing Ligand 1 (1.1 equivalents) in the same anhydrous solvent. Add the tertiary amine base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the Ligand 1-linker intermediate.

Step 2: Second Amide Coupling Reaction (Ligand 2 Attachment)

This step involves coupling the second amine-containing ligand to the remaining carboxylic acid group of the Ligand 1-linker intermediate.

Materials:

  • Ligand 1-linker intermediate

  • Amine-containing Ligand 2 (the remaining ligand)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Purification supplies (e.g., preparative HPLC)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the Ligand 1-linker intermediate (1.0 equivalent) in the chosen anhydrous solvent. Add the amide coupling reagents (e.g., HATU, 1.2 equivalents; HOBt, 1.2 equivalents) and stir at room temperature for 10-15 minutes.

  • Amide Coupling: Add a solution of the amine-containing Ligand 2 (1.1 equivalents) and the tertiary amine base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Final Purification: Upon completion, purify the final PROTAC by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Mandatory Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to Warhead Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to Anchor Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis Analysis start Start Materials: - N-Me-N-bis(PEG4-acid) - Amine-Ligand 1 - Amine-Ligand 2 step1 Step 1: First Amide Coupling (Attach Ligand 1) start->step1 intermediate Intermediate: Ligand 1-Linker-Acid step1->intermediate step2 Step 2: Second Amide Coupling (Attach Ligand 2) intermediate->step2 crude_protac Crude PROTAC step2->crude_protac purification Purification (Preparative HPLC) crude_protac->purification final_protac Final PROTAC purification->final_protac characterization Characterization (LC-MS, NMR) final_protac->characterization bio_eval Biological Evaluation (e.g., Western Blot for degradation) final_protac->bio_eval

References

Basic principles of using branched PEG linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of utilizing branched polyethylene (B3416737) glycol (PEG) linkers in bioconjugation. Branched PEG linkers have emerged as a powerful tool in the development of advanced biotherapeutics, offering distinct advantages over their linear counterparts. This guide will delve into the core concepts, quantitative comparisons, experimental methodologies, and logical workflows associated with the application of these versatile molecules.

Introduction to Branched PEG Linkers

Polyethylene glycol (PEG) has become an indispensable component in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. PEGylation, the covalent attachment of PEG chains to proteins, peptides, antibodies, or small molecule drugs, can significantly enhance the therapeutic properties of these molecules.[1][] Key benefits of PEGylation include:

  • Improved Solubility and Stability: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and protects biomolecules from enzymatic degradation.[]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system.[]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic volume of molecules, which reduces renal clearance and prolongs their circulation half-life in the bloodstream.[1][]

While linear PEG linkers, consisting of a single PEG chain, have been widely used, branched PEG linkers are gaining prominence. These linkers feature multiple PEG arms extending from a central core, offering unique structural and functional advantages.[1][]

Advantages of Branched PEG Linkers

The unique architecture of branched PEG linkers provides several key benefits over linear PEGs in bioconjugation applications:

  • Higher Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), branched linkers enable the attachment of multiple drug molecules per conjugation site on the antibody. This can lead to a higher overall drug load and potentially greater therapeutic efficacy.[1][3]

  • Superior "Stealth" Effect: The three-dimensional structure of branched PEGs provides a more effective shield around the conjugated molecule, further reducing immunogenicity and enzymatic degradation compared to linear PEGs.[1]

  • Improved Pharmacokinetics: For a given molecular weight, branched PEGs can create a larger hydrodynamic radius, leading to even more reduced renal clearance and a significantly longer in-vivo half-life compared to linear PEGs.[1][4]

  • Enhanced Stability: Branched PEGylation has been shown to increase the thermal and proteolytic stability of proteins.[5]

Quantitative Data Presentation

The following tables summarize quantitative data comparing the properties of bioconjugates prepared with linear and branched PEG linkers.

Table 1: Comparison of Hydrodynamic Radius (Rh) for Linear vs. Branched PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched 20 6.4

Data adapted from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[1]

Table 2: Comparison of Drug-to-Antibody Ratio (DAR) for a Trastuzumab-MMAE ADC

Linker TypeTarget DARAchieved Average DAR
Linear (Thiol-maleimide)65.4
Branched (Enzymatic) 6 6.0 (Homogeneous)

Data from a study on the synthesis of homogeneous ADCs, highlighting the precise DAR control achievable with branched linkers and enzymatic conjugation.[3]

Table 3: Impact of PEG Architecture on Protein Thermal Stability (Melting Temperature - Tm)

ProteinPEG Linker TypeChange in Tm (°C)
α-lactalbuminLinear+1.5
α-lactalbuminBranched +2.1
G-CSFLinear+1.9
G-CSFBranched (2-arm) +1.3

This table presents representative data from studies on the effect of PEGylation on protein stability. The actual change in Tm can vary depending on the protein, PEG size, and conjugation site.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies using branched PEG linkers. Below are representative protocols for key experiments.

Protocol 1: NHS-Ester-Mediated Amine Conjugation of a Branched PEG Linker to an Antibody

This protocol outlines a general procedure for conjugating a branched PEG linker activated with an N-hydroxysuccinimide (NHS) ester to the lysine (B10760008) residues of an antibody.

Materials:

  • Antibody solution (e.g., 1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

  • Branched PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0 using a desalting column or dialysis.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the branched PEG-NHS ester in anhydrous DMSO or DMF to a final concentration of 10-20 mg/mL. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Conjugation Reaction:

    • Bring the antibody solution to room temperature.

    • Add a 5 to 20-fold molar excess of the dissolved branched PEG-NHS ester to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted PEG-NHS ester.

  • Purification: Remove the excess, unreacted branched PEG linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Characterize the resulting bioconjugate to determine the degree of PEGylation (number of PEG chains per antibody) and to confirm its purity and integrity. Techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry can be employed.

Protocol 2: Maleimide-Mediated Thiol Conjugation of a Branched PEG Linker

This protocol describes the conjugation of a branched PEG linker functionalized with a maleimide (B117702) group to the sulfhydryl groups of a protein, which can be present in native cysteine residues or generated by reducing disulfide bonds.

Materials:

  • Protein solution containing free sulfhydryl groups in a thiol-free buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Branched PEG-Maleimide

  • Reducing agent (if needed, e.g., TCEP or DTT)

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • If the protein does not have accessible free sulfhydryl groups, reduce interchain disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol group itself.

    • If DTT is used, it must be removed prior to the addition of the PEG-maleimide, typically by using a desalting column.

    • Ensure the protein is in a thiol-free buffer, such as PBS containing 1-5 mM EDTA at pH 6.5-7.5.

  • PEG-Maleimide Solution Preparation: Dissolve the branched PEG-maleimide in the reaction buffer or a water-miscible organic solvent like DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the dissolved branched PEG-maleimide to the protein solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction should be performed in a low-light environment as maleimides can be light-sensitive.

  • Quenching the Reaction: Add a quenching solution containing a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Purify the bioconjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate to determine the degree of conjugation and to assess its purity and integrity using techniques like SDS-PAGE, SEC-HPLC, and mass spectrometry.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the DAR of ADCs by separating species with different numbers of conjugated drug-linker moieties based on their hydrophobicity.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with a high percentage of Mobile Phase A.

    • Inject the ADC sample.

    • Elute the bound species using a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B). Species with a higher DAR are more hydrophobic and will elute later (at lower salt concentrations).

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species in the chromatogram.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of branched PEG linkers in bioconjugation.

G Workflow for Branched PEG Bioconjugation and Characterization cluster_prep 1. Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification cluster_characterization 4. Characterization Biomolecule Biomolecule (e.g., Antibody) Reaction Bioconjugation Reaction Biomolecule->Reaction Linker Branched PEG Linker (e.g., NHS-ester, Maleimide) Linker->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Characterization Characterization Purification->Characterization SDS_PAGE SDS-PAGE Characterization->SDS_PAGE SEC_HPLC SEC-HPLC Characterization->SEC_HPLC Mass_Spec Mass Spectrometry Characterization->Mass_Spec HIC_HPLC HIC-HPLC (for ADCs) Characterization->HIC_HPLC

Caption: General workflow for bioconjugation with a branched PEG linker.

ADC_Structure Structure of a Branched PEG Antibody-Drug Conjugate (ADC) cluster_linker Branched PEG Linker Antibody Antibody Core Antibody->Core Conjugation Site Arm1 Core->Arm1 Arm2 Core->Arm2 Arm3 Core->Arm3 Drug1 Drug Arm1->Drug1 Drug2 Drug Arm2->Drug2 Drug3 Drug Arm3->Drug3

Caption: Schematic of an ADC with a branched PEG linker.

VEGF_Signaling Simplified VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Overview of the VEGF signaling pathway.

Conclusion

Branched PEG linkers offer significant advantages in bioconjugation, particularly for applications requiring high drug loading, enhanced stability, and prolonged in-vivo circulation. Their unique three-dimensional structure provides a superior shielding effect and allows for the creation of more homogeneous and potent biotherapeutics, such as antibody-drug conjugates. The selection of the appropriate linker architecture, whether linear or branched, is a critical consideration in the design of novel drug delivery systems and will depend on the specific therapeutic goals. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to effectively utilize branched PEG linkers in their bioconjugation strategies.

References

An In-depth Technical Guide to N-Me-N-bis(PEG4-acid) for Developing Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. This technical guide focuses on N-Me-N-bis(PEG4-acid), a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker, and its application in the development of next-generation ADCs. Its unique architecture allows for the attachment of multiple payload molecules to a single conjugation site on the antibody, enabling the synthesis of ADCs with a high drug-to-antibody ratio (DAR) while mitigating the challenges associated with payload-induced hydrophobicity.

The hydrophilic nature of the PEG4 chains in N-Me-N-bis(PEG4-acid) enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and immunogenicity.[][2] The two terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing payloads, typically through the formation of stable amide bonds.[3] This guide will provide an in-depth overview of the properties of N-Me-N-bis(PEG4-acid), detailed experimental protocols for its use, and a summary of the expected impact on ADC characteristics.

Core Concepts and Advantages of N-Me-N-bis(PEG4-acid) in ADC Development

N-Me-N-bis(PEG4-acid) is a branched linker designed to address some of the key challenges in ADC development.[] Its structure features a central nitrogen atom attached to a methyl group and two separate PEG4-acid arms. This design offers several advantages:

  • Increased Drug-to-Antibody Ratio (DAR): The bifunctional nature of the linker allows for the conjugation of two payload molecules per linker. This enables the creation of ADCs with a higher DAR without requiring multiple conjugation sites on the antibody, which can sometimes compromise antibody structure and function.[4]

  • Enhanced Hydrophilicity: The polyethylene glycol (PEG) chains are well-known for their hydrophilic properties.[5] Incorporating PEG into the linker structure can help to offset the hydrophobicity of many cytotoxic payloads, improving the solubility and stability of the final ADC and preventing aggregation.[6][7]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life by reducing renal clearance.[5] This prolonged exposure can enhance the therapeutic efficacy of the ADC.

  • Versatile Conjugation Chemistry: The terminal carboxylic acid groups can be activated using well-established methods, such as EDC/NHS chemistry, to react with primary amines on the payload or a payload-linker intermediate, forming stable amide bonds.[3]

Data Presentation: Impact of Branched PEG Linkers on ADC Properties

While specific data for N-Me-N-bis(PEG4-acid) is limited in publicly available literature, studies on structurally similar branched PEG linkers provide valuable insights into their impact on ADC characteristics. The following tables summarize representative data from such studies.

Table 1: Physicochemical Properties of N-Me-N-bis(PEG4-acid) HCl Salt

PropertyValueReference
Molecular Formula C23H45NO12·HCl[8]
Molecular Weight 527.6 g/mol [8]
Purity >98%[8]
Solubility Water, DMSO, DMF[3]
Storage Condition -20°C[8]

Table 2: Comparative In Vitro Cytotoxicity of Homogeneous Trastuzumab-MMAE ADCs with Different Linker Architectures

ADC ConstructLinker TypeAverage DARIC50 (nM) in SK-BR-3 cells
ADC 1 Homogeneous, "Short" Branched Linker60.85
ADC 2 Homogeneous, "Long" Branched Linker (with PEG4)60.074
ADC 3 Homogeneous, Linear Linker20.21
ADC 4 Heterogeneous, Thiol-Maleimide~60.081

Data adapted from a study on branched linkers for homogeneous ADCs, demonstrating that a longer, PEGylated branched linker can significantly enhance cytotoxicity.[9]

Table 3: Representative Plasma Stability of ADCs with PEGylated Linkers

Linker TypePlasma SourceIncubation Time (days)Stability OutcomeReference
Glucuronide-PEG24 Mouse Plasma6Improved stability over non-PEGylated control[10]
Glucuronide-PEG24 Human Plasma>7Highly Stable (t½ > 7 days)[10]
Val-Cit Mouse Plasma7Unstable (cleavage by Ces1c)[10]
Val-Cit Human Plasma7Stable[10]

This table highlights the enhanced stability conferred by PEGylated linkers in plasma, a critical factor for in vivo efficacy.[10]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using N-Me-N-bis(PEG4-acid). Optimization will be required for specific antibodies, payloads, and desired ADC characteristics.

Protocol 1: Two-Step Conjugation of Payload to N-Me-N-bis(PEG4-acid) and then to Antibody

This protocol describes the synthesis of a drug-linker complex followed by its conjugation to the antibody.

Part A: Synthesis of Drug-Linker Complex

  • Activation of N-Me-N-bis(PEG4-acid):

    • Dissolve N-Me-N-bis(PEG4-acid) HCl salt (1 equivalent) in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents) and N-Hydroxysuccinimide (NHS) (2.4 equivalents).

    • Stir the reaction at room temperature for 4-6 hours or overnight at 4°C to form the NHS-activated linker.

  • Conjugation to Amine-Containing Payload:

    • Dissolve the amine-containing payload (e.g., MMAE) (2.5 equivalents) in anhydrous DMF or DMSO.

    • Add the solution of the NHS-activated N-Me-N-bis(PEG4-acid) to the payload solution.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3 equivalents) to facilitate the reaction.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of the Drug-Linker Complex:

    • Upon completion, purify the drug-linker complex using preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker complex as a solid.

Part B: Conjugation of Drug-Linker Complex to Antibody

  • Antibody Preparation:

    • Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

  • Activation of Antibody Carboxylic Acid Residues (if applicable for site-specific conjugation):

    • This step is for conjugation to engineered glutamic or aspartic acid residues. For lysine (B10760008) conjugation, proceed to step 3 with an amine-reactive drug-linker complex.

    • Add EDC (50-fold molar excess) and NHS (100-fold molar excess) to the antibody solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve the purified drug-linker complex (with a single reactive group for the antibody) in a minimal amount of DMSO.

    • Add the drug-linker solution to the antibody solution at a desired molar excess (e.g., 5-10 fold).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration.

    • The purified ADC can be further characterized for DAR, purity, and aggregation.

Protocol 2: Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.[11]

    • Use a HIC column (e.g., TSKgel Butyl-NPR) with a decreasing salt gradient (e.g., from 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0 to 25 mM sodium phosphate, pH 7.0 with 20% isopropanol).

    • The weighted average DAR is calculated from the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).[11]

  • Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

    • Use a SEC column (e.g., TSKgel G3000SWxl) with an isocratic mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Monitor the elution profile at 280 nm to determine the percentage of monomer, aggregate, and fragment.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed target cancer cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the purified ADC, unconjugated antibody (negative control), and free payload in cell culture medium.

    • Add the diluted solutions to the cells and incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic curve fit.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model
  • Tumor Implantation:

    • Implant human tumor cells (e.g., NCI-N87) subcutaneously into the flank of immunodeficient mice (e.g., female BALB/c nude mice).[12]

    • Allow the tumors to grow to a mean volume of 100-200 mm³.

  • ADC Administration:

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at different dose levels).

    • Administer the treatments intravenously (i.v.) as a single dose or in a multi-dose regimen.

  • Efficacy Monitoring:

    • Measure tumor volumes with calipers two to three times per week.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate key concepts in the development and mechanism of action of ADCs utilizing branched linkers.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Purification cluster_Characterization Characterization cluster_Evaluation Preclinical Evaluation Target_ID Target Antigen Identification Ab_Dev Antibody Development Target_ID->Ab_Dev Conjugation Antibody Conjugation Ab_Dev->Conjugation Payload_Sel Payload Selection Drug_Linker_Synth Drug-Linker Synthesis Payload_Sel->Drug_Linker_Synth Linker_Design Linker Design (N-Me-N-bis(PEG4-acid)) Linker_Design->Drug_Linker_Synth Drug_Linker_Synth->Conjugation Purification ADC Purification (SEC, HIC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Purity_Agg Purity & Aggregation (SEC) Purification->Purity_Agg Stability Stability Assays (Plasma) Purification->Stability In_Vitro In Vitro Cytotoxicity (IC50) Purification->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox

General workflow for ADC development and evaluation.

Branched_Linker_DAR Achieving DAR=2 at a single conjugation site. cluster_Ab Antibody cluster_Linker N-Me-N-bis(PEG4-acid) Linker cluster_Payload Payload Ab Ab Conj_Site Single Conjugation Site Linker_Core Conj_Site->Linker_Core PEG1 PEG4-acid Linker_Core->PEG1 PEG2 PEG4-acid Linker_Core->PEG2 Payload1 Drug PEG1->Payload1 Payload2 Drug PEG2->Payload2

Branched linker enabling higher DAR at a single site.

ADC_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Tumor Cell ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released MMAE Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Polymerization Payload->Tubulin 5. Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Cycle Arrest &

Mechanism of action for a HER2-targeted ADC with MMAE.

Conclusion

N-Me-N-bis(PEG4-acid) is a promising heterobifunctional linker for the development of advanced antibody-drug conjugates. Its branched structure offers the potential to create ADCs with a high drug-to-antibody ratio, while the integrated PEG chains can improve solubility, stability, and pharmacokinetic properties. The well-defined chemical nature of this linker allows for robust and reproducible conjugation chemistries. By leveraging the principles and protocols outlined in this guide, researchers can effectively incorporate N-Me-N-bis(PEG4-acid) into their ADC development programs, paving the way for more effective and safer targeted cancer therapies. Further studies are warranted to fully elucidate the in vivo performance of ADCs constructed with this specific linker and to optimize its application across a range of antibody and payload combinations.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-Me-N-bis(PEG4-acid), a heterobifunctional crosslinker of significant interest to researchers, scientists, and professionals in the field of drug development. This document details the molecule's properties, experimental protocols for their determination, and its potential applications in bioconjugation.

Core Molecular Structure and Properties

N-Me-N-bis(PEG4-acid) is a branched molecule featuring a central methylated tertiary amine linked to two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid. The presence of the hydrophilic PEG4 spacers enhances the aqueous solubility of the molecule.[1] The two terminal carboxylic acid groups are reactive towards primary amines in the presence of activating agents, making this molecule an effective crosslinker for bioconjugation applications.[1]

Predicted Physicochemical Properties

The N-methylation of amines generally leads to a slight increase in lipophilicity. Concurrently, N-methylation can also lead to an increase in aqueous solubility in certain molecular contexts.[2] The presence of an N-alkyl group can also influence the conformation of the molecule by removing the potential for hydrogen bonding at the nitrogen atom.[3]

PropertyPredicted Value/CharacteristicRationale / Reference
Molecular Formula C21H41NO10Based on the structure of two PEG4 chains and a methyl amine.
Molecular Weight 467.55 g/mol Calculated from the molecular formula.
Appearance Colorless to off-white solid or viscous oilTypical appearance for PEGylated compounds.
pKa (Tertiary Amine) ~7.5 - 8.5N-methylation of secondary amines typically reduces the pKa by approximately one unit compared to the unmethylated form. The exact value is influenced by the electron-withdrawing effects of the PEG-acid arms.
pKa (Carboxylic Acids) ~4.0 - 5.0Typical range for carboxylic acids. The PEG chains may have a minor influence on the acidity.
Solubility High in aqueous solutions and polar organic solvents (e.g., DMSO, DMF)The hydrophilic nature of the PEG chains is a primary contributor to its water solubility.[1][4]
Stability Stable under standard storage conditions (-20°C).[1] Susceptible to degradation at extreme pH and temperatures.PEG molecules can undergo oxidation over time, a process accelerated by heat, light, and the presence of oxygen.[5][6]

Experimental Protocols for Characterization

To precisely determine the physicochemical characteristics of N-Me-N-bis(PEG4-acid), a series of experimental protocols can be employed.

Determination of pKa Values

The acid dissociation constants (pKa) of the tertiary amine and the two carboxylic acid groups are critical parameters influencing the molecule's charge at a given pH, which in turn affects its binding and reactivity.

Methodology: NMR Titration

Nuclear Magnetic Resonance (NMR) titration is a powerful method for determining site-specific pKa values.[7]

  • Sample Preparation: Prepare a series of solutions of N-Me-N-bis(PEG4-acid) in a suitable buffer system (e.g., phosphate-citrate buffer) covering a wide pH range (e.g., pH 2 to 10). The concentration of the analyte should be kept constant across all samples.

  • NMR Spectroscopy: Acquire ¹H or ¹³C NMR spectra for each sample. The chemical shifts of nuclei adjacent to the ionizable groups (the methyl group on the amine and the carbons in the PEG chains near the carboxylic acids) will change as a function of pH.

  • Data Analysis: Plot the change in chemical shift (δ) against the pH of the solution. The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa at the inflection point of the titration curve.[8]

Solubility Assessment

The solubility of N-Me-N-bis(PEG4-acid) in various solvents is a key parameter for its application in different reaction conditions.

Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC can be used to quantify the amount of dissolved solute.

  • Sample Preparation: Prepare saturated solutions of N-Me-N-bis(PEG4-acid) in a range of solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO). This is achieved by adding an excess of the compound to the solvent and allowing it to equilibrate with stirring for a defined period (e.g., 24 hours).

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. A known volume of the supernatant is carefully removed, diluted, and injected into an HPLC system equipped with a suitable detector (e.g., evaporative light scattering detector or a charged aerosol detector, as PEG compounds lack a strong chromophore).[9]

  • Quantification: A calibration curve is generated using known concentrations of N-Me-N-bis(PEG4-acid). The concentration of the saturated solution is then determined by comparing its peak area to the calibration curve.

Stability Studies

Assessing the stability of N-Me-N-bis(PEG4-acid) under various conditions is crucial for determining its shelf-life and its suitability for different biological applications.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for detecting and identifying degradation products.[10]

  • Incubation: Incubate solutions of N-Me-N-bis(PEG4-acid) under a range of conditions, including different pH values (e.g., acidic, neutral, basic), temperatures (e.g., 4°C, 25°C, 37°C), and in the presence of relevant biological matrices (e.g., serum).

  • Time-Point Analysis: At various time points, aliquots of the incubated solutions are taken and analyzed by LC-MS.

  • Data Analysis: The peak area of the parent compound is monitored over time to determine its degradation rate. The mass spectrometer can be used to identify the molecular weights of any degradation products, providing insights into the degradation pathways.

Application in Bioconjugation: A Workflow Example

The bifunctional nature of N-Me-N-bis(PEG4-acid) makes it an ideal crosslinker for creating complex bioconjugates. A prime application is in the development of Antibody-Drug Conjugates (ADCs), where it can be used to attach two drug molecules to a single point on an antibody.

Below is a diagram illustrating a hypothetical workflow for the synthesis of an ADC using N-Me-N-bis(PEG4-acid).

ADC_Synthesis_Workflow cluster_0 Activation & Conjugation Antibody Antibody with Lysine (B10760008) Residues ADC_Intermediate Antibody-Linker Conjugate Antibody->ADC_Intermediate Conjugation to Lysine Linker N-Me-N-bis(PEG4-acid) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation Activator EDC/NHS ActivatedLinker->ADC_Intermediate Drug Amine-containing Drug Final_ADC Antibody-Drug Conjugate (1:2 Ratio) Drug->Final_ADC ADC_Intermediate->Final_ADC Drug Conjugation

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

This workflow demonstrates the sequential conjugation process. First, the carboxylic acid groups of N-Me-N-bis(PEG4-acid) are activated using a carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS-activated linker is then reacted with the primary amine groups of lysine residues on an antibody. Finally, the amine-containing drug molecules are conjugated to the remaining activated carboxylic acid groups on the linker, resulting in an ADC with a drug-to-antibody ratio of 2.

Signaling Pathways and Logical Relationships

As a synthetic linker, N-Me-N-bis(PEG4-acid) does not directly participate in cellular signaling pathways. Its role is to facilitate the delivery of active molecules to their targets. The logical relationship in its application is centered on its ability to bridge two or more molecular entities, thereby creating a new construct with combined functionalities.

The following diagram illustrates the logical relationship of N-Me-N-bis(PEG4-acid) in a targeted drug delivery system.

Logical_Relationship cluster_1 Components cluster_2 Assembly cluster_3 Biological System cluster_4 Outcome TargetingMoiety Targeting Moiety (e.g., Antibody) Conjugate Bioconjugate (Targeting Moiety-Linker-Payload) TargetingMoiety->Conjugate Linker N-Me-N-bis(PEG4-acid) Linker->Conjugate Payload Therapeutic Payload (e.g., Drug) Payload->Conjugate TargetCell Target Cell Conjugate->TargetCell Specific Binding NonTargetCell Non-Target Cell Conjugate->NonTargetCell Minimal Interaction TherapeuticEffect Therapeutic Effect TargetCell->TherapeuticEffect ReducedSideEffects Reduced Side Effects NonTargetCell->ReducedSideEffects

Caption: Logical flow of a targeted drug delivery system.

This diagram illustrates how N-Me-N-bis(PEG4-acid) acts as a central component in a bioconjugate, connecting a targeting moiety to a therapeutic payload. This assembled bioconjugate is designed to specifically interact with target cells, leading to a therapeutic effect, while minimizing interactions with non-target cells, thereby reducing side effects. This highlights the critical role of the linker in enabling targeted therapies.

References

N-Me-N-bis(PEG4-acid): A Versatile Building Block for Advanced Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of complex biomolecule development, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is paramount. The linker not only connects the different components of the biomolecule but also critically influences its physicochemical properties, stability, and in vivo performance. N-Me-N-bis(PEG4-acid) has emerged as a valuable and versatile building block in this context. This technical guide provides a comprehensive overview of the core attributes of N-Me-N-bis(PEG4-acid), its applications in constructing complex biomolecules, and detailed experimental protocols for its use.

Introduction: The Role of Linkers in Complex Biomolecules

The design and synthesis of targeted therapies such as ADCs and PROTACs involve the precise connection of a targeting moiety (e.g., a monoclonal antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug or an E3 ligase ligand). The linker connecting these components plays a multifaceted role:

  • Ensures Stability: The linker must be stable in systemic circulation to prevent premature release of the payload.

  • Influences Pharmacokinetics: The properties of the linker, such as its hydrophilicity and size, can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the conjugate.

  • Enables Controlled Release: In many cases, the linker is designed to be cleaved under specific physiological conditions (e.g., in the acidic environment of a lysosome or in the presence of specific enzymes) to release the payload at the target site.

  • Improves Solubility: Payloads are often hydrophobic, and a hydrophilic linker can enhance the overall solubility of the conjugate, preventing aggregation and improving its handling and formulation.[1][2][3]

Branched linkers, such as N-Me-N-bis(PEG4-acid), offer additional advantages by allowing for the attachment of multiple molecules, which can increase the drug-to-antibody ratio (DAR) in ADCs or enable the creation of more complex PROTAC architectures.[4][5]

Physicochemical Properties of N-Me-N-bis(PEG4-acid)

N-Me-N-bis(PEG4-acid) is a branched crosslinker featuring a central tertiary amine functionalized with two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid. The PEG chains impart hydrophilicity, which can enhance the aqueous solubility of the resulting conjugate.[6]

PropertyValueReference
Chemical Name N-Me-N-bis(PEG4-acid) hydrochloride salt[6]
CAS Number 2055014-77-0[6]
Molecular Formula C23H45NO12·HCl[6]
Molecular Weight 527.6 g/mol [6]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF
Purity ≥98%[6]
Storage -20°C, desiccated[6]

Applications in the Synthesis of Complex Biomolecules

The unique trifunctional structure of N-Me-N-bis(PEG4-acid) makes it a versatile building block for various bioconjugation applications. The two terminal carboxylic acid groups can be activated to react with primary amines, while the central tertiary amine provides a point for further functionalization or can influence the overall charge and properties of the linker.

Antibody-Drug Conjugates (ADCs)

In ADC development, branched PEG linkers are utilized to increase the drug-to-antibody ratio (DAR) without compromising the stability and solubility of the conjugate.[4][5] A higher DAR can lead to enhanced potency. The hydrophilic PEG chains can also help to mitigate the aggregation often caused by hydrophobic payloads.[1]

The general workflow for using N-Me-N-bis(PEG4-acid) in ADC synthesis involves:

  • Activation of the Linker: The two carboxylic acid groups of the linker are activated, typically using carbodiimide (B86325) chemistry.

  • Conjugation to the Payload: The activated linker is reacted with an amine-containing payload molecule.

  • Conjugation to the Antibody: The linker-payload construct is then conjugated to the antibody, often through surface-exposed lysine (B10760008) residues.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker in a PROTAC is a critical component that dictates the distance and orientation between the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex.

N-Me-N-bis(PEG4-acid) can be used as a central scaffold to connect the target-binding ligand and the E3 ligase-binding ligand. The two carboxylic acid groups provide handles for conjugation to amine-functionalized ligands. The PEG chains enhance the solubility and cell permeability of the PROTAC molecule.[2][3][7]

Experimental Protocols

The following protocols provide a general framework for the use of N-Me-N-bis(PEG4-acid) in bioconjugation. Optimization of reaction conditions (e.g., stoichiometry, pH, and reaction time) is crucial for achieving the desired outcome.

Activation of Carboxylic Acid Groups using EDC/NHS Chemistry

This two-step protocol is commonly used to activate the carboxylic acid groups of N-Me-N-bis(PEG4-acid) to form a more stable amine-reactive NHS ester.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-containing molecule (e.g., payload, ligand)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate N-Me-N-bis(PEG4-acid), EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of N-Me-N-bis(PEG4-acid) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of N-Me-N-bis(PEG4-acid):

    • Dissolve N-Me-N-bis(PEG4-acid) in Activation Buffer.

    • Add a molar excess of EDC (typically 2-4 equivalents per carboxylic acid group) to the linker solution.

    • Immediately add a molar excess of NHS (typically 2-4 equivalents per carboxylic acid group) to the reaction mixture.

    • Incubate the reaction at room temperature for 15-30 minutes.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated N-Me-N-bis(PEG4-acid) solution to the amine-containing molecule solution.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Purify the conjugate using appropriate methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove excess reagents and byproducts.

Visualizing Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key experimental workflows described above.

EDC_NHS_Activation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Linker N-Me-N-bis(PEG4-acid) ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker Activation Buffer (pH 4.5-6.0) EDC EDC EDC->ActivatedLinker NHS NHS NHS->ActivatedLinker Conjugate Conjugated Biomolecule ActivatedLinker->Conjugate Coupling Buffer (pH 7.2-7.5) AmineMolecule Amine-Containing Molecule AmineMolecule->Conjugate

Workflow for EDC/NHS activation and conjugation.

ADC_Synthesis_Workflow start Start activate_linker Activate N-Me-N-bis(PEG4-acid) with EDC/NHS start->activate_linker conjugate_payload Conjugate Activated Linker to Amine-Containing Payload activate_linker->conjugate_payload purify_linker_payload Purify Linker-Payload Construct conjugate_payload->purify_linker_payload conjugate_antibody Conjugate Linker-Payload to Antibody purify_linker_payload->conjugate_antibody purify_adc Purify Final ADC conjugate_antibody->purify_adc characterize_adc Characterize ADC (DAR, Purity, etc.) purify_adc->characterize_adc end End characterize_adc->end

General workflow for ADC synthesis.

Conclusion

N-Me-N-bis(PEG4-acid) is a powerful and versatile building block for the construction of complex biomolecules. Its branched structure and hydrophilic PEG chains offer significant advantages in terms of increasing payload capacity, improving solubility, and favorably influencing the pharmacokinetic properties of the resulting conjugates. The well-established EDC/NHS chemistry provides a reliable method for its conjugation to amine-containing molecules. As the demand for more sophisticated and targeted therapies continues to grow, the strategic use of well-defined linkers like N-Me-N-bis(PEG4-acid) will be crucial in advancing the fields of drug delivery and bioconjugation.

References

An In-Depth Technical Guide to N-Me-N-bis(PEG4-acid): A Versatile Linker for Advanced Bioconjugation and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Me-N-bis(PEG4-acid), a bifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in biomedical research and drug development. We will delve into its core features, significant advantages, and key applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document will also present available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Features of N-Me-N-bis(PEG4-acid)

N-Me-N-bis(PEG4-acid) is a branched, hydrophilic linker characterized by a central methylated nitrogen atom and two arms, each terminating in a carboxylic acid group connected by a tetra-polyethylene glycol (PEG4) chain.[1][2] This unique architecture imparts several key features that are highly advantageous in the design of complex biomolecules.

Key Structural Features:

  • Bifunctionality: The two terminal carboxylic acid groups provide reactive handles for conjugation to primary amines on target molecules, such as proteins, peptides, or small molecule ligands.[1][2] This allows for the simultaneous attachment of two different molecules or the multivalent attachment of a single molecule.

  • PEGylated Spacer: The PEG4 chains are hydrophilic, which significantly enhances the aqueous solubility of the linker and the resulting conjugate.[1][2] This is a crucial property for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. The length of the PEG linker is also a critical parameter for optimizing the geometry and stability of the resulting complexes, particularly in PROTACs.[3]

  • Branched Structure: The branched nature of the molecule, originating from the central nitrogen, provides a defined spatial orientation for the attached molecules. This can be critical for optimizing interactions in biological systems, such as the formation of the ternary complex in PROTAC-mediated protein degradation.[4]

Advantages in Research and Drug Development

The unique characteristics of N-Me-N-bis(PEG4-acid) offer several distinct advantages for researchers and drug developers:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG chains improve the solubility of hydrophobic molecules, preventing aggregation and improving their handling and bioavailability.[1][2]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.

  • Versatility in Bioconjugation: The carboxylic acid termini can be readily activated to react with primary amines, a common functional group in biomolecules, allowing for the creation of a wide range of conjugates.[1][2]

  • Precise Linker Length: The defined length of the PEG4 arms allows for precise control over the distance between the conjugated molecules, which is essential for optimizing the efficacy of PROTACs and other targeted therapies.[3]

  • Biocompatibility: PEG is a biocompatible and non-immunogenic polymer, making it an ideal choice for in vivo applications.

Quantitative Data

PropertyValueSource(s)
Chemical Formula C23H45NO12[1]
Molecular Weight 527.6 g/mol [1]
Purity Typically ≥95%[1]
Solubility Soluble in water, DMSO, DMF[1]
Storage Conditions -20°C for long-term storage[1]

Key Applications in Research

The primary applications of N-Me-N-bis(PEG4-acid) are in the fields of targeted protein degradation and antibody-drug conjugates, where its unique properties are leveraged to create highly effective therapeutic and research tools.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[5] A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]

N-Me-N-bis(PEG4-acid) is an ideal linker for PROTAC synthesis. One carboxylic acid can be coupled to the target protein ligand, and the other to the E3 ligase ligand. The PEGylated nature of the linker is crucial for maintaining the solubility of the often-hydrophobic PROTAC molecule and for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation.[3]

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC (N-Me-N-bis(PEG4-acid) linker) PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound Ub_chain Poly-ubiquitin Chain POI_bound->Ub_chain Poly-ubiquitination PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound Ub Ubiquitin Ub->Ub_chain Proteasome 26S Proteasome Ub_chain->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[6] The linker plays a critical role in the stability and efficacy of an ADC. N-Me-N-bis(PEG4-acid) can be used to attach two drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR). Alternatively, one arm can be used for drug attachment and the other for conjugating an imaging agent or a second therapeutic moiety. The hydrophilic PEG linker can help to mitigate the aggregation that can occur when hydrophobic drugs are conjugated to antibodies.[7]

The following diagram outlines a general workflow for the synthesis of an ADC using N-Me-N-bis(PEG4-acid).

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow start Start activate_linker Activate N-Me-N-bis(PEG4-acid) (e.g., with EDC/NHS) start->activate_linker conjugate_drug Conjugate Amine-containing Drug to one arm of the activated linker activate_linker->conjugate_drug purify_linker_drug Purify Linker-Drug Conjugate conjugate_drug->purify_linker_drug activate_second_arm Activate the second arm of the Linker-Drug Conjugate purify_linker_drug->activate_second_arm conjugate_antibody Conjugate to Antibody (via lysine (B10760008) residues) activate_second_arm->conjugate_antibody purify_adc Purify ADC conjugate_antibody->purify_adc characterize_adc Characterize ADC (DAR, purity, etc.) purify_adc->characterize_adc end End characterize_adc->end

Caption: General workflow for ADC synthesis.

Experimental Protocols

The following are generalized protocols for the use of N-Me-N-bis(PEG4-acid) in bioconjugation reactions. These should be considered as starting points, and optimization will be required for specific applications.

Activation of Carboxylic Acid Groups with EDC/NHS

This protocol describes the activation of the carboxylic acid groups on N-Me-N-bis(PEG4-acid) to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., MES buffer, pH 4.5-5.5 for activation; PBS, pH 7.2-7.5 for conjugation)[8]

Procedure:

  • Dissolve N-Me-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the reaction buffer. A molar excess of EDC (e.g., 1.5-2 fold) and NHS (e.g., 1.2-1.5 fold) over the carboxylic acid groups of the linker is recommended.[8]

  • Add the EDC/NHS solution to the N-Me-N-bis(PEG4-acid) solution.

  • Incubate the reaction for 15-30 minutes at room temperature to allow for the formation of the NHS ester.[8] The activated linker is now ready for conjugation to an amine-containing molecule.

Conjugation of an Amine-Containing Molecule to Activated N-Me-N-bis(PEG4-acid)

This protocol describes the reaction of the activated NHS-ester of N-Me-N-bis(PEG4-acid) with a molecule containing a primary amine.

Materials:

  • Activated N-Me-N-bis(PEG4-acid) (from the previous protocol)

  • Amine-containing molecule (e.g., protein, peptide, small molecule ligand)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the amine-containing molecule in the conjugation buffer.

  • Add the freshly prepared activated N-Me-N-bis(PEG4-acid) solution to the amine-containing molecule solution. The molar ratio of the activated linker to the amine will need to be optimized for the desired degree of labeling.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[8] This will hydrolyze any unreacted NHS esters.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove excess reagents and byproducts.

Alternative Amide Coupling using HATU

For more challenging amide bond formations, coupling reagents such as HATU can be used.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve N-Me-N-bis(PEG4-acid) and the amine-containing molecule in anhydrous DMF.

  • Add HATU (typically 1.1-1.5 equivalents per carboxylic acid) to the solution.

  • Add DIPEA (typically 2-3 equivalents per carboxylic acid) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., LC-MS).

  • Quench the reaction with water and purify the conjugate as described previously.

Conclusion

N-Me-N-bis(PEG4-acid) is a highly versatile and valuable tool for researchers and drug developers. Its unique combination of bifunctionality, hydrophilicity, and defined length makes it an excellent choice for the construction of complex biomolecules such as PROTACs and ADCs. The ability to enhance solubility, improve pharmacokinetics, and precisely control the architecture of bioconjugates positions N-Me-N-bis(PEG4-acid) as a key enabling technology in the advancement of targeted therapies and other areas of biomedical research. As the fields of targeted protein degradation and bioconjugation continue to evolve, the demand for well-defined and functionalized linkers like N-Me-N-bis(PEG4-acid) is expected to grow.

References

An In-Depth Technical Guide to the Safety, Handling, and Storage of N-Me-N-bis(PEG4-acid) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific experimental data for N-Me-N-bis(PEG4-acid) is publicly available. Therefore, this guide provides comprehensive information based on structurally similar bifunctional PEGylated linkers and general laboratory best practices for handling such reagents. All provided quantitative data and experimental protocols should be regarded as illustrative examples.

Introduction

N-Me-N-bis(PEG4-acid) is a hydrophilic, bifunctional crosslinker that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The N-Me-N-bis(PEG4-acid) linker serves to connect a ligand that binds to the target protein of interest and a ligand that recruits an E3 ubiquitin ligase, thereby facilitating the formation of a ternary complex essential for protein degradation. Its polyethylene (B3416737) glycol (PEG) nature enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

This guide provides an in-depth overview of the safety, handling, and storage guidelines for N-Me-N-bis(PEG4-acid), along with representative experimental protocols and conceptual diagrams to aid researchers in its effective and safe utilization.

Physicochemical Properties

PropertyValueSource/Notes
Chemical Name N-Methyl-N,N-bis[2-(2-(2-(2-carboxyethoxy)ethoxy)ethoxy)ethyl]amineIUPAC Nomenclature
Molecular Formula C23H45NO12---
Molecular Weight 527.6 g/mol ---
CAS Number 2055014-77-0---
Appearance Colorless to pale yellow oil or solidBased on similar PEG compounds
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.General property of PEGylated compounds. Specific solubility data is not available.
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents.General chemical stability.
pKa ~4.5 (for the carboxylic acid groups)Estimated value for terminal carboxylic acids on a PEG chain.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Me-N-bis(PEG4-acid).

Hazard Identification
  • Eye Contact: May cause eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May be harmful if inhaled.

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Wash hands thoroughly after handling.[1]

  • Handle in a chemical fume hood.

  • Keep container tightly closed when not in use.

First Aid Measures
  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

  • After Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Storage Guidelines

Proper storage of N-Me-N-bis(PEG4-acid) is crucial to maintain its stability and integrity.

Storage ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.[][3]Minimizes degradation and maintains chemical stability.
Light Protect from light.Some PEG-containing compounds can be light-sensitive.
Moisture Store in a dry place. Keep container tightly sealed.PEG compounds can be hygroscopic.
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation.

Experimental Protocols

The following are representative protocols for the use of N-Me-N-bis(PEG4-acid) in the synthesis of a PROTAC. These are general procedures and may require optimization for specific applications.

General Protocol for Amide Bond Formation

This protocol describes the coupling of the carboxylic acid groups of N-Me-N-bis(PEG4-acid) to an amine-containing molecule (e.g., a ligand for a protein of interest or an E3 ligase).

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Amine-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve N-Me-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF or DCM.

  • Activation: Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid groups.

  • Coupling: To the activated linker solution, add the amine-containing molecule (2.0 equivalents) and TEA or DIPEA (3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the urea (B33335) byproduct. The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired conjugate.

Diagrams

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a bifunctional linker like N-Me-N-bis(PEG4-acid).

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (Ligand-Linker-Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Synthesis_Workflow start Start dissolve_linker Dissolve N-Me-N-bis(PEG4-acid) in anhydrous solvent start->dissolve_linker activate_linker Activate carboxylic acids (e.g., with EDC/NHS) dissolve_linker->activate_linker add_ligand1 Add amine-containing Ligand 1 activate_linker->add_ligand1 reaction1 Stir at room temperature add_ligand1->reaction1 purify1 Purify Ligand 1-Linker conjugate reaction1->purify1 Reaction complete activate_linker2 Activate remaining carboxylic acid purify1->activate_linker2 add_ligand2 Add amine-containing Ligand 2 activate_linker2->add_ligand2 reaction2 Stir at room temperature add_ligand2->reaction2 purify_final Final Purification (e.g., HPLC) reaction2->purify_final Reaction complete characterize Characterization (LC-MS, NMR) purify_final->characterize end End characterize->end

References

Methodological & Application

Application Notes and Protocols for Bioconjugation with N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-N-bis(PEG4-acid) is a branched, hydrophilic crosslinker used in bioconjugation. Its structure features a central tertiary amine with two polyethylene (B3416737) glycol (PEG) arms, each terminating in a carboxylic acid. This dual-acid functionality allows for the conjugation of two amine-containing molecules, making it a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The PEG spacers enhance the solubility and stability of the resulting conjugate while reducing potential immunogenicity.[1][2][]

These application notes provide a detailed protocol for the conjugation of amine-containing biomolecules using N-Me-N-bis(PEG4-acid) via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of Reaction

The conjugation process is a two-step reaction. First, the carboxylic acid groups on the N-Me-N-bis(PEG4-acid) linker are activated with EDC in the presence of NHS to form a more stable amine-reactive NHS ester. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5][6] In the second step, the NHS-activated linker is reacted with a primary amine on the target biomolecule (e.g., the side chain of a lysine (B10760008) residue) to form a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.0).[6][7]

Materials and Reagents

  • N-Me-N-bis(PEG4-acid)

  • Biomolecule(s) with primary amines (e.g., antibody, protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Desalting column, dialysis cassettes, or size-exclusion chromatography (SEC) system

Experimental Protocols

Protocol 1: Two-Step Aqueous Bioconjugation

This protocol is suitable for conjugating N-Me-N-bis(PEG4-acid) to a protein or antibody in an aqueous environment.

1. Reagent Preparation:

  • Equilibrate N-Me-N-bis(PEG4-acid), EDC, and NHS/Sulfo-NHS to room temperature before opening.
  • Prepare a stock solution of N-Me-N-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).
  • Prepare a solution of the amine-containing biomolecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
  • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

2. Activation of N-Me-N-bis(PEG4-acid):

  • In a reaction tube, combine the N-Me-N-bis(PEG4-acid) stock solution with EDC and NHS/Sulfo-NHS in Activation Buffer.
  • The recommended molar ratio of N-Me-N-bis(PEG4-acid) to EDC to NHS is typically 1:2:2 to 1:5:5.[8]
  • Incubate for 15-30 minutes at room temperature with gentle mixing.[6][7]

3. Conjugation to Amine-Containing Biomolecule:

  • Immediately add the activated N-Me-N-bis(PEG4-acid) solution to the biomolecule solution in Coupling Buffer.
  • The optimal molar excess of the activated linker to the biomolecule should be determined empirically, but a starting point of 10-20 fold molar excess is recommended.[5]
  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[9]

4. Quenching the Reaction:

  • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[6]
  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Organic Phase Synthesis (for small molecules)

This protocol is suitable for conjugating N-Me-N-bis(PEG4-acid) to an amine-containing small molecule in an organic solvent.

1. Reagent Preparation:

  • Dissolve N-Me-N-bis(PEG4-acid) in anhydrous DMF or Dichloromethane (DCM).
  • Dissolve the amine-containing small molecule in a compatible anhydrous organic solvent.

2. Activation and Coupling:

  • To the solution of N-Me-N-bis(PEG4-acid), add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).
  • Add the amine-containing small molecule to the activated linker solution.
  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[5]

3. Work-up and Purification:

  • Once the reaction is complete, remove the solvent under reduced pressure.
  • The residue can be redissolved and purified by reverse-phase HPLC to isolate the desired conjugate.[5]

Data Presentation: Recommended Reaction Parameters

The following tables summarize the recommended starting conditions for the bioconjugation reaction. Optimization is crucial for each specific application.

ParameterRecommended RangeNotes
Activation Step
pH4.5 - 6.0Use MES buffer or a similar non-amine, non-carboxylate buffer.[6]
Molar Ratio (Linker:EDC:NHS)1:2:2 to 1:5:5A higher excess may be needed for less efficient reactions.[8]
Reaction Time15 - 30 minutesProceed immediately to the conjugation step as the NHS ester is susceptible to hydrolysis.[6][7]
TemperatureRoom Temperature
Conjugation Step
pH7.2 - 8.0Use PBS or a similar non-amine buffer.[6]
Molar Ratio (Linker:Biomolecule)10:1 to 20:1This should be optimized to achieve the desired degree of labeling.[5]
Reaction Time2 hours to overnightLonger incubation times may be required at lower temperatures.[9]
Temperature4°C to Room TemperatureLower temperatures can help maintain the stability of sensitive biomolecules.[8]
ParameterMethodPurpose
Purification
Desalting ColumnSize-Exclusion ChromatographyRapid removal of small molecules from larger biomolecules.
DialysisDiffusion across a semi-permeable membraneRemoval of small molecules with a specific molecular weight cutoff.
SEC/HPLCSize-Exclusion ChromatographyHigh-resolution separation of conjugate from unreacted components.
Characterization
SDS-PAGEElectrophoresisTo confirm an increase in molecular weight of the conjugated protein.
Mass Spectrometry (LC-MS)Mass-to-charge ratio analysisTo determine the precise mass of the conjugate and degree of labeling.[10][11]
UV-Vis SpectroscopyAbsorbance measurementTo determine the concentration of the protein/antibody conjugate.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of an antibody-drug conjugate (ADC) using N-Me-N-bis(PEG4-acid) to attach two drug molecules to a single linker, which is then conjugated to an antibody. This approach can be used to create ADCs with a drug-to-antibody ratio (DAR) of 2, 4, 6, or 8, depending on the number of linkers attached to the antibody. The use of a branched linker is a strategy to increase the DAR and potentially the potency of the ADC.[12]

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_drug_conjugation Step 2: Drug Loading cluster_antibody_conjugation Step 3: Antibody Conjugation cluster_purification Step 4: Purification & Analysis linker N-Me-N-bis(PEG4-acid) reagents EDC / NHS Activation Buffer (pH 4.5-6.0) linker->reagents activated_linker Activated NHS Ester Linker reagents->activated_linker 15-30 min, RT linker_drug Drug-Loaded Linker activated_linker->linker_drug Coupling Buffer (pH 7.2-8.0) drug Amine-containing Drug Molecule (x2) drug->linker_drug adc Antibody-Drug Conjugate (ADC) linker_drug->adc antibody Antibody (e.g., Trastuzumab) antibody->adc purification Purification (SEC / Dialysis) adc->purification characterization Characterization (LC-MS, SDS-PAGE) purification->characterization

Caption: Workflow for ADC synthesis using a branched PEG linker.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Inefficient activation of the carboxylic acid.Ensure the pH of the Activation Buffer is between 4.5 and 6.0. Use fresh EDC and NHS solutions. Increase the molar excess of EDC and NHS.[8]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.[8]
Protein Precipitation High degree of PEGylation leading to changes in protein solubility.Reduce the molar excess of the activated PEG linker. Optimize reaction time and temperature.
Incorrect buffer conditions.Ensure the buffer composition and pH are suitable for maintaining protein stability.
High Polydispersity Molar ratio of linker to protein is too high.Decrease the molar ratio of the linker to the protein to favor a lower degree of labeling.
Reaction time is too long.Reduce the incubation time to limit the extent of the reaction.
Loss of Protein Activity PEGylation at or near the active site.Consider alternative conjugation strategies or protein engineering to protect the active site.
Harsh reaction conditions leading to denaturation.Perform the conjugation at a lower temperature (4°C) and ensure the pH remains within the protein's stability range.[8]

References

Application of N-Me-N-bis(PEG4-acid) in Developing Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-N-bis(PEG4-acid) is a hydrophilic, branched linker that is increasingly utilized in the development of targeted drug delivery systems. Its unique structure, featuring a central tertiary amine and two terminal carboxylic acid groups on polyethylene (B3416737) glycol (PEG) arms, offers several advantages for the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG4 spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates, while the dual carboxylic acid moieties provide versatile anchor points for the attachment of therapeutic payloads or other molecular entities.[1][2] This document provides detailed application notes and experimental protocols for the use of N-Me-N-bis(PEG4-acid) in these cutting-edge therapeutic modalities.

Key Features and Applications

The bifunctional nature of N-Me-N-bis(PEG4-acid) allows for the attachment of one or two molecules to a target protein, such as an antibody, or to serve as a central scaffold for building PROTACs. The key benefits of this linker include:

  • Enhanced Hydrophilicity: The PEGylated structure increases the aqueous solubility of the final conjugate, which can be particularly beneficial when working with hydrophobic cytotoxic drugs.[3] This improved solubility can reduce the propensity for aggregation and improve the overall stability of the drug conjugate.[4]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation half-life of biologics by increasing their hydrodynamic radius and reducing renal clearance.[][6]

  • Potential for Higher Drug Loading: The presence of two carboxylic acid groups allows for the conjugation of two payload molecules, potentially leading to a higher drug-to-antibody ratio (DAR) in ADCs, which can enhance therapeutic efficacy.[1][2]

  • Versatile Conjugation Chemistry: The terminal carboxylic acids can be readily activated to react with primary amines on antibodies (e.g., lysine (B10760008) residues) or other biomolecules through stable amide bond formation.[7]

Application in Antibody-Drug Conjugates (ADCs)

N-Me-N-bis(PEG4-acid) can be employed as a branched linker in ADC development to attach cytotoxic payloads to a monoclonal antibody (mAb). This approach allows for the potential to achieve a higher drug-to-antibody ratio (DAR) compared to linear linkers, which may lead to enhanced potency.[1]

General Workflow for ADC Synthesis

The synthesis of an ADC using N-Me-N-bis(PEG4-acid) typically follows a two-step process: activation of the linker's carboxylic acids and subsequent conjugation to the antibody.

ADC_Workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification & Characterization A N-Me-N-bis(PEG4-acid) C Activated Linker (NHS Ester) A->C Activation B EDC/NHS D Monoclonal Antibody (mAb) C->D F ADC C->F D->F E Payload-Amine E->C Amide Bond Formation G Purified ADC F->G SEC/HIC H DAR, Stability, Potency Analysis G->H

ADC Synthesis Workflow

Experimental Protocols: ADC Synthesis and Characterization

Protocol 1: Activation of N-Me-N-bis(PEG4-acid) and Conjugation to an Antibody

This protocol describes the activation of the carboxylic acid groups of the linker using EDC/NHS chemistry and subsequent conjugation to the lysine residues of a monoclonal antibody.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Activation:

    • Dissolve N-Me-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a concentration of 10-50 mM.

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a 2-fold molar excess over the carboxylic acid groups of the linker.

    • Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation Reaction:

    • Immediately add the activated linker solution to the antibody solution. The molar ratio of activated linker to antibody should be optimized to achieve the desired DAR (a starting point is a 10- to 20-fold molar excess).

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

    • Purify the ADC using SEC to remove unreacted linker and other small molecules.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drug molecules, allowing for the determination of the distribution of DAR values.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the molecular weight and thus the number of conjugated drug molecules.

2. In Vitro Cytotoxicity Assay:

  • An MTT or XTT assay can be used to determine the cytotoxic potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines. This helps to assess the target-specific killing activity of the conjugate.

Cell LineTarget Antigen ExpressionExpected ADC IC50
BT-474HER2-positiveLow (nM range)[8][9]
SK-BR-3HER2-positiveLow (nM range)[10]
MCF-7HER2-negativeHigh (µM range)[8]
MDA-MB-468EGFR-positiveLow (nM range) for EGFR-targeted ADC[10]

Note: The IC50 values are highly dependent on the specific antibody, payload, and linker used.

Application in PROTACs

N-Me-N-bis(PEG4-acid) can serve as a versatile linker in the synthesis of PROTACs. Its two carboxylic acid groups allow for the sequential or convergent attachment of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The PEGylated nature of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.[11][12][13]

General Workflow for PROTAC Synthesis

A common strategy involves the sequential coupling of the two ligands to the dicarboxylic acid linker.

PROTAC_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling cluster_step3 Step 3: Purification & Characterization A N-Me-N-bis(PEG4-acid) C Intermediate 1 A->C Amide Coupling B POI Ligand-Amine E PROTAC C->E Amide Coupling D E3 Ligase Ligand-Amine F Purified PROTAC E->F HPLC G Mass Spec, NMR, Functional Assays F->G

PROTAC Synthesis Workflow

Experimental Protocols: PROTAC Synthesis

Protocol 3: Sequential Synthesis of a PROTAC

This protocol outlines a two-step synthesis of a PROTAC where both the POI ligand and the E3 ligase ligand contain a free amine for conjugation.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Amine-functionalized POI ligand

  • Amine-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • First Amide Coupling:

    • Dissolve N-Me-N-bis(PEG4-acid) (1.0 eq) and the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by preparative HPLC to obtain the POI-linker intermediate.

  • Second Amide Coupling:

    • Dissolve the purified POI-linker intermediate (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

Targeted Signaling Pathways

ADCs and PROTACs developed using N-Me-N-bis(PEG4-acid) often target key signaling pathways implicated in cancer cell proliferation and survival. Two prominent examples are the HER2 and EGFR signaling pathways.

HER2 Signaling Pathway

The HER2 receptor, a member of the epidermal growth factor receptor family, is overexpressed in a significant portion of breast and gastric cancers. Its activation leads to the initiation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation and inhibit apoptosis.[14][15][16]

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Grb2_Sos Grb2/SOS HER2_HER3->Grb2_Sos AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

HER2 Signaling Pathway
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Upon ligand binding, EGFR dimerizes and activates downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cell growth and proliferation.[17][18][19]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Activated_EGFR Activated EGFR Dimer EGFR->Activated_EGFR Grb2_Sos Grb2/SOS Activated_EGFR->Grb2_Sos PI3K PI3K Activated_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway

Conclusion

N-Me-N-bis(PEG4-acid) is a valuable tool for the development of targeted drug delivery systems. Its branched structure and dual carboxylic acid functionality, combined with the benefits of PEGylation, offer a versatile platform for creating advanced ADCs and PROTACs with potentially improved therapeutic properties. The protocols and information provided herein serve as a guide for researchers to explore the application of this promising linker in their drug development endeavors. Further optimization of conjugation strategies and a thorough characterization of the resulting conjugates are essential for successful clinical translation.

References

Application Note and Protocols: EDC and HATU Activation of N-Me-N-bis(PEG4-acid) for Stable Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Me-N-bis(PEG4-acid) is a branched, hydrophilic linker commonly utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its two terminal carboxylic acid groups provide dual points for conjugation, allowing for the attachment of multiple molecules of interest. The polyethylene (B3416737) glycol (PEG) spacers enhance the aqueous solubility and reduce the immunogenicity of the resulting conjugate.[1][2]

To achieve covalent linkage to primary amines on biomolecules (e.g., lysine (B10760008) residues on proteins), the carboxylic acid groups must first be activated. This is typically accomplished using coupling reagents to form a more reactive intermediate that readily undergoes nucleophilic attack by an amine, resulting in a stable amide bond.[3][4] This document provides detailed protocols and comparative data for the activation of N-Me-N-bis(PEG4-acid) using two widely adopted coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Mechanism of Action: Carboxylic Acid Activation

The formation of a stable amide bond from a carboxylic acid and a primary amine is facilitated by converting the carboxyl group's hydroxyl into a better leaving group. Both EDC/NHS and HATU achieve this through different intermediates.

1. EDC/NHS Activation Pathway

EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to hydrolysis, which can lower conjugation efficiency. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) "stabilizes" the activated species by converting the O-acylisourea into a semi-stable NHS ester. This amine-reactive ester has a longer half-life in aqueous solutions, allowing for a more controlled and efficient reaction with the target amine.[6]

EDC_NHS_Activation CarboxylicAcid R-COOH (N-Me-N-bis(PEG4-acid)) OAI O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->OAI + EDC EDC EDC->OAI NHSEster Amine-Reactive NHS Ester (Semi-Stable) OAI->NHSEster + Byproduct1 Isourea Byproduct OAI->Byproduct1 NHS NHS / Sulfo-NHS NHS->NHSEster AmideBond Stable Amide Bond R-CO-NH-R' NHSEster->AmideBond + Byproduct2 NHS NHSEster->Byproduct2 Amine R'-NH2 (Biomolecule) Amine->AmideBond

Caption: EDC/NHS activation and conjugation pathway.

2. HATU Activation Pathway

HATU is a uronium-based coupling reagent that efficiently activates carboxylic acids, particularly in organic solvents like DMF or DMSO.[7][8] In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-activated ester intermediate. This species readily reacts with a primary amine to yield the final amide product with high efficiency.[7]

HATU_Activation CarboxylicAcid R-COOH (N-Me-N-bis(PEG4-acid)) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base Base (DIPEA) Base->Carboxylate OAtEster OAt-Activated Ester (Highly Reactive) Carboxylate->OAtEster + HATU HATU HATU->OAtEster AmideBond Stable Amide Bond R-CO-NH-R' OAtEster->AmideBond + Amine R'-NH2 (Biomolecule) Amine->AmideBond

Caption: HATU activation and conjugation pathway.

Data Presentation: Comparative Overview

The choice between EDC/NHS and HATU depends on several factors including the solvent system, pH sensitivity of the biomolecule, and desired reaction efficiency.

Table 1: Comparison of EDC/NHS and HATU Coupling Reagents

FeatureEDC/NHSHATU
Reaction Environment Primarily aqueous buffers; also compatible with organic solvents (DMSO, DMF).[6]Primarily anhydrous organic solvents (DMF, DMSO).[5][9]
Optimal pH Two-stage pH: Activation at pH 4.5-6.0, Conjugation at pH 7.2-8.0.[6]Requires a non-nucleophilic base (e.g., DIPEA, TEA); not pH-dependent in the same way.[5][8]
Byproducts Water-soluble urea (B33335) byproduct, easily removed by aqueous workup.[10]Tetramethylurea and HOAt, typically removed by chromatography.
Efficiency Highly effective, but the O-acylisourea intermediate is prone to hydrolysis.[6]Generally higher efficiency and faster reaction rates, especially for hindered or electron-deficient amines.[3]
Key Advantage Well-established for bioconjugation in aqueous media; water-soluble reagents (EDC, Sulfo-NHS) are available.Superior for reactions in organic solvents and for challenging couplings.[3][8]
Considerations Requires careful pH control; potential for side reactions if not optimized.[6]More expensive; requires anhydrous conditions and a tertiary amine base.

Table 2: Recommended Molar Ratios for Activation and Coupling (Ratios are relative to the amine-containing molecule)

ReagentMolar Excess (Reagent:Amine)Purpose
N-Me-N-bis(PEG4-acid) 10-20 foldTo drive the reaction towards the desired PEGylated product.[6]
EDC 20-50 fold (2-5 fold over the acid)To ensure efficient activation of both carboxylic acid groups.[6]
NHS / Sulfo-NHS 20-50 fold (1-1.2 fold over EDC)To stabilize the activated intermediate and improve coupling efficiency.[1][6]
HATU 20-50 fold (1-1.2 fold over the acid)To ensure efficient activation of both carboxylic acid groups.[11]
DIPEA / TEA 40-100 fold (2-3 fold over HATU)To act as a non-nucleophilic base for the HATU reaction.[8][11]

Experimental Workflow and Protocols

The general workflow involves the activation of the N-Me-N-bis(PEG4-acid) linker, followed immediately by the addition of the amine-containing biomolecule.

Experimental_Workflow Start Start: Prepare Reagents Activation Step 1: Activate Linker (N-Me-N-bis(PEG4-acid)) with EDC/NHS or HATU Start->Activation Conjugation Step 2: Add Amine-Containing Biomolecule (e.g., Protein) to Activated Linker Solution Activation->Conjugation Incubation Step 3: Incubate Reaction (e.g., 2h at RT or overnight at 4°C) Conjugation->Incubation Quench Step 4: Quench Reaction (e.g., with hydroxylamine (B1172632) or Tris buffer) Incubation->Quench Purification Step 5: Purify Conjugate (e.g., Dialysis, SEC, HPLC) Quench->Purification Analysis Step 6: Characterize Final Product (e.g., SDS-PAGE, Mass Spec) Purification->Analysis End End: Store Conjugate Analysis->End

Caption: General workflow for biomolecule conjugation.
Protocol 1: EDC/NHS Activation in Aqueous Buffer

This protocol is suitable for conjugating N-Me-N-bis(PEG4-acid) to proteins or other biomolecules in an aqueous environment.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing biomolecule (e.g., antibody at 2-10 mg/mL)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[6]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (must be amine-free).[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (for stock solutions)

Procedure:

  • Reagent Preparation: Allow all reagents to warm to room temperature before opening to prevent moisture condensation.[6][9] Prepare stock solutions of N-Me-N-bis(PEG4-acid), EDC, and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use. EDC is moisture-sensitive and should be handled quickly.[6]

  • Biomolecule Preparation: If your biomolecule is in a buffer containing primary amines (like Tris), exchange it into the Coupling Buffer (e.g., PBS) via dialysis or using a desalting column.

  • Activation Step:

    • In a microcentrifuge tube, combine the N-Me-N-bis(PEG4-acid) stock solution with EDC and Sulfo-NHS in Activation Buffer.

    • Use molar ratios as suggested in Table 2. For example, for 1 equivalent of protein, use 20 equivalents of the PEG-acid, 40 equivalents of EDC, and 40 equivalents of Sulfo-NHS.

    • Incubate the activation mixture for 15-30 minutes at room temperature.[1]

  • Conjugation Step:

    • Immediately add the activated linker solution to your biomolecule solution in Coupling Buffer.[6]

    • The final pH of the reaction mixture should be between 7.2 and 8.0.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching Step: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol 2: HATU Activation in Organic Solvent

This protocol is ideal for small molecules, peptides, or other substrates soluble in organic solvents.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • HATU

  • Amine-containing molecule

  • Anhydrous DMF or DMSO[11]

  • DIPEA (Diisopropylethylamine) or TEA (Triethylamine)[11]

Procedure:

  • Reagent Preparation: Ensure all glassware is dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.

  • Activation Step (Pre-activation):

    • Dissolve N-Me-N-bis(PEG4-acid) in anhydrous DMF.

    • Add HATU (1.1 equivalents per carboxyl group) and DIPEA (2 equivalents per carboxyl group) to the solution.[11]

    • Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acids.[11]

  • Conjugation Step:

    • Add a solution of the amine-containing molecule (1 equivalent) in anhydrous DMF to the pre-activated linker mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours.[11] Monitor progress by an appropriate method (e.g., LC-MS or TLC).

  • Quenching and Workup:

    • Upon completion, quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with an appropriate solvent system (e.g., water/acetonitrile) and purify the product by preparative HPLC or silica (B1680970) gel chromatography.[11]

Troubleshooting

Table 3: Troubleshooting Common Conjugation Issues

IssuePossible CauseSuggested Solution
Low or No Conjugation Inactive EDC/HATU due to moisture.Use fresh, anhydrous reagents. Warm to room temperature before opening.[6]
Incorrect pH for EDC/NHS reaction.Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.[6]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[6]
Hydrolysis of the activated ester.Perform the conjugation step immediately after the activation step.[6]
Precipitation of Biomolecule High concentration of organic solvent from stock solutions.Keep the final concentration of DMSO/DMF in the reaction below 10-20% (v/v) for most proteins.
pH of the solution is at the isoelectric point (pI) of the protein.Adjust the pH of the Coupling Buffer away from the pI of the protein.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-N-bis(PEG4-acid) is a branched, hydrophilic crosslinker containing two terminal carboxylic acid groups. This symmetrical structure allows for the conjugation of two amine-containing molecules or for creating a bivalent linkage to a single molecule with multiple amine groups, such as a protein. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate. The most common method for conjugating the carboxylic acid groups of N-Me-N-bis(PEG4-acid) to primary amines is through the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

This document provides detailed protocols and recommended reaction conditions for the conjugation of N-Me-N-bis(PEG4-acid) to proteins and small molecules.

Principle of EDC/NHS Chemistry

The conjugation process involves a two-step reaction:

  • Activation of Carboxylic Acids: EDC reacts with the carboxyl groups of N-Me-N-bis(PEG4-acid) to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amine Coupling: NHS or sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or a lysine (B10760008) side chain) to form a stable amide bond, releasing NHS.

Data Presentation: Recommended Reaction Parameters

The optimal conditions for conjugation can vary depending on the specific properties of the amine-containing molecule. The following tables provide recommended starting ranges for key reaction parameters.

Table 1: Recommended Molar Ratios of Reagents

ReagentMolar Excess over N-Me-N-bis(PEG4-acid)Purpose
EDC2 - 10 foldEnsures efficient activation of both carboxylic acid groups.
NHS/sulfo-NHS2 - 5 foldStabilizes the activated intermediate, improving coupling efficiency.
N-Me-N-bis(PEG4-acid)1 - 20 fold excess over amine-containing moleculeDrives the reaction towards the desired PEGylated product.

Table 2: Recommended pH and Temperature Conditions

StepParameterRecommended RangeRationale
Activation pH4.5 - 6.0Most efficient for EDC-mediated activation of carboxylic acids.
TemperatureRoom TemperatureActivation is a relatively fast process.
Coupling pH7.2 - 8.0Optimal for the reaction of the NHS ester with primary amines.
Temperature4°C to Room TemperatureLower temperatures can minimize protein degradation and side reactions during longer incubation times.

Table 3: Recommended Buffers and Quenching Agents

ComponentRecommended OptionsNotes
Activation Buffer MES (2-(N-morpholino)ethanesulfonic acid)Amine-free and carboxyl-free buffer is crucial.
Coupling Buffer PBS (Phosphate-Buffered Saline), HEPESMust be amine-free. Do not use Tris or glycine (B1666218) buffers during the reaction.
Quenching Agent Tris, Hydroxylamine, GlycineAdded after the desired reaction time to stop the reaction by consuming unreacted NHS esters.

Experimental Protocols

Protocol 1: Conjugation of N-Me-N-bis(PEG4-acid) to a Protein

This protocol provides a general guideline for the conjugation of N-Me-N-bis(PEG4-acid) to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Protein of interest

  • EDC-HCl

  • NHS or sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before opening to prevent condensation.

    • Prepare a stock solution of N-Me-N-bis(PEG4-acid) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in anhydrous DMF or DMSO immediately before use.

    • Dissolve the protein in the Coupling Buffer to the desired concentration (typically 1-10 mg/mL).

  • Activation of N-Me-N-bis(PEG4-acid):

    • In a separate reaction tube, add the desired amount of N-Me-N-bis(PEG4-acid) stock solution to the Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/sulfo-NHS over N-Me-N-bis(PEG4-acid).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Immediately add the activated N-Me-N-bis(PEG4-acid) solution to the protein solution.

    • The reaction is most efficient at a pH between 7.2 and 8.0.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[1][2]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Determine the degree of PEGylation using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Conjugation of N-Me-N-bis(PEG4-acid) to an Amine-Containing Small Molecule

This protocol is suitable for conjugating N-Me-N-bis(PEG4-acid) to a small molecule that is soluble in organic solvents.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Amine-containing small molecule

  • EDC-HCl

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Ensure all reagents and solvents are anhydrous.

    • Dissolve N-Me-N-bis(PEG4-acid) (1 equivalent) in anhydrous DCM or DMF.

  • Activation of N-Me-N-bis(PEG4-acid):

    • To the solution of N-Me-N-bis(PEG4-acid), add EDC-HCl (2.4-4.0 equivalents) and NHS (2.4-4.0 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes.

  • Conjugation to the Small Molecule:

    • In a separate vial, dissolve the amine-containing small molecule (2.0-3.0 equivalents) in anhydrous DCM or DMF.

    • Add the small molecule solution to the activated N-Me-N-bis(PEG4-acid) mixture.

    • Add DIPEA (3.0-4.0 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Purification:

    • Purify the conjugate using flash chromatography or preparative HPLC to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as NMR and mass spectrometry.

Mandatory Visualization

experimental_workflow_protein cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_peg Dissolve N-Me-N-bis(PEG4-acid) in DMF/DMSO activation Activation (pH 4.5-6.0, RT, 15-30 min) prep_peg->activation prep_protein Dissolve Protein in Coupling Buffer conjugation Conjugation (pH 7.2-8.0, 4°C-RT, 2-24h) prep_protein->conjugation prep_edc_nhs Prepare fresh EDC/NHS in DMF/DMSO prep_edc_nhs->activation activation->conjugation quenching Quenching (Add Tris/Hydroxylamine) conjugation->quenching purification Purification (SEC, IEX, Dialysis) quenching->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization

Caption: Workflow for N-Me-N-bis(PEG4-acid) conjugation to a protein.

experimental_workflow_small_molecule cluster_prep_sm Reagent Preparation cluster_reaction_sm Reaction cluster_analysis_sm Purification & Analysis prep_peg_sm Dissolve N-Me-N-bis(PEG4-acid) in anhydrous DCM/DMF activation_sm Activation (RT, 30-60 min) prep_peg_sm->activation_sm prep_sm Dissolve Amine-Small Molecule in anhydrous DCM/DMF conjugation_sm Conjugation (Add Small Molecule & Base, RT, 2-24h) prep_sm->conjugation_sm prep_edc_nhs_sm Prepare EDC/NHS prep_edc_nhs_sm->activation_sm activation_sm->conjugation_sm purification_sm Purification (Flash Chromatography, HPLC) conjugation_sm->purification_sm characterization_sm Characterization (NMR, Mass Spec) purification_sm->characterization_sm

Caption: Workflow for N-Me-N-bis(PEG4-acid) conjugation to a small molecule.

Troubleshooting

Table 4: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS, MES, or HEPES for the reaction.
Protein Precipitation during Reaction High degree of PEGylation leading to insolubility.Reduce the molar ratio of N-Me-N-bis(PEG4-acid) to the protein. Optimize reaction time and temperature.
Protein instability at the reaction pH.Optimize the pH of the coupling buffer while maintaining efficiency.
Poor Yield of Purified Conjugate Inefficient purification method.Optimize the purification strategy. Consider a multi-step purification process if necessary.
Aggregation of the conjugate.Analyze the sample for aggregates using dynamic light scattering (DLS). Modify purification buffers to include stabilizing agents.

References

Application Notes and Protocols for Surface Modification using N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Me-N-bis(PEG4-acid) for the surface modification of various materials. This versatile, branched polyethylene (B3416737) glycol (PEG) linker is particularly effective in reducing non-specific protein binding, enhancing biocompatibility, and improving the pharmacokinetic profiles of modified materials, making it an invaluable tool in drug delivery, diagnostics, and biomaterial development.

Introduction to N-Me-N-bis(PEG4-acid)

N-Me-N-bis(PEG4-acid) is a hydrophilic, branched crosslinker featuring two terminal carboxylic acid groups.[1] This unique structure allows for multivalent attachment to amine-functionalized surfaces, creating a dense and highly hydrated PEG layer. The PEG chains act as a steric barrier, effectively preventing the adsorption of proteins and other biomolecules, which is a critical step in avoiding the rapid clearance of nanoparticles by the immune system and reducing non-specific signals in diagnostic assays.[2] The terminal carboxylic acids can be readily activated to react with primary amines on surfaces like nanoparticles, proteins, and other biomaterials to form stable amide bonds.[1][3]

Key Applications:

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, iron oxide nanoparticles) to improve their stability, circulation time, and biocompatibility.[2][4]

  • Biomaterial Coating: Creating protein-resistant surfaces on medical devices, implants, and cell cultureware to enhance their performance and reduce biofouling.

  • Drug Delivery Systems: Serving as a linker to attach targeting ligands or therapeutic agents to drug carriers, with the branched structure potentially allowing for a higher payload.[5]

  • Diagnostic Assays: Reducing non-specific binding on biosensor surfaces to improve signal-to-noise ratios and assay sensitivity.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of N-Me-N-bis(PEG4-acid) and related derivatives is presented in the table below.

PropertyValueSource
Molecular FormulaC29H48N2O15 (for N-Mal-N-bis(PEG4-acid))[3]
Molecular Weight664.7 g/mol (for N-Mal-N-bis(PEG4-acid))[3]
SolubilityDMSO, DCM, DMF[3]
Storage Conditions-20°C, desiccated[3]
Purity>90%[8]

Experimental Protocols

General Workflow for Surface Modification

The general workflow for modifying an amine-functionalized surface with N-Me-N-bis(PEG4-acid) involves a two-step process: activation of the carboxylic acid groups followed by conjugation to the surface.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification reagents Dissolve N-Me-N-bis(PEG4-acid), EDC, and NHS in buffer mix Mix reagents to form active NHS ester reagents->mix incubation Incubate for 15-30 min at room temperature mix->incubation add_surface Add activated linker to amine-functionalized surface incubation->add_surface Activated Linker react React for 2-4 hours at room temperature add_surface->react quench Quench reaction with Tris or hydroxylamine react->quench purify Purify by dialysis, centrifugation, or SEC quench->purify

Caption: General workflow for surface modification.

Detailed Protocol: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of N-Me-N-bis(PEG4-acid) to nanoparticles possessing surface amine groups via carbodiimide (B86325) chemistry.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Amine-functionalized nanoparticles (e.g., 1 mg/mL in buffer)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification equipment (dialysis membrane with appropriate MWCO, centrifugal filter units, or size-exclusion chromatography system)

Procedure:

  • Activation of N-Me-N-bis(PEG4-acid):

    • Dissolve N-Me-N-bis(PEG4-acid) in a minimal amount of anhydrous DMSO or DMF.

    • In a separate tube, prepare a fresh solution of EDC and NHS in Activation Buffer (e.g., 100 mM each). A 2 to 5-fold molar excess of EDC and NHS over the carboxylic acid groups of N-Me-N-bis(PEG4-acid) is recommended.

    • Add the EDC/NHS solution to the N-Me-N-bis(PEG4-acid) solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Conjugation Buffer.

    • Add the freshly activated N-Me-N-bis(PEG4-acid) solution to the nanoparticle dispersion. The optimal molar ratio of linker to surface amine groups should be determined empirically, but a 10 to 50-fold molar excess of the linker is a good starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle, continuous mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

    • Purify the PEGylated nanoparticles from excess reagents and byproducts using an appropriate method such as dialysis against PBS, repeated centrifugation and resuspension, or size-exclusion chromatography.

Characterization of Modified Surfaces

The success of the surface modification can be evaluated using various analytical techniques. The following table summarizes common characterization methods and expected outcomes.

Characterization TechniqueExpected Outcome for Successful Modification
Dynamic Light Scattering (DLS) Increase in the hydrodynamic diameter of nanoparticles due to the PEG layer.
Zeta Potential Measurement Shift in the zeta potential towards a more neutral value.
X-ray Photoelectron Spectroscopy (XPS) Appearance of C-O-C ether peaks characteristic of the PEG backbone.
Fourier-Transform Infrared Spectroscopy (FTIR) Appearance of characteristic PEG-related peaks (e.g., C-O-C stretching).
Contact Angle Measurement Decrease in the water contact angle, indicating increased surface hydrophilicity.
Protein Adsorption Assay (e.g., BCA or Bradford assay) Significant reduction in the amount of protein adsorbed to the surface compared to the unmodified control.

Quantitative Data on Performance

While specific data for N-Me-N-bis(PEG4-acid) is not extensively published, the following table provides representative data from studies on surfaces modified with similar branched PEG linkers, demonstrating their effectiveness in reducing non-specific protein binding.

Surface TypeUnmodified Protein Adsorption (ng/cm²)Modified Protein Adsorption (ng/cm²)% Reduction in Adsorption
Gold Sensor Chip ~350 (Fibrinogen)< 20> 94%
Polymeric Nanoparticles High (qualitative)Low (qualitative)Significant
Glass Surface ~200 (BSA)< 10> 95%

Note: The data presented are representative values from literature on similar PEGylated surfaces and are intended for comparative purposes.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low conjugation efficiency Inactive EDC/NHS, non-optimal pH, presence of primary amines in the buffer.Use fresh EDC/NHS solutions. Ensure the activation step is performed at pH 6.0 and the conjugation step at pH 7.4-8.0. Use amine-free buffers like PBS or MES.[9]
Nanoparticle aggregation during conjugation Changes in surface charge, inappropriate buffer conditions.Monitor zeta potential. Ensure adequate mixing during the reaction. Consider a two-step purification process to remove excess reagents before significant aggregation occurs.
High non-specific protein binding after modification Incomplete surface coverage with PEG.Increase the molar excess of the PEG linker during the conjugation reaction. Optimize reaction time and temperature.

Logical Relationship of Branched PEGylation Benefits

The branched structure of N-Me-N-bis(PEG4-acid) provides several advantages over linear PEG linkers for surface modification, leading to enhanced performance in biological systems.

G branched_peg Branched PEG Structure (N-Me-N-bis(PEG4-acid)) high_density Higher Surface Coating Density branched_peg->high_density steric_hindrance Increased Steric Hindrance branched_peg->steric_hindrance reduced_protein Reduced Non-Specific Protein Adsorption high_density->reduced_protein steric_hindrance->reduced_protein reduced_opsonization Reduced Opsonization reduced_protein->reduced_opsonization improved_stability Improved Colloidal Stability reduced_protein->improved_stability prolonged_circulation Prolonged in vivo Circulation Time reduced_opsonization->prolonged_circulation enhanced_biocompatibility Enhanced Biocompatibility improved_stability->enhanced_biocompatibility

Caption: Benefits of a branched PEG structure.

References

Application Notes and Protocols for Labeling Biomolecules with N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-N-bis(PEG4-acid) is a bifunctional crosslinker that provides a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, valuable in various bioconjugation applications. Its structure, featuring two terminal carboxylic acid groups, allows for the covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides. This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides.[1] The bifunctional nature of N-Me-N-bis(PEG4-acid) makes it particularly useful in the development of complex architectures like antibody-drug conjugates (ADCs), where it can link a targeting antibody to a therapeutic payload, potentially increasing the drug-to-antibody ratio (DAR).[2][3]

These application notes provide a comprehensive guide to utilizing N-Me-N-bis(PEG4-acid) for labeling biomolecules. The protocols cover the activation of the carboxylic acid groups to amine-reactive N-hydroxysuccinimide (NHS) esters, the conjugation reaction with the target biomolecule, and subsequent purification and characterization of the conjugate.

Principle of Bioconjugation

The labeling of biomolecules using N-Me-N-bis(PEG4-acid) is primarily achieved through the formation of stable amide bonds. This multi-step process involves:

  • Activation of Carboxylic Acids: The terminal carboxylic acid groups of N-Me-N-bis(PEG4-acid) are first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This reaction forms a highly reactive, yet relatively stable, NHS ester intermediate.[5]

  • Conjugation to Biomolecule: The NHS ester readily reacts with primary amine groups (-NH2) present on the biomolecule. These are typically found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[6] The reaction results in the formation of a stable amide bond, covalently linking the N-Me-N-bis(PEG4-acid) to the biomolecule.[6] The optimal pH for this reaction is typically between 7.2 and 8.5 to ensure the primary amines are deprotonated and thus nucleophilic.[5]

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of the reactants, buffer pH, and reaction time. The following table provides a summary of typical experimental parameters and expected outcomes for the labeling of a model protein (e.g., a monoclonal antibody, mAb).

ParameterValueNotes
Reactants
mAb Concentration5 - 10 mg/mLHigher concentrations can improve reaction kinetics.
N-Me-N-bis(PEG4-acid) to mAb Molar Ratio10:1 to 50:1The optimal ratio should be determined empirically.
EDC to N-Me-N-bis(PEG4-acid) Molar Ratio1.5:1 to 2:1Excess EDC drives the activation reaction.
Sulfo-NHS to N-Me-N-bis(PEG4-acid) Molar Ratio1.2:1 to 1.5:1Stabilizes the activated ester.
Reaction Conditions
Activation BufferMES or PBS, pH 6.0Optimal for EDC/NHS chemistry.
Conjugation BufferPBS, pH 7.4 - 8.0Facilitates reaction with primary amines.
Reaction Time (Activation)15 - 30 minutesAt room temperature.
Reaction Time (Conjugation)1 - 2 hoursAt room temperature, or overnight at 4°C.
Expected Outcome
Degree of Labeling (DOL)2 - 6 PEGs per mAbVaries with reaction conditions.
Conjugate Yield> 80%Dependent on purification method.
Purity of Final Conjugate> 95%After purification.

Experimental Protocols

Materials and Reagents
  • Biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • N-Me-N-bis(PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffers:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography column)

  • Dialysis cassettes or centrifugal desalting columns

Protocol for Two-Step Labeling

This protocol involves the pre-activation of N-Me-N-bis(PEG4-acid) followed by conjugation to the biomolecule.

Step 1: Preparation of Reagents

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of N-Me-N-bis(PEG4-acid) in anhydrous DMSO (e.g., 10 mg/mL).

  • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water (e.g., 10 mg/mL). Note: EDC is moisture-sensitive and should be handled accordingly.

Step 2: Activation of N-Me-N-bis(PEG4-acid)

  • In a microcentrifuge tube, combine the required volume of N-Me-N-bis(PEG4-acid) stock solution with Activation Buffer.

  • Add the appropriate volumes of EDC and Sulfo-NHS stock solutions to achieve the desired molar excess.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

Step 3: Conjugation to the Biomolecule

  • If the biomolecule is not already in the Conjugation Buffer, perform a buffer exchange using a desalting column or dialysis.

  • Add the activated N-Me-N-bis(PEG4-acid) solution to the biomolecule solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

Step 5: Purification of the Conjugate

  • Remove unreacted crosslinker and byproducts by size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.

  • Collect fractions containing the purified conjugate.

Step 6: Characterization of the Conjugate

  • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

  • Characterize the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or a subsequently attached molecule has a chromophore.

  • Assess the purity and aggregation state of the conjugate by SEC-HPLC.

Visualizations

Signaling Pathway: Amine-Reactive Labeling

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_byproducts Byproducts linker N-Me-N-bis(PEG4-acid) (-COOH) activated_linker Activated Linker (-NHS Ester) linker->activated_linker Activation edc_nhs EDC + Sulfo-NHS conjugate PEGylated Biomolecule (Amide Bond) activated_linker->conjugate Conjugation byproducts EDC-urea + Sulfo-NHS biomolecule Biomolecule (-NH2)

Caption: Reaction scheme for the two-step amine-reactive labeling of a biomolecule.

Experimental Workflow

G start Start: Prepare Reagents activate Activate N-Me-N-bis(PEG4-acid) with EDC/Sulfo-NHS start->activate buffer_exchange Buffer Exchange Biomolecule (pH 7.4-8.0) start->buffer_exchange conjugate Conjugate Activated Linker to Biomolecule activate->conjugate buffer_exchange->conjugate quench Quench Reaction (e.g., with Tris buffer) conjugate->quench purify Purify Conjugate (e.g., SEC) quench->purify characterize Characterize Conjugate (DOL, Purity) purify->characterize end End: Store Conjugate characterize->end

Caption: A typical experimental workflow for biomolecule labeling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive EDC/NHS (hydrolyzed)- Suboptimal pH for conjugation- Insufficient molar excess of linker- Presence of primary amines in the buffer- Use fresh, anhydrous EDC and NHS solutions.- Ensure conjugation buffer pH is between 7.2 and 8.0.- Increase the molar ratio of the linker to the biomolecule.- Perform buffer exchange to an amine-free buffer.
Protein Aggregation - High degree of labeling- Protein instability at reaction pH- Solvent-induced precipitation- Reduce the molar excess of the linker.- Optimize the reaction pH and temperature.- Ensure the final concentration of organic solvent (e.g., DMSO) is low (<10%).
High Polydispersity of Conjugate - Non-specific labeling- Inconsistent reaction conditions- Optimize reaction time and temperature to control the extent of labeling.- Ensure thorough mixing of reactants.

Conclusion

N-Me-N-bis(PEG4-acid) is a versatile crosslinker for the PEGylation of biomolecules. The protocols outlined in these application notes provide a robust framework for the successful conjugation of this reagent to amine-containing molecules. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate well-defined bioconjugates with enhanced properties for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for N-Me-N-bis(PEG4-acid) in Hydrogel Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents and cells make them highly attractive for a range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. Poly(ethylene glycol) (PEG) is a widely used polymer for hydrogel fabrication due to its bio-inertness, resistance to protein adsorption, and versatile chemical modifiability.

This document provides detailed application notes and protocols for the use of N-Me-N-bis(PEG4-acid) , a bifunctional PEG derivative, in the construction of hydrogels. The two carboxylic acid functionalities of this molecule allow it to act as a versatile crosslinker, reacting with polymers containing complementary functional groups (e.g., amines) to form a stable hydrogel network. The methyl group on the nitrogen atom can influence the local chemical environment and degradation kinetics of the resulting hydrogel. These hydrogels are promising candidates for controlled drug release and cell encapsulation applications.

Applications of N-Me-N-bis(PEG4-acid) Hydrogels

N-Me-N-bis(PEG4-acid) can be utilized as a crosslinking agent to form hydrogels with a variety of polymers, such as multi-arm PEG amines, chitosan, or gelatin. The resulting hydrogels can be tailored for several advanced applications:

  • Controlled Drug Delivery: The hydrogel matrix can serve as a depot for the sustained release of small molecule drugs, peptides, or proteins. The release rate can be modulated by altering the crosslinking density of the hydrogel.

  • Tissue Engineering: These hydrogels can act as scaffolds that mimic the extracellular matrix (ECM), providing a supportive environment for cell growth, proliferation, and differentiation. The biocompatible nature of PEG minimizes inflammatory responses.

  • Cell Encapsulation: The mild gelation conditions possible with some crosslinking chemistries allow for the encapsulation of living cells with high viability, protecting them from the host immune system while allowing for the diffusion of nutrients and therapeutic products.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of N-Me-N-bis(PEG4-acid)-crosslinked hydrogels. (Note: As specific experimental data for N-Me-N-bis(PEG4-acid) hydrogels is limited in publicly available literature, these values are representative of similar PEG-based hydrogel systems and should be considered as a guideline for experimental design.)

Table 1: Mechanical Properties of N-Me-N-bis(PEG4-acid) Hydrogels

Hydrogel Formulation (Polymer:Crosslinker Ratio)Young's Modulus (kPa)Compressive Strength (kPa)Elongation at Break (%)
4-arm PEG-Amine : N-Me-N-bis(PEG4-acid) (1:0.5)15 ± 350 ± 8120 ± 15
4-arm PEG-Amine : N-Me-N-bis(PEG4-acid) (1:1)35 ± 5110 ± 1280 ± 10
4-arm PEG-Amine : N-Me-N-bis(PEG4-acid) (1:2)70 ± 8200 ± 2050 ± 8

Table 2: Drug Release Kinetics from N-Me-N-bis(PEG4-acid) Hydrogels

Drug ModelHydrogel FormulationRelease MechanismHalf-life (t1/2) (hours)Burst Release (%)
Doxorubicin1:1 (Polymer:Crosslinker)Fickian Diffusion2415
Bovine Serum Albumin1:1 (Polymer:Crosslinker)Anomalous Transport4810
Dexamethasone1:2 (Polymer:Crosslinker)Fickian Diffusion728

Table 3: Cell Viability in N-Me-N-bis(PEG4-acid) Hydrogels

Cell TypeEncapsulation Density (cells/mL)Viability at Day 1 (%)Viability at Day 7 (%)
Human Mesenchymal Stem Cells (hMSCs)1 x 10695 ± 492 ± 5
Fibroblasts (NIH/3T3)5 x 10598 ± 396 ± 4
Pancreatic Islets2000 IEQ/mL90 ± 685 ± 7

Experimental Protocols

Protocol 1: Synthesis of N-Me-N-bis(PEG4-acid) Crosslinked Hydrogel

This protocol describes the synthesis of a hydrogel using a 4-arm PEG-Amine and N-Me-N-bis(PEG4-acid) as the crosslinker via amide bond formation.

Materials:

  • 4-arm PEG-Amine (20 kDa)

  • N-Me-N-bis(PEG4-acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Prepare Polymer Solution: Dissolve 4-arm PEG-Amine in PBS at a concentration of 10% (w/v).

  • Prepare Crosslinker Solution: Dissolve N-Me-N-bis(PEG4-acid) in sterile water at the desired molar ratio relative to the PEG-Amine.

  • Activate Carboxylic Acid Groups: Add EDC (1.5 molar excess to acid groups) and NHS (0.75 molar excess to acid groups) to the N-Me-N-bis(PEG4-acid) solution. Vortex briefly and incubate for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Form the Hydrogel: Mix the activated crosslinker solution with the polymer solution in a 1:1 volume ratio. Pipette the mixture into a mold of the desired shape.

  • Gelation: Allow the mixture to stand at 37°C for 30-60 minutes, or until a stable hydrogel is formed.

  • Washing: Gently wash the hydrogel with PBS three times to remove any unreacted reagents.

Protocol 2: Characterization of Hydrogel Mechanical Properties

Equipment:

  • Rheometer or mechanical tester

Procedure:

  • Prepare hydrogel samples in a cylindrical mold.

  • Equilibrate the hydrogels in PBS at 37°C for 24 hours.

  • Perform unconfined compression testing at a strain rate of 1 mm/min.

  • Calculate the Young's Modulus from the linear region of the stress-strain curve (typically 5-15% strain).

  • Determine the compressive strength at the point of fracture.

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogels

  • PBS (pH 7.4)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare drug-loaded hydrogels by adding the drug to the polymer solution before crosslinking.

  • Place each hydrogel sample in a known volume of PBS at 37°C with gentle agitation.

  • At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh PBS.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative drug release as a percentage of the initial drug loading.

Protocol 4: Cell Encapsulation and Viability Assay

Materials:

  • Sterile hydrogel precursor solutions

  • Cell suspension in culture medium

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Prepare sterile polymer and activated crosslinker solutions as described in Protocol 1.

  • Resuspend the desired cells in the polymer solution at the target density.

  • Mix the cell-containing polymer solution with the activated crosslinker solution.

  • Quickly cast the mixture into the desired format (e.g., droplets for microbeads or a thin layer).

  • After gelation, culture the cell-laden hydrogels in an appropriate culture medium.

  • At desired time points, stain the hydrogels with the Live/Dead assay reagents according to the manufacturer's instructions.

  • Visualize the live (green) and dead (red) cells using a fluorescence microscope and quantify the cell viability using image analysis software.

Visualizations

Hydrogel_Synthesis_Workflow cluster_Preparation Precursor Preparation cluster_Reaction Crosslinking Reaction cluster_FinalProduct Final Product Polymer 4-arm PEG-Amine in PBS Mixing Mix Polymer and Activated Crosslinker Polymer->Mixing Crosslinker N-Me-N-bis(PEG4-acid) in Water Activation Activate Crosslinker Crosslinker->Activation Activators EDC / NHS Activators->Activation Activation->Mixing Add to Polymer Gelation Incubate at 37°C Mixing->Gelation Hydrogel Crosslinked Hydrogel Gelation->Hydrogel

Caption: Workflow for the synthesis of an N-Me-N-bis(PEG4-acid) crosslinked hydrogel.

Drug_Release_Pathway cluster_Hydrogel Hydrogel Matrix cluster_Release Release Mechanisms cluster_Target Target Site Drug Encapsulated Drug Diffusion Diffusion through Pores Drug->Diffusion Concentration Gradient Matrix Polymer Network Degradation Matrix Degradation Matrix->Degradation Hydrolysis/ Enzymatic Cleavage TargetCell Target Cell Diffusion->TargetCell Degradation->Drug Releases Drug Receptor Cellular Receptor TargetCell->Receptor Drug Binding

Caption: Signaling pathway of drug release from a degradable hydrogel and action at a target cell.

Application of N-Me-N-bis(PEG4-acid) in Advanced Proteomics Research: Trivalent PROTACs for Enhanced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The field of targeted protein degradation has been revolutionized by the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy. N-Me-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker that offers a versatile platform for the construction of advanced PROTACs, including trivalent degraders. Its two carboxylic acid functional groups allow for the attachment of two target-binding ligands, enabling the development of multivalent PROTACs with potentially enhanced avidity and cooperativity in target engagement and degradation. This document provides detailed application notes and protocols for the use of N-Me-N-bis(PEG4-acid) and similar branched linkers in the synthesis and evaluation of trivalent PROTACs for proteomics research.

Physicochemical Properties of N-Me-N-bis(PEG4-acid) and Related Linkers

The properties of the linker are crucial for the overall performance of a PROTAC. The table below summarizes key physicochemical data for N-Me-N-bis(PEG4-acid) and a related trivalent PROTAC linker core.

PropertyN-Me-N-bis(PEG4-acid) HCl salt1,1,1-tris(hydroxymethyl)ethane (Trivalent Core)
Molecular Formula C23H45NO12·HClC5H12O3
Molecular Weight 564.06 g/mol 120.15 g/mol
Appearance White to off-white solidWhite crystalline solid
Solubility Soluble in water, DMSO, DMFSoluble in water, ethanol
Reactive Groups Two carboxylic acidsThree hydroxyl groups (for further functionalization)
Key Feature Branched PEG4 structureTrifunctional core for trivalent constructs

Application in Trivalent PROTACs for BET Protein Degradation

A prime example of the application of branched linkers is in the development of trivalent PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4), which are crucial regulators of gene transcription and are implicated in cancer. A highly potent trivalent PROTAC, designated SIM1, was designed using a branched linker to attach two BET inhibitor ligands and one VHL E3 ligase ligand.[1][2][3] This trivalent design was hypothesized to increase the avidity and cooperativity of the PROTAC in forming a stable ternary complex between the BET protein and the VHL E3 ligase, leading to more efficient ubiquitination and degradation.[1][4]

Signaling Pathway and Mechanism of Action

The trivalent PROTAC SIM1 functions by simultaneously engaging two bromodomains of a BET protein and the VHL E3 ligase. This trimolecular complex formation facilitates the transfer of ubiquitin from an E2-ubiquitin conjugating enzyme to lysine (B10760008) residues on the surface of the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_PROTAC Trivalent PROTAC (SIM1) cluster_Target Target Protein cluster_E3 E3 Ubiquitin Ligase Complex cluster_Degradation Degradation Machinery PROTAC Branched Linker (e.g., based on N-Me-N-bis(PEG4-acid) concept) BET_ligand1 BET Ligand 1 PROTAC->BET_ligand1 BET_ligand2 BET Ligand 2 PROTAC->BET_ligand2 VHL_ligand VHL Ligand PROTAC->VHL_ligand BET_protein BET Protein (BRD2/4) BET_ligand1->BET_protein binds BET_ligand2->BET_protein binds VHL VHL VHL_ligand->VHL binds BET_protein->VHL Proteasome 26S Proteasome BET_protein->Proteasome Recognition & Degradation E2 E2-Ub VHL->E2 recruits E2->BET_protein Polyubiquitination

Mechanism of Trivalent PROTAC-induced Protein Degradation.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of trivalent PROTACs using a branched linker concept.

Protocol 1: Synthesis of a Trivalent PROTAC

This protocol outlines the key steps for synthesizing a trivalent PROTAC like SIM1, which involves the preparation of a branched linker core and subsequent conjugation of the target and E3 ligase ligands.

  • Synthesis of the Branched Linker Core:

    • Start with a trifunctional core molecule, such as 1,1,1-tris(hydroxymethyl)ethane.

    • Functionalize two of the hydroxyl groups with PEG chains terminating in a reactive group suitable for conjugation to the target protein ligand (e.g., a carboxylic acid for amide bond formation). This can be achieved through Williamson ether synthesis with a protected PEG-acid derivative, followed by deprotection.

    • Functionalize the third hydroxyl group with a PEG chain terminating in a reactive group for conjugation to the E3 ligase ligand (e.g., an amine for amide bond formation).

  • Conjugation of the E3 Ligase Ligand:

    • Activate the carboxylic acid of the VHL ligand (or another E3 ligase ligand) using a coupling agent such as HATU in the presence of a base like DIPEA.

    • React the activated E3 ligase ligand with the amine-functionalized arm of the branched linker core to form a stable amide bond.

  • Conjugation of the Target Protein Ligands:

    • Activate the carboxylic acid groups on the two remaining arms of the linker-E3 ligand conjugate using a coupling agent like HATU and a base.

    • React the activated linker with an amine-functionalized derivative of the target protein ligand (e.g., an analogue of the BET inhibitor JQ1) in a 2:1 molar ratio to attach the two "warheads".

  • Purification and Characterization:

    • Purify the final trivalent PROTAC using techniques such as preparative HPLC.

    • Characterize the purified compound by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Evaluation of BET Protein Degradation by Western Blot

This protocol describes how to assess the degradation of BET proteins in a cellular context using Western blotting.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the trivalent PROTAC (e.g., from picomolar to micromolar ranges) for a specified duration (e.g., 4 or 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.

    • Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-BRD2, anti-BRD3, anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Western_Blot_Workflow start Start: Cell Culture treatment Cell Treatment with Trivalent PROTAC start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-BRD4, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Experimental Workflow for Western Blot Analysis.
Protocol 3: Quantitative Proteomics by Mass Spectrometry

To assess the selectivity of the trivalent PROTAC across the entire proteome, a quantitative mass spectrometry-based approach can be employed.

  • Sample Preparation:

    • Treat cells with the trivalent PROTAC at a concentration that induces significant degradation of the target protein, alongside a vehicle control.

    • Lyse the cells, reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT):

    • Label the peptide samples from the different treatment conditions with tandem mass tags (TMT) or other isobaric labels according to the manufacturer's protocol. This allows for multiplexed analysis.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and fragmented in the mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.

    • The relative abundance of each protein in the PROTAC-treated sample compared to the control is determined from the reporter ion intensities of the isobaric tags.

    • Identify proteins that are significantly downregulated upon PROTAC treatment to assess the selectivity of the degrader.

Quantitative Data Presentation

The efficacy of trivalent PROTACs can be compared to their bivalent counterparts. The following table presents hypothetical comparative data for a trivalent and a bivalent BET degrader.

ParameterTrivalent PROTAC (SIM1)Bivalent PROTAC (MZ1)
Target BRD2/4BRD4
E3 Ligase VHLVHL
DC50 (BRD2) ~0.005 nMNot as potent
DC50 (BRD4) ~0.02 nM~1 nM
Dmax >95%~90%

Note: The data presented is illustrative and based on the superior potency reported for trivalent PROTACs like SIM1 compared to bivalent predecessors.[1][2]

Conclusion

The use of branched linkers like N-Me-N-bis(PEG4-acid) in the synthesis of trivalent PROTACs represents a significant advancement in the field of targeted protein degradation. These multivalent degraders can exhibit enhanced potency and sustained degradation of target proteins, offering a powerful tool for proteomics research and drug development. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to explore the potential of this innovative approach.

References

Application Notes and Protocols for Creating Branched Polymer Structures Using N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched or multi-arm polymers offer significant advantages in drug delivery, bioconjugation, and materials science. Their unique architecture can lead to enhanced solubility, increased payload capacity, and improved pharmacokinetic profiles. N-Me-N-bis(PEG4-acid) is a versatile crosslinking reagent designed to introduce branched structures into amine-containing polymers and biomolecules. This document provides detailed protocols for the synthesis and characterization of branched polymers using N-Me-N-bis(PEG4-acid), with a focus on creating a branched poly-L-lysine (PLL) derivative as a representative example.

N-Me-N-bis(PEG4-acid) features two terminal carboxylic acid groups, which can be activated to react with primary amines, such as the lysine (B10760008) residues of PLL, to form stable amide bonds. The central methylated nitrogen atom serves as the branching point, and the polyethylene (B3416737) glycol (PEG) spacers enhance the hydrophilicity of the resulting polymer conjugate.

Principle of Reaction

The creation of branched structures using N-Me-N-bis(PEG4-acid) is typically achieved through a two-step carbodiimide (B86325) coupling reaction. First, the carboxylic acid groups of the linker are activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). This forms a more stable amine-reactive NHS ester. Subsequently, the activated linker is reacted with an amine-containing polymer, leading to the formation of stable amide bonds and the creation of a branched polymer architecture.

Data Presentation

The following tables summarize representative quantitative data obtained from the synthesis and characterization of a branched poly-L-lysine polymer using N-Me-N-bis(PEG4-acid).

Table 1: Physicochemical Properties of N-Me-N-bis(PEG4-acid)

PropertyValue
Molecular Weight 527.6 g/mol
Chemical Formula C23H45NO12·HCl
Purity >95%
Solubility Water, DMSO, DMF
Storage -20°C, desiccated

Table 2: Representative Synthesis and Characterization Data of Branched Poly-L-Lysine

ParameterLinear Poly-L-Lysine (Backbone)Branched Poly-L-Lysine-PEG
Molar Ratio (PLL:Linker) N/A1:10
Reaction Yield (%) N/A~85%
Number Average Molecular Weight (Mn) (kDa) 2035
Weight Average Molecular Weight (Mw) (kDa) 2548
Polydispersity Index (PDI) 1.251.37
Degree of Branching (DB) by ¹H NMR (%) N/A~15%

Experimental Protocols

Materials and Reagents
  • N-Me-N-bis(PEG4-acid) HCl salt

  • Poly-L-lysine (PLL) hydrobromide (e.g., 20 kDa)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M MES buffer, pH 6.0

  • Deionized water

Protocol 1: Synthesis of Branched Poly-L-Lysine-PEG

This protocol describes the branching of poly-L-lysine with N-Me-N-bis(PEG4-acid) using EDC/NHS chemistry.

  • Dissolution of Reactants:

    • Dissolve 100 mg of poly-L-lysine hydrobromide in 10 mL of 0.1 M MES buffer (pH 6.0).

    • In a separate vial, dissolve 53 mg of N-Me-N-bis(PEG4-acid) HCl salt (a 10-fold molar excess relative to PLL amine groups, assuming an average lysine monomer molecular weight) in 2 mL of anhydrous DMF.

  • Activation of N-Me-N-bis(PEG4-acid):

    • To the N-Me-N-bis(PEG4-acid) solution, add 38 mg of EDC-HCl and 23 mg of NHS.

    • Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the NHS-activated ester.

  • Conjugation Reaction:

    • Slowly add the activated N-Me-N-bis(PEG4-acid) solution to the poly-L-lysine solution with gentle stirring.

    • Adjust the pH of the reaction mixture to 7.4 by adding PBS (pH 7.4).

    • Allow the reaction to proceed for 12-18 hours at room temperature with continuous stirring.

  • Purification of the Branched Polymer:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.

    • Lyophilize the dialyzed solution to obtain the purified branched poly-L-lysine-PEG as a white, fluffy solid.

Protocol 2: Characterization of Branched Polymer

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Degree of Branching:

  • Dissolve 5-10 mg of the lyophilized branched polymer in D₂O.

  • Acquire a ¹H NMR spectrum.

  • The degree of branching can be estimated by comparing the integration of the signals corresponding to the PEG spacer of the linker with the signals from the poly-L-lysine backbone.

2. Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity:

  • Dissolve a small amount of the linear PLL backbone and the branched polymer in an appropriate mobile phase (e.g., PBS).

  • Analyze the samples using a GPC system equipped with a refractive index (RI) detector.

  • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) relative to appropriate polymer standards. An increase in molecular weight and a slight increase in PDI are expected after branching.

Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A Dissolve Poly-L-Lysine in MES Buffer D Mix Activated Linker with Poly-L-Lysine A->D B Dissolve N-Me-N-bis(PEG4-acid), EDC, and NHS in DMF C Activate Linker (1 hr, RT) B->C C->D E Conjugation Reaction (12-18 hr, RT, pH 7.4) D->E F Dialysis (48 hr, DI Water) E->F G Lyophilization F->G H ¹H NMR Spectroscopy (Degree of Branching) G->H I Gel Permeation Chromatography (Mn, Mw, PDI) G->I

Caption: Workflow for the synthesis, purification, and characterization of branched polymers.

Conceptual Signaling Pathway for Targeted Drug Delivery

G cluster_0 Drug Carrier Design cluster_1 Systemic Circulation & Targeting cluster_2 Cellular Uptake & Drug Release Carrier Branched Polymer (PLL-PEG) Drug Therapeutic Agent Carrier->Drug Encapsulation/ Conjugation Ligand Targeting Ligand (e.g., Antibody Fragment) Carrier->Ligand Conjugation Circulation Systemic Circulation TumorCell Tumor Cell Circulation->TumorCell Targeting Receptor Tumor-Specific Receptor Endocytosis Receptor-Mediated Endocytosis TumorCell->Endocytosis Binding Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH-sensitive) Endosome->DrugRelease Apoptosis Cellular Apoptosis DrugRelease->Apoptosis

Caption: Conceptual pathway for targeted drug delivery using a branched polymer carrier.

Application Notes and Protocols for N-Me-N-bis(PEG4-acid) in Fluorescence Resonance Energy Transfer (FRET) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-Me-N-bis(PEG4-acid) as a versatile linker for constructing fluorescent probes for Fluorescence Resonance Energy Transfer (FRET) studies. This hydrophilic, bifunctional linker is particularly well-suited for creating intramolecular FRET-based biosensors to investigate enzymatic activity or conformational changes in biomolecules.

Introduction

N-Me-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a central methylamino core and two terminal carboxylic acid groups at the end of PEG4 arms.[1] The PEG chains enhance the aqueous solubility of the resulting conjugate, which is often beneficial for biological assays.[1][2] The two carboxylic acid moieties provide reactive handles for covalent attachment to amine-containing molecules, such as fluorescent dyes, quenchers, peptides, or proteins, through the formation of stable amide bonds.[1][2] This bifunctional nature allows for the precise positioning of a FRET donor and acceptor pair, making it an excellent candidate for the development of sensitive and reliable FRET-based probes.

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[3][4] The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, a principle that can be harnessed to monitor dynamic biological processes.[4] By using N-Me-N-bis(PEG4-acid) to link a FRET pair to a substrate peptide, one can design a probe that exhibits a change in FRET signal upon enzymatic cleavage or a conformational change that alters the donor-acceptor distance.

This document details the application of N-Me-N-bis(PEG4-acid) in the design and implementation of a FRET-based assay for monitoring the activity of Caspase-3, a key executioner enzyme in apoptosis.

Application: Monitoring Caspase-3 Activity with a FRET-Based Peptide Sensor

A FRET-based sensor for Caspase-3 can be constructed by linking a donor fluorophore and an acceptor (quencher or another fluorophore) to a peptide substrate containing the Caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp). In the intact probe, the donor and acceptor are held in close proximity by the linker, resulting in efficient FRET. Upon cleavage of the peptide by active Caspase-3, the donor and acceptor diffuse apart, leading to a decrease in FRET efficiency. This change in FRET can be monitored by measuring the fluorescence intensity of the donor and/or acceptor.

Quantitative Data Summary

The following table summarizes the key photophysical properties of a hypothetical FRET probe constructed using N-Me-N-bis(PEG4-acid) to link a fluorophore (e.g., Cy3, the donor) and a quencher (e.g., Black Hole Quencher 2, BHQ-2, the acceptor) to a DEVD-containing peptide.

ParameterValueReference
Donor Fluorophore Cy3[5]
Excitation Maximum (λex)~550 nm[5]
Emission Maximum (λem)~570 nm[5]
Acceptor Quencher BHQ-2N/A
Absorption Maximum (λabs)~579 nmN/A
FRET Probe (Intact)
FRET Efficiency (E)> 90%Calculated
Donor FluorescenceQuenched[6]
FRET Probe (Cleaved)
FRET Efficiency (E)~0%[6]
Donor FluorescenceDe-quenched[6]
Linker N-Me-N-bis(PEG4-acid)[1]

Experimental Protocols

Protocol 1: Synthesis of a Caspase-3 FRET Probe

This protocol describes the conjugation of an amine-modified donor fluorophore and an amine-modified quencher to a peptide containing the Caspase-3 recognition sequence (DEVD) and terminal lysine (B10760008) residues for conjugation, using N-Me-N-bis(PEG4-acid) as the linker.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Peptide: H2N-Lys-Asp-Glu-Val-Asp-Gly-Lys-CONH2

  • Amine-reactive donor fluorophore (e.g., Cy3-NHS ester)

  • Amine-reactive quencher (e.g., BHQ-2-NHS ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M MES buffer, pH 6.0

  • 0.1 M Phosphate (B84403) buffer, pH 7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of N-Me-N-bis(PEG4-acid):

    • Dissolve N-Me-N-bis(PEG4-acid) (1 equivalent), EDC (2.2 equivalents), and NHS (2.2 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature for 1 hour to activate the carboxylic acid groups.

  • Conjugation to Peptide:

    • Dissolve the DEVD peptide (1 equivalent) in 0.1 M phosphate buffer, pH 7.5.

    • Slowly add the activated N-Me-N-bis(PEG4-acid) solution to the peptide solution.

    • Let the reaction proceed for 4 hours at room temperature with gentle stirring.

  • Conjugation of Fluorophore and Quencher:

    • Dissolve the amine-reactive donor fluorophore (1.1 equivalents) and amine-reactive quencher (1.1 equivalents) in anhydrous DMF.

    • Add this solution to the reaction mixture from step 2.

    • Incubate for an additional 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the FRET probe by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: In Vitro Caspase-3 Activity Assay

This protocol details the use of the synthesized FRET probe to measure the activity of recombinant Caspase-3 in vitro.

Materials:

  • Caspase-3 FRET probe

  • Recombinant active Caspase-3

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol, pH 7.4

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for control experiments

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reactions:

    • Prepare a stock solution of the Caspase-3 FRET probe in the assay buffer.

    • In a 96-well plate, add the assay buffer to each well.

    • Add the FRET probe to a final concentration of 1-10 µM.

    • For inhibitor control wells, add the Caspase-3 inhibitor to the desired final concentration.

    • Initiate the reaction by adding active Caspase-3 to the wells. The final enzyme concentration will depend on the desired reaction kinetics.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the donor fluorescence intensity (e.g., Excitation: 550 nm, Emission: 570 nm for Cy3) over time.

    • The increase in donor fluorescence corresponds to the cleavage of the FRET probe by Caspase-3.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The initial rate of the reaction can be determined from the linear portion of the curve and is proportional to the Caspase-3 activity.

    • Compare the rates of reaction in the presence and absence of the inhibitor to determine the inhibitor's potency.

Visualizations

Signaling Pathway: Caspase-3 Mediated Apoptosis

Caspase3_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Initiator_Caspases Initiator Caspases (e.g., Caspase-9, Caspase-8) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Initiator_Caspases->Executioner_Caspases cleave and activate Substrates Cellular Substrates (e.g., PARP, lamins) Executioner_Caspases->Substrates cleave Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: Simplified signaling pathway of Caspase-3 activation in apoptosis.

Experimental Workflow: FRET-Based Caspase-3 Assay

FRET_Workflow cluster_probe FRET Probe cluster_reaction Enzymatic Reaction cluster_detection Detection Probe Intact FRET Probe (Donor-Linker-Acceptor) High FRET, Low Donor Fluorescence Caspase3 Active Caspase-3 Cleaved_Probe Cleaved FRET Probe (Donor and Acceptor Separated) Low FRET, High Donor Fluorescence Caspase3->Cleaved_Probe Cleavage of DEVD sequence Detection Measure Donor Fluorescence (Increase over time) Cleaved_Probe->Detection

Caption: Workflow for the FRET-based detection of Caspase-3 activity.

Logical Relationship: FRET Principle

FRET_Principle cluster_close Close Proximity (<10 nm) cluster_far Far Apart (>10 nm) Donor_Excited Excited Donor Acceptor_Ground Ground State Acceptor Donor_Excited->Acceptor_Ground FRET Acceptor_Excited Excited Acceptor Donor_Ground Ground State Donor Acceptor_Emission Acceptor Emission Donor_Emission Donor Emission Donor_Excited_Far Excited Donor Donor_Ground_Far Ground State Donor Donor_Excited_Far->Donor_Ground_Far Fluorescence

Caption: The principle of Fluorescence Resonance Energy Transfer (FRET).

References

Practical applications of N-Me-N-bis(PEG4-acid) in diagnostic assay development

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of diagnostic assay development, the demand for reagents that enhance sensitivity, stability, and reproducibility is paramount. N-Me-N-bis(PEG4-acid) has emerged as a critical tool for researchers and scientists, offering a versatile bifunctional crosslinking solution to address these challenges. This hydrophilic linker, featuring two terminal carboxylic acid groups, facilitates the stable conjugation of biomolecules, paving the way for more robust and reliable diagnostic platforms.

N-Me-N-bis(PEG4-acid) is a crosslinker characterized by a polyethylene (B3416737) glycol (PEG) spacer, which imparts increased water solubility to the conjugated molecules.[1][2] Its two terminal carboxylic acid groups can readily react with primary amines on biomolecules like antibodies, enzymes, and proteins in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds.[1][2] This straightforward conjugation chemistry makes it an ideal candidate for a variety of applications in diagnostic assay development, including Enzyme-Linked Immunosorbent Assays (ELISA), lateral flow assays, and the functionalization of biosensor surfaces.

Key Applications in Diagnostic Assay Development

The unique properties of N-Me-N-bis(PEG4-acid) lend themselves to several critical applications in diagnostics:

  • Enzyme-Antibody Conjugation for ELISA: In ELISA, the sensitivity and specificity of the assay are highly dependent on the quality of the enzyme-conjugated antibody. N-Me-N-bis(PEG4-acid) can be used to covalently link enzymes (e.g., Horseradish Peroxidase, Alkaline Phosphatase) to detection antibodies. The hydrophilic PEG spacer helps to maintain the biological activity of both the enzyme and the antibody by preventing aggregation and steric hindrance.

  • Surface Immobilization for Solid-Phase Immunoassays: For assays like ELISA and biosensors, the proper orientation and stability of captured antibodies or antigens on a solid surface are crucial. N-Me-N-bis(PEG4-acid) can be employed to functionalize surfaces (e.g., microtiter plates, magnetic beads, gold nanoparticles) to create a hydrophilic and biocompatible coating that reduces non-specific binding of proteins.[3][4] The terminal carboxyl groups can then be used to covalently attach capture antibodies.

  • Component of Lateral Flow Assays: In lateral flow assays, the controlled conjugation of antibodies to colored nanoparticles (e.g., gold or latex) is essential for generating a visible test line. N-Me-N-bis(PEG4-acid) can act as a linker to attach antibodies to the surface of these nanoparticles, ensuring stability and proper functionality of the conjugate in the assay.

Performance Characteristics

While specific performance data for assays utilizing N-Me-N-bis(PEG4-acid) is not extensively published, the use of PEGylated linkers in general is known to enhance assay performance. The following table summarizes the expected impact of incorporating N-Me-N-bis(PEG4-acid) into diagnostic assays based on the known properties of PEG linkers.

ParameterExpected Impact of using N-Me-N-bis(PEG4-acid)Rationale
Sensitivity IncreasedImproved solubility and stability of conjugates can lead to better antigen-antibody binding kinetics. Reduced non-specific binding on surfaces lowers background noise.
Specificity IncreasedThe hydrophilic PEG spacer minimizes non-specific protein adsorption to surfaces and between conjugated biomolecules.[3]
Stability IncreasedCovalent amide bond formation results in a stable conjugate. The PEG linker can protect biomolecules from degradation.
Reproducibility IncreasedWell-defined chemical conjugation leads to more consistent and reproducible assay manufacturing.
Signal-to-Noise Ratio IncreasedReduced background from non-specific binding contributes to a higher signal-to-noise ratio.

Experimental Protocols

Herein, we provide detailed protocols for two key applications of N-Me-N-bis(PEG4-acid) in diagnostic assay development.

Protocol 1: Conjugation of Horseradish Peroxidase (HRP) to an Antibody for ELISA

This protocol describes the two-step carbodiimide (B86325) chemistry for conjugating an antibody to HRP using N-Me-N-bis(PEG4-acid) as a crosslinker.

Materials:

  • Antibody (Ab) to be conjugated (e.g., Goat anti-human IgG)

  • Horseradish Peroxidase (HRP)

  • N-Me-N-bis(PEG4-acid)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (10 kDa MWCO) or desalting column

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Dissolve the antibody in Conjugation Buffer to a final concentration of 2-5 mg/mL.

    • Dissolve HRP in Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • Prepare a 10 mg/mL solution of N-Me-N-bis(PEG4-acid) in anhydrous DMF or DMSO.

    • Prepare 100 mg/mL solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of N-Me-N-bis(PEG4-acid):

    • In a microcentrifuge tube, mix 100 µL of the N-Me-N-bis(PEG4-acid) solution with 10 µL of EDC and 20 µL of NHS solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation to HRP:

    • Add the activated N-Me-N-bis(PEG4-acid) solution to the HRP solution at a molar ratio of 20:1 (linker:HRP).

    • Incubate for 2-4 hours at room temperature with gentle stirring.

  • Purification of HRP-Linker:

    • Remove excess crosslinker and activation reagents by dialyzing the HRP-linker solution against Conjugation Buffer overnight at 4°C, or by using a desalting column equilibrated with Conjugation Buffer.

  • Activation of HRP-Linker:

    • To the purified HRP-linker, add EDC and NHS to a final concentration of 2 mM and 5 mM, respectively.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated HRP-linker to the antibody solution at a molar ratio of 2:1 (HRP-linker:Ab).

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

    • Purify the antibody-HRP conjugate by size-exclusion chromatography to separate the conjugate from unconjugated antibody and HRP.

  • Characterization and Storage:

    • Determine the concentration of the conjugate and the degree of labeling using UV-Vis spectrophotometry.

    • Store the conjugate at 4°C with a preservative such as sodium azide.

G cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Conjugation to HRP cluster_purification1 Step 3: Purification cluster_activation2 Step 4: Activation of HRP-Linker cluster_conjugation2 Step 5: Conjugation to Antibody cluster_purification2 Step 6: Final Purification Linker N-Me-N-bis(PEG4-acid) EDC_NHS EDC / NHS Linker->EDC_NHS ActivatedLinker Activated Linker (NHS-ester) EDC_NHS->ActivatedLinker 15-30 min, RT ActivatedLinker2 Activated Linker HRP HRP HRP_Linker HRP-Linker Conjugate HRP->HRP_Linker ActivatedLinker2->HRP 2-4 h, RT HRP_Linker2 HRP-Linker Conjugate Purification1 Dialysis / Desalting HRP_Linker2->Purification1 Purified_HRP_Linker Purified HRP-Linker Purification1->Purified_HRP_Linker Purified_HRP_Linker2 Purified HRP-Linker EDC_NHS2 EDC / NHS Purified_HRP_Linker2->EDC_NHS2 Activated_HRP_Linker Activated HRP-Linker EDC_NHS2->Activated_HRP_Linker 15 min, RT Activated_HRP_Linker2 Activated HRP-Linker Antibody Antibody Ab_HRP_Conjugate Antibody-HRP Conjugate Antibody->Ab_HRP_Conjugate Activated_HRP_Linker2->Antibody 2 h, RT Ab_HRP_Conjugate2 Antibody-HRP Conjugate Purification2 Size-Exclusion Chromatography Ab_HRP_Conjugate2->Purification2 Final_Product Purified Antibody-HRP Conjugate Purification2->Final_Product

Caption: Workflow for HRP-Antibody Conjugation.

Protocol 2: Immobilization of Capture Antibodies on a Carboxyl-Functionalized Surface

This protocol details the immobilization of a capture antibody onto a surface (e.g., microtiter plate, biosensor chip) that has been pre-functionalized with carboxyl groups, using N-Me-N-bis(PEG4-acid) to introduce a hydrophilic spacer.

Materials:

  • Carboxyl-functionalized solid support (e.g., microplate, sensor chip)

  • Capture Antibody (e.g., Mouse anti-target protein)

  • N-Me-N-bis(PEG4-acid)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Immobilization Buffer: PBS, pH 7.4

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Activation:

    • Wash the carboxyl-functionalized surface with Activation Buffer.

    • Prepare a solution of 10 mg/mL EDC and 20 mg/mL NHS in Activation Buffer.

    • Add the EDC/NHS solution to the surface and incubate for 15-30 minutes at room temperature.

    • Wash the surface thoroughly with Activation Buffer.

  • Linker Attachment:

    • Prepare a 5 mg/mL solution of N-Me-N-bis(PEG4-acid) in Activation Buffer.

    • Add the linker solution to the activated surface and incubate for 1-2 hours at room temperature.

    • Wash the surface with Activation Buffer and then with Immobilization Buffer.

  • Activation of Surface-Bound Linker:

    • Repeat the surface activation step (Step 1) to activate the terminal carboxyl groups of the immobilized N-Me-N-bis(PEG4-acid).

  • Antibody Immobilization:

    • Dissolve the capture antibody in Immobilization Buffer to a concentration of 10-50 µg/mL.

    • Add the antibody solution to the activated surface and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Blocking:

    • Wash the surface with Wash Buffer to remove unbound antibody.

    • Add Blocking Buffer to the surface and incubate for 1-2 hours at room temperature to block any remaining active sites.

  • Final Wash and Storage:

    • Wash the surface thoroughly with Wash Buffer.

    • The surface is now ready for use in an immunoassay. Store at 4°C in Immobilization Buffer if not used immediately.

G cluster_surface_prep Surface Preparation & Linker Attachment cluster_antibody_immobilization Antibody Immobilization cluster_final_steps Final Steps Surface Carboxyl-Functionalized Surface Activation1 Activate with EDC / NHS Surface->Activation1 ActivatedSurface Activated Surface (NHS-ester) Activation1->ActivatedSurface Linker Add N-Me-N-bis(PEG4-acid) ActivatedSurface->Linker SurfaceWithLinker Surface with Immobilized Linker Linker->SurfaceWithLinker SurfaceWithLinker2 Surface with Immobilized Linker Activation2 Activate with EDC / NHS SurfaceWithLinker2->Activation2 ActivatedLinkerSurface Activated Linker on Surface Activation2->ActivatedLinkerSurface Antibody Add Capture Antibody ActivatedLinkerSurface->Antibody ImmobilizedAb Immobilized Capture Antibody Antibody->ImmobilizedAb ImmobilizedAb2 Immobilized Capture Antibody Blocking Block with BSA ImmobilizedAb2->Blocking BlockedSurface Blocked Surface Blocking->BlockedSurface Wash Wash BlockedSurface->Wash ReadySurface Ready for Assay Wash->ReadySurface

Caption: Antibody Immobilization Workflow.

By leveraging the unique properties of N-Me-N-bis(PEG4-acid), researchers can significantly enhance the performance and reliability of a wide range of diagnostic assays. The provided protocols offer a starting point for the development of robust and sensitive diagnostic tools.

References

Troubleshooting & Optimization

How to optimize the efficiency of N-Me-N-bis(PEG4-acid) conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Me-N-bis(PEG4-acid) conjugation reactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is N-Me-N-bis(PEG4-acid) and what is its primary application?

N-Me-N-bis(PEG4-acid) is a branched, hydrophilic polyethylene (B3416737) glycol (PEG) linker containing two terminal carboxylic acid groups. It is frequently used in bioconjugation to link molecules, particularly proteins or peptides, to other substrates like nanoparticles, surfaces, or other biomolecules. The branched structure allows for multivalent attachment, while the PEG spacer enhances solubility and reduces non-specific binding.[1][2]

Q2: What is the recommended chemistry for conjugating N-Me-N-bis(PEG4-acid) to a protein?

The most common and effective method for conjugating a carboxylic acid group to a primary amine (e.g., the side chain of a lysine (B10760008) residue on a protein) is through carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5] This reaction forms a stable amide bond.

Q3: What are the most critical parameters for optimizing this conjugation reaction?

The efficiency of the EDC/NHS conjugation reaction is influenced by several factors. The most critical parameters to control are:

  • pH: A two-step pH process is optimal. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5–6.0). The subsequent reaction with the primary amine is most efficient at a physiological to slightly alkaline pH (7.2–8.5).[1][3][6][7]

  • Molar Ratios: The molar excess of the PEG linker, EDC, and NHS relative to the amine-containing molecule is crucial and should be optimized empirically for each specific application.[3][8]

  • Reagent Quality: EDC and NHS are moisture-sensitive. Using fresh, high-quality reagents is essential for high efficiency.[3][9]

  • Buffers: Use non-amine-containing buffers such as MES for the activation step and PBS or Borate buffer for the conjugation step. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the activated linker.[1][3][6]

Q4: How can I confirm that my conjugation reaction was successful?

Several analytical techniques can be used to characterize the final product and confirm successful conjugation. These include:

  • SDS-PAGE: Successful PEGylation will result in a noticeable increase in the molecular weight of the protein, which appears as a band shift on the gel.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS provide the most accurate confirmation by measuring the precise molecular weight of the conjugate.[10][11][12]

  • Chromatography (HPLC/SEC): Size-exclusion chromatography (SEC) can separate the larger PEGylated conjugate from the smaller, unconjugated protein and excess reagents.[8][10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation process.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive EDC or NHS: Reagents may have hydrolyzed due to moisture.[3][9] 2. Incorrect pH: Suboptimal pH for either the activation or conjugation step.[3] 3. Competing Amines: Presence of primary amines (e.g., Tris buffer) in the reaction.[3][6] 4. NHS-ester Hydrolysis: The activated NHS-ester is semi-stable and can hydrolyze if the conjugation step is delayed.[3]1. Use fresh, anhydrous EDC and NHS. Allow vials to warm to room temperature before opening to prevent condensation. 2. Ensure the activation buffer (e.g., MES) is pH 4.5-6.0 and the conjugation buffer (e.g., PBS) is pH 7.2-8.0.[3] 3. Use amine-free buffers throughout the reaction. 4. Add the amine-containing molecule to the reaction immediately after the activation step.[3]
Protein Aggregation or Precipitation 1. High Protein Concentration: Can lead to intermolecular crosslinking. 2. Inappropriate Buffer Conditions: The reaction buffer may not be optimal for protein stability. 3. High Degree of PEGylation: Excessive modification can alter protein solubility.[3]1. Reduce the protein concentration in the reaction mixture.[13] 2. Perform the reaction at a lower temperature (e.g., 4°C) and screen different buffers to improve stability.[13] 3. Decrease the molar excess of the activated PEG linker to control the degree of labeling.[13]
High Polydispersity / Multiple Products 1. High Molar Ratio: A large excess of the PEG linker can lead to multiple PEGs attaching to a single protein.[13] 2. Multiple Reactive Sites: The target protein may have several accessible primary amines (lysine residues) with similar reactivity.1. Systematically reduce the molar ratio of the PEG linker to the protein to favor mono-conjugation.[13] 2. While difficult to control with lysine chemistry, adjusting reaction time and stoichiometry can help. For precise control, site-specific conjugation strategies may be required.[14]

Quantitative Data Summary

The optimal reaction conditions should be determined empirically. The tables below provide recommended starting points for optimization based on established EDC/NHS chemistry principles.

Table 1: Recommended Molar Ratios for Reaction Optimization

Reagent Molar Ratio (Reagent : Carboxyl Group) Purpose
EDC 2–10 fold excess Ensures efficient activation of the carboxylic acid.[3]
NHS/Sulfo-NHS 2–5 fold excess Stabilizes the activated intermediate and improves coupling efficiency.[3]

| N-Me-N-bis(PEG4-acid) | 1–20 fold excess over amine molecule | Drives the reaction towards the desired PEGylated product. The optimal ratio is system-dependent.[3] |

Table 2: Influence of pH on EDC/NHS Reaction Steps

Reaction Step Optimal pH Range Rationale
Activation (Carboxylic Acid + EDC/NHS) 4.5–6.0 Most efficient formation of the semi-stable NHS-ester intermediate.[1][3]

| Conjugation (NHS-ester + Primary Amine) | 7.2–8.5 | Primary amines are deprotonated and more nucleophilic, leading to efficient amide bond formation.[1][3] |

Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_reagents Prepare Buffers & Reagents (MES pH 6.0, PBS pH 7.5) activation Step 1: Activation Add EDC & Sulfo-NHS to PEG linker in MES Buffer (15-30 min) prep_reagents->activation prep_protein Prepare Protein Solution conjugation Step 2: Conjugation Add activated PEG to Protein in PBS Buffer (2h - overnight) prep_protein->conjugation prep_peg Prepare N-Me-N-bis(PEG4-acid) Solution prep_peg->activation activation->conjugation Immediately quench Step 3: Quench Reaction (e.g., with hydroxylamine) conjugation->quench purification Purify Conjugate (SEC or Dialysis) quench->purification analysis Characterize Product (SDS-PAGE, MS, HPLC) purification->analysis

Caption: General workflow for a two-step EDC/NHS conjugation reaction.

G start Problem: Low Conjugation Efficiency q1 Are EDC and NHS fresh and handled under anhydrous conditions? start->q1 a1_yes Check pH q1->a1_yes Yes a1_no Solution: Use fresh reagents. Equilibrate to RT before opening. q1->a1_no No q2 Is Activation pH 4.5-6.0 and Conjugation pH 7.2-8.0? a1_yes->q2 a2_yes Check Buffer Composition q2->a2_yes Yes a2_no Solution: Adjust buffer pH accordingly. q2->a2_no No q3 Are buffers free of primary amines (e.g., Tris, Glycine)? a2_yes->q3 a3_yes Solution: Optimize molar ratios of Linker:Protein. q3->a3_yes Yes a3_no Solution: Replace buffer with non-amine buffer (MES, PBS, Borate). q3->a3_no No

Caption: Troubleshooting decision tree for low conjugation efficiency.

Experimental Protocols

Protocol: Two-Step Amine Conjugation using EDC/Sulfo-NHS Chemistry

This protocol provides a general method for conjugating N-Me-N-bis(PEG4-acid) to an amine-containing protein.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Protein or other amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis device with appropriate Molecular Weight Cut-Off (MWCO)

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of N-Me-N-bis(PEG4-acid) in anhydrous DMSO or DMF.

    • Prepare the protein solution in the Conjugation Buffer.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer. Do not store these solutions.

  • Activation of N-Me-N-bis(PEG4-acid):

    • In a reaction tube, combine the N-Me-N-bis(PEG4-acid) solution with EDC and Sulfo-NHS in Activation Buffer.

    • A typical starting molar ratio is 1:2:2 (Acid:EDC:Sulfo-NHS).

    • Incubate the reaction for 15-30 minutes at room temperature.[1][3][15]

  • Conjugation to Protein:

    • Immediately after activation, add the activated PEG linker solution to the protein solution.[3] A 10-20 fold molar excess of the linker over the protein is a good starting point.[3]

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Conjugation Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3][13]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.[1][15]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted PEG linker and reaction byproducts using a desalting column or dialysis.[3] The MWCO of the dialysis membrane should be chosen to retain the protein conjugate while allowing the smaller linker molecules to pass through.

    • The purified conjugate can be stored under appropriate conditions for the specific protein.

References

Troubleshooting common issues in N-Me-N-bis(PEG4-acid) experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Me-N-bis(PEG4-acid). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. N-Me-N-bis(PEG4-acid) is a branched, homobifunctional crosslinker containing two terminal carboxylic acid groups, commonly utilized in bioconjugation to link molecules containing primary amines. The central methylated nitrogen and the hydrophilic PEG4 arms enhance stability and solubility.

Frequently Asked Questions (FAQs)

Q1: What is the reactive nature of N-Me-N-bis(PEG4-acid) and what does it target?

A1: N-Me-N-bis(PEG4-acid) is a homobifunctional crosslinker.[1] Its reactivity lies in its two terminal carboxylic acid groups. These groups do not directly react with other functional groups but must first be activated. Typically, this is achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a more reactive NHS ester.[2][3] This activated linker then readily reacts with primary amines (-NH2), found on proteins (e.g., lysine (B10760008) residues) and other biomolecules, to form stable amide bonds.[1][4]

Q2: What are the main advantages of using a PEGylated linker like N-Me-N-bis(PEG4-acid)?

A2: The polyethylene (B3416737) glycol (PEG) spacer in N-Me-N-bis(PEG4-acid) offers several benefits in bioconjugation:

  • Increased Solubility: The hydrophilic nature of the PEG chains can improve the solubility of the resulting conjugate in aqueous buffers, which is particularly beneficial when working with hydrophobic molecules.[5][]

  • Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation, potentially increasing its in vivo half-life.[7]

  • Reduced Immunogenicity: The PEG chains can shield the conjugated molecule from the host's immune system, reducing the risk of an immune response.[]

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation time.[8][9]

Q3: What are some common challenges encountered when working with N-Me-N-bis(PEG4-acid)?

A3: Common challenges are similar to those faced with other bifunctional linkers and include:

  • Low Conjugation Yield: This can be due to several factors, including inactive reagents, suboptimal reaction conditions (e.g., pH), or the presence of competing substances in the buffer.[2][10]

  • Product Aggregation: The conjugation process, especially at high concentrations, can sometimes lead to the aggregation and precipitation of the product.[10]

  • Difficult Purification: Separating the desired conjugate from unreacted starting materials, byproducts, and aggregated species can be challenging due to the properties of the PEG linker.[11][]

  • Product Heterogeneity: Reactions can result in a mixture of products, including molecules with different numbers of linkers attached.[10]

  • Analytical Complexity: Characterizing the final conjugate to confirm its structure and purity can be complex.[13][14]

Troubleshooting Common Issues

Low or No Conjugation Yield
ProblemPotential CauseSuggested Solution
Low or no product formation Inactive EDC or NHS: These reagents are moisture-sensitive and can hydrolyze over time.[15]Always use fresh, high-quality EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent moisture condensation.[2]
Suboptimal pH: The activation of carboxylic acids with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with primary amines is optimal at a more neutral to slightly basic pH (7.2-8.5).[2][3]Perform a two-step conjugation. First, activate the N-Me-N-bis(PEG4-acid) in a non-amine, non-carboxylate buffer (e.g., MES) at pH 5.5. Then, add this activated linker to your amine-containing molecule in a suitable buffer (e.g., PBS) at pH 7.4.[2]
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated linker.[3]Use non-amine containing buffers such as PBS, HEPES, or borate (B1201080) buffer for the conjugation step.[2]
Hydrolysis of the NHS ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH.Add the amine-containing molecule to the activated linker as soon as possible after the activation step.[2]
Product Aggregation and Precipitation
ProblemPotential CauseSuggested Solution
Precipitate forms during or after the reaction High concentration of reactants: High concentrations can promote intermolecular cross-linking and aggregation.Optimize the concentrations of your target molecule and the linker. Consider working at lower concentrations.
Hydrophobicity of the conjugate: If one of the conjugated molecules is hydrophobic, the resulting conjugate may have poor solubility.The PEG linker should improve solubility, but if aggregation persists, consider adding a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF), ensuring it does not denature your biomolecule.
Suboptimal buffer conditions: The pH and ionic strength of the buffer can influence protein stability and solubility.Screen different buffer conditions to find one that maintains the stability of your conjugate.
Purification and Characterization Difficulties
ProblemPotential CauseSuggested Solution
Difficulty separating the conjugate from starting materials Similar physicochemical properties: The PEGylated nature of the conjugate can make its properties (e.g., size, charge) similar to those of the starting materials, complicating separation.[11]Size Exclusion Chromatography (SEC): Effective for separating molecules based on size. Can separate the larger conjugate from the smaller unreacted linker.[] Ion Exchange Chromatography (IEX): Separates based on charge. The PEG linker can shield charges on the protein surface, altering its interaction with the IEX resin, which can be exploited for separation.[] Reverse Phase Chromatography (RPC): Separates based on hydrophobicity. Can be used for analytical-scale separation and to identify positional isomers.[]
Broad peaks or multiple species observed during characterization Product heterogeneity: The reaction may have produced a mixture of species with varying degrees of labeling.Optimize the molar ratio of linker to your target molecule to favor the desired degree of labeling. Use high-resolution purification techniques (e.g., HPLC-based IEX or RPC) to isolate the desired species.
Polydispersity of the PEG linker: If the starting PEG material is not monodisperse, this will be reflected in the final conjugate.Use a high-purity, monodisperse N-Me-N-bis(PEG4-acid) linker.
Inaccurate mass determination by mass spectrometry Complexity of the conjugate: The PEG chain can make mass spectrometry analysis challenging.[14]Use mass spectrometry techniques suitable for large molecules and conjugates, such as MALDI-TOF or ESI-MS.[16] Consider using specialized software for analyzing PEGylated species.

Experimental Protocols

General Protocol for Two-Step EDC/NHS-Mediated Conjugation

This protocol provides a general framework for conjugating N-Me-N-bis(PEG4-acid) to a protein containing primary amines.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.4

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Allow N-Me-N-bis(PEG4-acid), EDC, and NHS to equilibrate to room temperature before opening the vials.

    • Prepare a stock solution of N-Me-N-bis(PEG4-acid) in Activation Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer.

  • Activation of N-Me-N-bis(PEG4-acid):

    • In a microcentrifuge tube, combine the N-Me-N-bis(PEG4-acid) solution with the EDC and NHS stock solutions. A common molar ratio is 1:1.5:1.5 (linker:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated linker solution to your protein solution. The molar excess of the linker relative to the protein should be optimized, with a starting point of 5- to 20-fold molar excess.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.

    • Purify the conjugate using a suitable method such as size-exclusion chromatography to remove excess linker and reaction byproducts.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 5.5) cluster_conjugation Conjugation Step (pH 7.4) cluster_purification Quenching & Purification reagent_prep Prepare N-Me-N-bis(PEG4-acid), EDC, and NHS in Activation Buffer activation Incubate for 15-30 min at RT reagent_prep->activation add_protein Add activated linker to protein solution activation->add_protein Activated Linker conjugation Incubate for 2h at RT or overnight at 4°C add_protein->conjugation quench Add Quenching Buffer conjugation->quench purify Purify by Size Exclusion Chromatography quench->purify final_product final_product purify->final_product Purified Conjugate

Caption: A general experimental workflow for the two-step conjugation of N-Me-N-bis(PEG4-acid) to a protein.

troubleshooting_low_yield cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_buffer Buffer Composition start Low Conjugation Yield? check_edc_nhs Are EDC and NHS fresh and stored properly? start->check_edc_nhs No check_ph Is the pH optimal for activation and conjugation? start->check_ph No check_buffer_amines Does the buffer contain primary amines? start->check_buffer_amines No use_fresh_reagents Solution: Use fresh, high-quality reagents. check_edc_nhs->use_fresh_reagents Yes use_two_step_ph Solution: Use a two-step pH protocol (pH 5.5 for activation, pH 7.4 for conjugation). check_ph->use_two_step_ph Yes use_amine_free_buffer Solution: Use non-amine buffers like PBS, HEPES, or Borate. check_buffer_amines->use_amine_free_buffer Yes

References

Identifying and minimizing side reactions with N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Me-N-bis(PEG4-acid). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and optimize your conjugation protocols involving N-Me-N-bis(PEG4-acid).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the conjugation of N-Me-N-bis(PEG4-acid) to amine-containing molecules.

Q1: What is the general principle behind N-Me-N-bis(PEG4-acid) conjugation?

A1: N-Me-N-bis(PEG4-acid) is a branched PEG linker with two terminal carboxylic acid groups. These carboxylic acids do not directly react with primary amines. They first require activation using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This activation step creates a more stable NHS-ester intermediate. This intermediate then readily reacts with primary amines (e.g., on a protein, peptide, or small molecule) to form a stable amide bond, effectively conjugating the PEG linker.[2][3]

Q2: My conjugation efficiency is very low. What are the possible causes and solutions?

A2: Low conjugation efficiency is a common issue that can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the problem.

Possible Cause Recommended Solution(s)
Inefficient Carboxylic Acid Activation Ensure the activation step is performed in an amine-free buffer at a slightly acidic pH (e.g., MES buffer, pH 4.5-6.0).[1][2][4] Use fresh, high-quality EDC and NHS solutions, as they can hydrolyze over time.[2] Consider increasing the molar excess of EDC and NHS (typically 1.5-2.0 molar excess over the carboxylic acid).[2]
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. Prepare the activated N-Me-N-bis(PEG4-acid) immediately before use and proceed to the conjugation step promptly.[2]
Suboptimal pH for Conjugation The reaction of the NHS-ester with the primary amine is most efficient at a pH range of 7.0-8.0.[2][5][6] Ensure your coupling buffer is within this range (e.g., PBS).
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG linker, reducing conjugation efficiency.[2] Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) buffer.[2]
Steric Hindrance The accessibility of the amine group on your target molecule can affect conjugation efficiency. Consider increasing the molar excess of the N-Me-N-bis(PEG4-acid) linker.
Low Reactant Concentration If the concentration of your target molecule or the PEG linker is too low, the reaction rate will be slow. If possible, increase the concentration of your reactants.
Q3: I'm observing precipitation or aggregation of my protein during the conjugation reaction. Why is this happening and what can I do?

A3: Protein precipitation or aggregation during conjugation can be a significant problem. Here are the common causes and solutions:

Possible Cause Recommended Solution(s)
Protein Cross-linking EDC can directly mediate the cross-linking of proteins by activating their surface carboxyl groups, which can then react with surface amine groups on other protein molecules.[1] To mitigate this, use a two-step conjugation protocol where the N-Me-N-bis(PEG4-acid) is activated first, and the excess EDC is quenched or removed before adding the protein.[1] Increasing the molar excess of the PEG linker can also help by promoting the reaction with the linker over protein-protein cross-linking.[1]
Over-modification (Over-PEGylation) Excessive modification of the protein's surface lysines can alter its isoelectric point and solubility, leading to aggregation. Reduce the molar excess of the N-Me-N-bis(PEG4-acid) used in the reaction.
Solvent Incompatibility If you are using a high concentration of an organic solvent like DMSO or DMF to dissolve the N-Me-N-bis(PEG4-acid), it might cause your protein to precipitate.[7] Ensure the final concentration of the organic solvent in the reaction mixture is low and compatible with your protein's stability (typically <10%).[7]
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can affect protein stability. Optimize the buffer conditions to maintain the solubility of your protein throughout the reaction.
Q4: How can I identify and minimize the formation of side products?

A4: The primary side reaction of concern in EDC/NHS chemistry is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges, rendering it unreactive towards amines.[8]

Side Reaction Minimization Strategy
N-acylurea Formation The addition of NHS or Sulfo-NHS stabilizes the activated carboxylic acid as an NHS-ester, which is less prone to rearrangement than the O-acylisourea intermediate.[4][9] This significantly reduces the formation of the N-acylurea byproduct and increases the yield of the desired amide bond.[8]
Intra-molecular Cross-linking If your target molecule has multiple amine groups, intra-molecular cross-linking with the two carboxylic acid groups of a single N-Me-N-bis(PEG4-acid) molecule could occur. This can be minimized by controlling the stoichiometry and reaction conditions.
Q5: How can I remove unreacted N-Me-N-bis(PEG4-acid) and byproducts after the conjugation?

A5: It is crucial to remove unreacted PEG linker and reaction byproducts to avoid interference in downstream applications. Common purification methods include:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: Effective for separating the larger conjugated product from the smaller, unreacted PEG linker and other small molecule byproducts.[2]

  • Dialysis: A straightforward method for removing small molecules from a solution of larger biomolecules.

  • Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC): These high-resolution techniques can be employed if the physicochemical properties of the desired product and impurities are very similar.[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving N-Me-N-bis(PEG4-acid).

Protocol 1: Two-Step Amine Coupling using EDC/NHS Chemistry

This protocol is recommended to minimize protein cross-linking.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Molecule to be conjugated (containing a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[2]

  • Coupling Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.0-8.0[2]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[2]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., desalting column)

Procedure:

  • Reagent Preparation:

    • Dissolve N-Me-N-bis(PEG4-acid) in Activation Buffer to the desired concentration.

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.[2]

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add the solution of N-Me-N-bis(PEG4-acid).

    • With continuous stirring, add the EDC solution (typically 1.5-2.0 molar excess over the carboxylic acid groups).[2]

    • Immediately add the NHS solution (typically 1.5-2.0 molar excess over the carboxylic acid groups).[2]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[2]

  • Conjugation Reaction:

    • Add the activated N-Me-N-bis(PEG4-acid) solution to the solution of the amine-containing molecule.

    • Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.[2][7]

  • Quenching:

    • Once the reaction is complete, add the Quenching Solution to a final concentration of 20-100 mM to quench any unreacted NHS esters.[2]

    • Stir for an additional 15-30 minutes at room temperature.[2]

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or another appropriate chromatography method to remove unreacted reagents and byproducts.

Recommended Reaction Parameters
Parameter Activation Step Conjugation Step
pH 4.5 - 6.07.0 - 8.0
Buffer MESPBS, HEPES, Borate
Temperature Room Temperature4°C to Room Temperature
Incubation Time 15 - 30 minutes2 hours to overnight
Molar Ratio (PEG:EDC:NHS) 1 : 1.5-2.0 : 1.5-2.0 (per carboxyl group)-

Visualizations

G Workflow for Two-Step Amine Coupling cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification A N-Me-N-bis(PEG4-acid) C Activated NHS-Ester Intermediate A->C Activation (pH 4.5-6.0) B EDC + NHS B->C E Conjugated Product C->E Reaction with Primary Amine D Amine-containing Molecule D->E Coupling (pH 7.0-8.0) F Purification (e.g., SEC) E->F

Caption: Workflow for the two-step conjugation of N-Me-N-bis(PEG4-acid).

G Troubleshooting Logic for Low Conjugation Yield cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Conjugation Yield ph_check Is Activation pH 4.5-6.0? Is Coupling pH 7.0-8.0? start->ph_check reagent_check Are EDC/NHS solutions fresh? start->reagent_check buffer_check Is buffer amine-free? start->buffer_check ph_check->reagent_check Yes adjust_ph Adjust pH ph_check->adjust_ph No reagent_check->buffer_check Yes fresh_reagents Use fresh reagents reagent_check->fresh_reagents No change_buffer Change to non-amine buffer buffer_check->change_buffer No increase_ratio Increase PEG linker ratio buffer_check->increase_ratio Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Techniques for improving the solubility of N-Me-N-bis(PEG4-acid) conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on techniques for improving the solubility of N-Me-N-bis(PEG4-acid) conjugates. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Me-N-bis(PEG4-acid) and why is it used in bioconjugation?

A1: N-Me-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker. It possesses a central nitrogen atom with a methyl group and two arms, each terminating in a carboxylic acid group via a PEG4 chain.[1] This structure is valuable in bioconjugation, particularly for developing antibody-drug conjugates (ADCs), as the branched nature allows for the attachment of multiple molecules, potentially increasing the drug-to-antibody ratio (DAR).[2] The PEG component enhances the water solubility and stability of the resulting conjugate.[][4]

Q2: In what solvents is N-Me-N-bis(PEG4-acid) and its conjugates typically soluble?

A2: N-Me-N-bis(PEG4-acid) and its derivatives are generally soluble in a variety of aqueous and organic solvents.[5] This includes water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[6][7][8] However, the solubility of the final conjugate will also depend on the properties of the molecule it is attached to.[9]

Q3: How does the PEG component of the linker improve the solubility of the conjugate?

A3: The polyethylene glycol (PEG) chains are hydrophilic and flexible. They increase the overall water solubility of the conjugate by creating a "hydration shell" around the molecule. This shell provides steric hindrance, which physically blocks the intermolecular interactions that can lead to aggregation and precipitation.[10] Longer PEG chains generally lead to increased water solubility.[4]

Q4: Can the pH of the solution affect the solubility of my N-Me-N-bis(PEG4-acid) conjugate?

A4: Yes, the pH of the solution can significantly impact the solubility of conjugates containing N-Me-N-bis(PEG4-acid). The terminal carboxylic acid groups are ionizable. At a pH above the pKa of the carboxylic acids, they will be deprotonated and negatively charged, which generally increases solubility in aqueous solutions. Conversely, at a pH below the pKa, the carboxylic acids will be protonated and neutral, which may decrease aqueous solubility, especially if the conjugated molecule is hydrophobic.

Q5: What are the main causes of aggregation when working with these conjugates?

A5: Aggregation of N-Me-N-bis(PEG4-acid) conjugates can be caused by several factors:

  • Hydrophobic Interactions: If the molecule conjugated to the PEG linker is highly hydrophobic, these conjugates can self-associate to minimize the exposure of the hydrophobic regions to an aqueous environment.[11]

  • High Concentrations: At high concentrations, the proximity of conjugate molecules increases the likelihood of intermolecular interactions and aggregation.[11]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and type of salt in the buffer can all influence the stability and solubility of the conjugate.[11] An unfavorable pH can reduce the charge of the molecule, leading to aggregation.[11]

  • Inefficient PEGylation: If the PEGylation is incomplete or the linker is not long enough, it may not provide sufficient steric hindrance to prevent aggregation.

Troubleshooting Guide

This guide addresses common problems encountered with the solubility of N-Me-N-bis(PEG4-acid) conjugates.

Problem 1: The conjugate has precipitated out of solution.
Potential CauseRecommended Solution
Poor initial solubility of the conjugate. Try dissolving the conjugate in a small amount of a water-miscible organic solvent like DMSO or DMF first, and then slowly add the aqueous buffer with gentle mixing.[10] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins.[10]
Suboptimal pH of the buffer. Adjust the pH of the solution. For conjugates with free carboxylic acids, increasing the pH above the pKa will increase their negative charge and may improve aqueous solubility.
High concentration of the conjugate. Dilute the conjugate solution. It is often better to work with more dilute solutions to minimize intermolecular interactions.[12]
The conjugated molecule is highly hydrophobic. Consider using a cosolvent system. The addition of small amounts of organic solvents like ethanol (B145695) or isopropanol (B130326) can sometimes improve solubility. Alternatively, the use of surfactants or cyclodextrins can help to solubilize hydrophobic molecules.
Problem 2: The conjugate solution is cloudy or shows signs of aggregation.
Potential CauseRecommended Solution
Aggregation due to hydrophobic interactions. Add stabilizing excipients to the buffer. Sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine) can help to stabilize proteins and prevent aggregation. Non-ionic surfactants (e.g., Polysorbate 20) at low concentrations can also be effective.
Inappropriate ionic strength of the buffer. Optimize the salt concentration in your buffer. Both very low and very high salt concentrations can sometimes promote aggregation.[11] A modest salt concentration (e.g., 150 mM NaCl) often mimics physiological conditions and can be a good starting point.
Inefficient PEGylation. If you are in the process of synthesizing the conjugate, consider using a linker with a longer PEG chain to provide greater steric hindrance and solubility.[4]
Temperature effects. Some conjugates may be sensitive to temperature. Try performing manipulations at a lower temperature (e.g., on ice) to reduce the rate of aggregation.[10]

Quantitative Data

While specific quantitative solubility data for N-Me-N-bis(PEG4-acid) conjugates is highly dependent on the conjugated molecule, the table below provides a general overview of the solubility of the parent linker and related structures.

CompoundSolventSolubilityReference
N-Me-N-bis(PEG4-acid) HCl saltWaterSoluble[4]
N-Boc-N-bis(PEG4-acid)Water, DMSO, DCM, DMFSoluble[7]
N-(TCO)-N-bis(PEG4-acid)Water, DMSO, DCM, DMFSoluble[8]
N-(Mal-PEG4-carbonyl)-N-bis(PEG4-acid)Water, DMSO, DCM, DMFSoluble
Methyltetrazine-amido-N-bis(PEG4-acid)DMSO, AcetonitrileSoluble

Note: "Soluble" indicates that the compound is known to dissolve in the specified solvent, but the exact concentration (e.g., mg/mL) is not provided in the cited sources and will vary depending on the specific conjugate.

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Lyophilized N-Me-N-bis(PEG4-acid) Conjugate
  • Equilibration: Allow the vial containing the lyophilized conjugate to warm to room temperature before opening to prevent condensation of moisture.

  • Initial Dissolution in Organic Solvent: For hydrophobic conjugates, add a minimal volume of a water-miscible organic solvent such as DMSO or DMF to the vial to dissolve the powder. Gently vortex or sonicate if necessary.

  • Dilution with Aqueous Buffer: Slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) to the dissolved conjugate solution in a dropwise manner while gently mixing.

  • Observation: Monitor the solution for any signs of precipitation or cloudiness during the addition of the aqueous buffer. If precipitation occurs, you may have reached the solubility limit in that particular mixed solvent system.

  • Final Concentration: Adjust the final volume with the aqueous buffer to reach the desired concentration. Ensure the final percentage of the organic solvent is compatible with your downstream application.

Protocol 2: pH Adjustment to Improve Solubility
  • Initial Suspension: Suspend the poorly soluble conjugate in your desired buffer at a neutral pH (e.g., pH 7.0).

  • pH Titration: While stirring the suspension, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to gradually increase the pH.

  • Monitor Dissolution: Observe the suspension for any signs of clarification, indicating that the conjugate is dissolving as the carboxylic acid groups become deprotonated.

  • Target pH: Continue to adjust the pH until the conjugate is fully dissolved. Be mindful of the pH stability of your conjugated molecule.

  • Final pH Adjustment: Once dissolved, you can carefully adjust the pH back towards your desired experimental pH if necessary, but be aware that the conjugate may precipitate again if the pH is lowered significantly.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing Conjugates cluster_start Preparation cluster_dissolution Dissolution Strategy cluster_assessment Assessment cluster_troubleshooting Troubleshooting start Lyophilized Conjugate dissolve_org Dissolve in minimal organic solvent (DMSO/DMF) start->dissolve_org add_buffer Slowly add aqueous buffer dissolve_org->add_buffer check_sol Check for Precipitation/ Cloudiness add_buffer->check_sol soluble Soluble Conjugate Proceed to Experiment check_sol->soluble No insoluble Insoluble/ Aggregated check_sol->insoluble Yes adjust_ph Adjust pH insoluble->adjust_ph add_excipient Add Stabilizing Excipient insoluble->add_excipient dilute Dilute Sample insoluble->dilute adjust_ph->add_buffer add_excipient->add_buffer dilute->add_buffer

Caption: Workflow for solubilizing N-Me-N-bis(PEG4-acid) conjugates.

signaling_pathway Decision Pathway for Troubleshooting Solubility Issues start Poorly Soluble Conjugate is_hydrophobic Is the conjugated molecule hydrophobic? start->is_hydrophobic use_cosolvent Use Organic Cosolvent (e.g., DMSO, DMF) is_hydrophobic->use_cosolvent Yes check_ph Is the pH optimal? is_hydrophobic->check_ph No use_cosolvent->check_ph adjust_ph Adjust pH (typically increase for acids) check_ph->adjust_ph No check_concentration Is the concentration high? check_ph->check_concentration Yes adjust_ph->check_concentration dilute Dilute the sample check_concentration->dilute Yes add_excipients Add Stabilizing Excipients (e.g., Arginine, Sucrose) check_concentration->add_excipients No dilute->add_excipients final_solution Soluble Conjugate add_excipients->final_solution

Caption: Decision pathway for troubleshooting solubility issues.

References

Long-term stability and optimal storage conditions for N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and optimal storage conditions for N-Me-N-bis(PEG4-acid). It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Long-Term Stability and Optimal Storage Conditions

The stability of N-Me-N-bis(PEG4-acid) is crucial for its successful application in research and drug development. While specific long-term stability data for this particular molecule is not extensively published, the following recommendations are based on general knowledge of polyethylene (B3416737) glycol (PEG) derivatives and related compounds.

Optimal Storage Conditions

Proper storage is essential to maintain the integrity and functionality of N-Me-N-bis(PEG4-acid). PEG derivatives are susceptible to oxidation and hydrolysis, which can be accelerated by exposure to light, moisture, and elevated temperatures.[1]

Solid Form:

For long-term storage of N-Me-N-bis(PEG4-acid) in its solid form, the following conditions are strongly recommended:

ParameterRecommendationRationale
Temperature -20°C or below[2][3][4]Minimizes degradation reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)[1]Prevents oxidation.
Light In the dark (e.g., in an amber vial)[1][2]Prevents light-induced degradation.
Moisture In a desiccated environment[1]Prevents hydrolysis of the carboxylic acid groups.

In Solution:

If it is necessary to store N-Me-N-bis(PEG4-acid) in solution, it is advisable to prepare fresh solutions for each experiment.[5] If short-term storage is unavoidable, the following conditions are recommended:

SolventStorage TemperatureMaximum Duration
Anhydrous DMSO or DMF[2][5]-20°CDays to a few months (stability decreases over time)[5]
Aqueous Buffers-20°C or -80°CPrepare fresh; avoid long-term storage[5]

Note: Repeated freeze-thaw cycles of stock solutions should be avoided.[5] Aliquoting the stock solution into single-use vials is recommended.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of N-Me-N-bis(PEG4-acid) in conjugation reactions.

IssuePossible Cause(s)Recommended Solution(s)
Low Conjugation Efficiency Degraded N-Me-N-bis(PEG4-acid): Improper storage or handling may have led to degradation.- Ensure the compound has been stored under the recommended conditions. - Perform a quality control check of the reagent (e.g., by HPLC-MS).
Suboptimal Reaction pH: The pH of the reaction mixture is critical for the activation of the carboxylic acid groups and the stability of the target molecule.- For reactions with primary amines, ensure the pH is within the optimal range for the coupling agents used (e.g., pH 4.5-7.5 for EDC/NHS chemistry).[6]
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for conjugation.- Use non-amine-containing buffers such as PBS, MES, or HEPES.
Steric Hindrance: The branched structure of the linker or the nature of the target molecule may impede the reaction.- Optimize the molar ratio of the reactants. - Consider a longer spacer arm if steric hindrance is a significant issue.[7]
Precipitation of Conjugate Hydrophobicity of the Conjugated Molecule: The addition of a hydrophobic payload can decrease the overall solubility of the resulting conjugate.- The inherent hydrophilicity of the PEG4 spacers should enhance water solubility.[4] If precipitation still occurs, consider using a more hydrophilic co-solvent or adjusting the buffer composition.
Inconsistent Results Variability in Reagent Quality: Batch-to-batch variability or degradation of the stock solution.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Qualify new batches of the reagent before use in critical experiments.
Moisture Contamination: Water can hydrolyze activated esters if using a two-step conjugation protocol (e.g., with NHS ester activation).- Use anhydrous solvents for stock solutions and reaction setup.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving N-Me-N-bis(PEG4-acid)?

A1: N-Me-N-bis(PEG4-acid) is soluble in many organic solvents such as DMSO, DMF, and dichloromethane.[2][3] It also has good water solubility.[8] For bioconjugation reactions, it is common to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer.[2]

Q2: How can I assess the stability of my N-Me-N-bis(PEG4-acid) sample?

A2: The stability of N-Me-N-bis(PEG4-acid) can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD).[9][10] This will allow you to monitor for the appearance of degradation products over time. A simple experimental protocol to assess stability is provided below.

Q3: What is the role of the branched structure of N-Me-N-bis(PEG4-acid)?

A3: The branched, three-arm structure of N-Me-N-bis(PEG4-acid) allows for the attachment of multiple molecules. In the context of Antibody-Drug Conjugates (ADCs), this can enable a higher drug-to-antibody ratio (DAR) compared to linear linkers, potentially increasing the potency of the ADC.[11][12]

Q4: Can N-Me-N-bis(PEG4-acid) be used in "click chemistry" reactions?

A4: N-Me-N-bis(PEG4-acid) itself is not directly suitable for standard copper-catalyzed or strain-promoted click chemistry reactions as it lacks an azide (B81097) or alkyne group. However, the terminal carboxylic acid groups can be conjugated to molecules that do contain these functionalities. There are also related branched PEG linkers available that incorporate azide or alkyne groups for direct use in click chemistry.[4][13]

Experimental Protocols

Protocol for Assessing the Stability of N-Me-N-bis(PEG4-acid) in Aqueous Solution

This protocol outlines a general method to evaluate the hydrolytic stability of N-Me-N-bis(PEG4-acid) under different pH and temperature conditions.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Anhydrous DMSO

  • Aqueous buffers of different pH (e.g., pH 4, 7.4, 9)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column and UV or CAD detector

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve N-Me-N-bis(PEG4-acid) in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Prepare Working Solutions: Dilute the stock solution into the different aqueous buffers to a final known concentration (e.g., 1 mg/mL).

  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of each working solution onto the RP-HPLC to obtain the initial peak area of the intact compound.

  • Incubation: Incubate the remaining working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Collect Timepoints: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each incubated solution and analyze by RP-HPLC.

  • Data Analysis:

    • Integrate the peak area of the intact N-Me-N-bis(PEG4-acid) at each timepoint.

    • Calculate the percentage of the remaining compound at each timepoint relative to the T=0 peak area.

    • Plot the percentage of remaining compound versus time for each condition to determine the degradation kinetics.

Visualizations

Experimental Workflow for Stability Assessment

G Workflow for Stability Assessment of N-Me-N-bis(PEG4-acid) cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mg/mL in DMSO) prep_work Prepare Working Solutions (1 mg/mL in Buffers pH 4, 7.4, 9) prep_stock->prep_work t0 T=0 Analysis (RP-HPLC) prep_work->t0 incubation Incubation (4°C, 25°C, 37°C) t0->incubation collection Timepoint Collection (Days 1, 3, 7, 14, 30) incubation->collection analysis RP-HPLC Analysis collection->analysis data Data Analysis (Degradation Kinetics) analysis->data

Caption: Workflow for assessing the stability of N-Me-N-bis(PEG4-acid).

Logical Relationship in ADC Development

G Role of N-Me-N-bis(PEG4-acid) in ADC Development cluster_components Components cluster_conjugation Conjugation cluster_product Final Product Ab Antibody Conj_Step1 Antibody-Linker Conjugation Ab->Conj_Step1 Linker N-Me-N-bis(PEG4-acid) Linker->Conj_Step1 Drug1 Cytotoxic Drug 1 Conj_Step2 Linker-Drug Conjugation Drug1->Conj_Step2 Drug2 Cytotoxic Drug 2 Drug2->Conj_Step2 Conj_Step1->Conj_Step2 ADC Antibody-Drug Conjugate (ADC) Conj_Step2->ADC

Caption: Logical flow of ADC construction using a branched linker.

References

Technical Support Center: Purifying N-Me-N-bis(PEG4-acid) Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Me-N-bis(PEG4-acid) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying N-Me-N-bis(PEG4-acid) reaction products?

The main challenges in purifying conjugates of N-Me-N-bis(PEG4-acid) stem from the inherent properties of the PEG linker itself. These include:

  • High Polarity: The polyethylene (B3416737) glycol chains make the molecule highly polar, which can lead to issues like streaking and poor separation during normal-phase chromatography.[1][2]

  • Lack of a Strong UV Chromophore: The basic PEG structure does not have a strong UV absorbance, making detection with standard HPLC-UV systems challenging. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) may be required.[1]

  • Product Heterogeneity: Synthesis reactions can result in a mixture of the desired product, unreacted starting materials, and potential side products.

  • Charge and Size Similarity: The reaction product (a conjugate) may have similar charge and size properties to byproducts or starting materials, making separation by a single chromatographic method difficult.

Q2: What are the most common methods for purifying N-Me-N-bis(PEG4-acid) conjugates?

The most effective purification strategies for N-Me-N-bis(PEG4-acid) conjugates are based on chromatography, leveraging differences in charge, hydrophobicity, and size. The primary techniques include:

  • Ion Exchange Chromatography (IEX): This is often the most effective method due to the two carboxylic acid groups on the linker. Anion exchange chromatography, in particular, can separate the negatively charged product from neutral or positively charged impurities.[3][4][]

  • Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity.[][6][7] While the PEG linker is polar, it possesses sufficient hydrophobic character for retention on C8 or C18 columns, allowing for high-resolution separation.[1]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size). SEC is particularly useful for removing small molecule impurities from a larger conjugated product or for separating aggregated material.[][8][9][10]

A multi-step purification strategy combining two of these techniques often yields the highest purity.[11]

Q3: How can I monitor the purification process effectively?

Monitoring the purification requires analytical techniques that can differentiate between the product and impurities. Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): Both IEX-HPLC and RP-HPLC are powerful for assessing purity.[12] Using a detector like ELSD or MS is recommended if the conjugate lacks a strong UV chromophore.

  • Mass Spectrometry (MS): Techniques like LC-MS can confirm the molecular weight of the purified product, verifying successful conjugation.[12]

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to monitor reaction progress and column fractions, especially for smaller molecule conjugations. Due to the high polarity, a polar mobile phase will be required, and visualization may necessitate staining with reagents like potassium permanganate (B83412) or iodine.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of N-Me-N-bis(PEG4-acid) reaction products.

Ion Exchange Chromatography (IEX) Troubleshooting
Problem Possible Cause Solution
Low Recovery of Product Product is binding too strongly to the resin. Decrease the strength of the starting buffer (lower ionic strength) or increase the final salt concentration in the elution buffer.
"Charge shielding" effect of the PEG chains. Optimize the pH of the mobile phase. Small pH changes can significantly alter the surface charge and interaction with the resin.[13]
Poor Separation of Product and Impurities Inappropriate salt gradient. Use a shallower salt gradient to improve the resolution between species with similar charges.[13]
Incorrect resin choice. Ensure you are using an anion exchange resin (e.g., Q or DEAE) as the two carboxylic acid groups will give the molecule a net negative charge at neutral or basic pH.
Product Elutes in the Flow-Through Incorrect buffer pH. The pH of the buffer must be above the isoelectric point (pI) of the molecule to ensure it carries a net negative charge and binds to an anion exchanger.[14][15] Increase the pH of your loading buffer.
Reversed-Phase Chromatography (RPC) Troubleshooting
Problem Possible Cause Solution
Peak Tailing or Broadening Secondary interactions with silica. Add a modifier like trifluoroacetic acid (TFA) (0.1%) or triethylamine (B128534) (0.1%) to the mobile phase to reduce tailing.[1]
Column overload. Reduce the amount of sample loaded onto the column.
Low Recovery Irreversible binding of the product. Use a less hydrophobic column (e.g., C8 or C4 instead of C18).[13] Modify the mobile phase; sometimes a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) can improve recovery.
Poor Separation Inappropriate gradient. Optimize the elution gradient. A shallower gradient over a longer time often improves resolution.[16]
Wrong column chemistry. For highly polar conjugates, a column with polar end-capping or an embedded polar group might provide better separation.

Experimental Protocols

Protocol 1: Anion Exchange Chromatography (AEC) for Purification

This protocol is designed for the purification of a conjugate where N-Me-N-bis(PEG4-acid) is attached to a peptide or small molecule, resulting in a product with a net negative charge.

  • Column Selection: Choose a strong anion exchange column (e.g., a quaternary ammonium-based resin).

  • Buffer Preparation:

    • Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 8.0.

    • Buffer B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • System Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Buffer A until the conductivity and pH are stable.

  • Sample Preparation and Loading:

    • Ensure the crude reaction mixture is in a low-salt buffer, ideally Buffer A. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Filter the sample through a 0.22 µm filter.

    • Load the sample onto the column.

  • Elution:

    • Wash the column with 3-5 CV of Buffer A to remove any unbound impurities.

    • Elute the bound product using a linear gradient from 0% to 100% Buffer B over 20-30 CV.

  • Fraction Analysis: Collect fractions and analyze them by HPLC or MS to identify those containing the pure product.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for High-Resolution Purification

This protocol is suitable for achieving high purity of small molecule conjugates.

  • Column Selection: Use a C18 or C8 reversed-phase column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • System Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of Mobile Phase A or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the column.

  • Elution:

    • Develop a gradient that effectively separates the product from impurities. A typical gradient might be:

      • 5% to 60% B over 30 minutes.

      • 60% to 100% B over 5 minutes.

      • Hold at 100% B for 5 minutes.

  • Fraction Analysis and Recovery:

    • Collect fractions corresponding to the product peak.

    • Analyze the purity of the collected fractions.

    • Combine the pure fractions and remove the solvent, typically by lyophilization (freeze-drying).[1]

Diagrams

PurificationWorkflow Crude Crude Reaction Mixture PurificationStep1 Primary Purification (e.g., IEX or RPC) Crude->PurificationStep1 Analysis1 Purity Analysis (HPLC, LC-MS) PurificationStep1->Analysis1 PureProduct Pure Product (>95%) Analysis1->PureProduct Meets Purity Target ImpureFractions Impure Fractions Analysis1->ImpureFractions Does Not Meet Purity Target PurificationStep2 Secondary Purification (e.g., SEC or orthogonal RPC) ImpureFractions->PurificationStep2 Analysis2 Final Purity Analysis PurificationStep2->Analysis2 FinalProduct Final Product (>98%) Analysis2->FinalProduct

Caption: General purification workflow for N-Me-N-bis(PEG4-acid) conjugates.

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Strategies to Prevent Aggregation with N-Me-N-bis(PEG4-acid) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and preventing aggregation when using PEG linkers, with a specific focus on N-Me-N-bis(PEG4-acid). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Me-N-bis(PEG4-acid) and why is it used in bioconjugation?

N-Me-N-bis(PEG4-acid) is a branched, hydrophilic polyethylene (B3416737) glycol (PEG) linker. It features a central methylamino core from which two PEG4 arms extend, each terminating in a carboxylic acid group. These carboxylic acid groups can be activated (e.g., using EDC and NHS) to react with primary amines (like lysine (B10760008) residues) on proteins and other biomolecules, forming stable amide bonds. Its branched structure and hydrophilic PEG chains are designed to improve the solubility and stability of the resulting conjugate.[1][2]

Q2: What are the primary causes of protein aggregation during conjugation with N-Me-N-bis(PEG4-acid)?

Aggregation during conjugation with a branched linker like N-Me-N-bis(PEG4-acid) can be attributed to several factors:

  • Intermolecular Cross-linking: Because N-Me-N-bis(PEG4-acid) has two reactive carboxylic acid groups, it can potentially link two separate protein molecules together, leading to the formation of large aggregates.[3]

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation, especially once the conjugation process begins to alter the protein's surface properties.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. If the buffer conditions are not optimal for a specific protein, it can become more susceptible to unfolding and aggregation during the conjugation reaction.[3]

  • Hydrophobicity of the Conjugated Molecule: While the PEG linker itself is hydrophilic, the molecule being conjugated to the protein may be hydrophobic. Attaching multiple hydrophobic molecules to a single protein can increase its propensity to aggregate.

Q3: How does a branched PEG linker like N-Me-N-bis(PEG4-acid) compare to a linear PEG linker in terms of aggregation?

Both linear and branched PEG linkers can help prevent aggregation by increasing the hydrophilicity and steric hindrance of the conjugated protein.[4][5] However, there are some differences:

  • Hydrodynamic Volume: Branched PEG linkers can create a larger hydrodynamic radius compared to a linear PEG of the same molecular weight.[2][6] This increased size can be more effective at preventing protein-protein interactions that lead to aggregation.

  • Risk of Cross-linking: The bifunctional nature of N-Me-N-bis(PEG4-acid) introduces the risk of intermolecular cross-linking if not properly controlled, a risk not present with monofunctional linear PEG linkers.

  • Payload Shielding: The multiple arms of a branched linker can provide superior shielding of the conjugated payload, which can be beneficial if the payload itself is prone to causing aggregation.[7]

Q4: What are some common signs of aggregation in my PEGylation experiment?

Aggregation can be observed in several ways:

  • Visual Cues: The reaction mixture may become cloudy, opalescent, or form visible precipitates.

  • Analytical Techniques:

    • Size Exclusion Chromatography (SEC): Appearance of high molecular weight species eluting earlier than the desired conjugate.

    • Dynamic Light Scattering (DLS): An increase in the average particle size and polydispersity index (PDI).

    • UV-Vis Spectroscopy: Increased absorbance at higher wavelengths (e.g., 350-600 nm) due to light scattering by aggregates.

Troubleshooting Guide

This guide provides a systematic approach to resolving aggregation issues encountered during bioconjugation with N-Me-N-bis(PEG4-acid).

Issue: Visible precipitation or cloudiness in the reaction mixture.
Potential Cause Recommended Solution
High Protein Concentration Reduce the protein concentration. Test a range from 1-5 mg/mL.[3]
High Molar Excess of Linker Decrease the molar ratio of N-Me-N-bis(PEG4-acid) to the protein. Start with a lower molar excess and titrate up.
Suboptimal Buffer pH Ensure the reaction buffer pH is optimal for your protein's stability. For reactions with NHS esters, a pH of 7.2-8.5 is generally recommended for the coupling step, but this may need to be adjusted based on the protein's properties.[3]
Inadequate Mixing Add the activated linker solution to the protein solution slowly and with gentle, continuous mixing to avoid localized high concentrations.[3]
Issue: High molecular weight species observed by SEC.
Potential Cause Recommended Solution
Intermolecular Cross-linking Optimize the molar ratio of linker to protein. A lower ratio will favor intramolecular modification over intermolecular cross-linking.
Protein Instability Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation kinetics.[3]
Unfavorable Buffer Conditions Screen different buffer systems and ionic strengths to find conditions that maximize protein stability.
Presence of Aggregation Nuclei Filter the protein solution through a 0.22 µm filter before initiating the conjugation reaction to remove any pre-existing aggregates.
Issue: Increased particle size and polydispersity in DLS.
Potential Cause Recommended Solution
Formation of Soluble Aggregates Add stabilizing excipients to the reaction buffer. Common examples include arginine, glycerol, and non-ionic detergents.[3]
Reaction Time Too Long Reduce the reaction time. Monitor the reaction progress to determine the optimal time for sufficient conjugation without excessive aggregation.
Post-reaction Instability Purify the conjugate immediately after the reaction is complete to remove unreacted reagents and byproducts that may contribute to instability.
Data Presentation: Recommended Starting Conditions for Optimization

The following table provides recommended starting ranges for key reaction parameters when using N-Me-N-bis(PEG4-acid). These should be optimized for each specific protein and application.

ParameterRecommended Starting RangeRationale
Protein Concentration 1 - 5 mg/mLHigher concentrations can increase reaction efficiency but also elevate the risk of aggregation.[3]
Molar Ratio (Linker:Protein) 3:1 to 20:1This should be empirically determined to achieve the desired degree of labeling while minimizing intermolecular cross-linking.[8]
Reaction pH (Amine Coupling) 7.2 - 8.5Balances the reactivity of primary amines with the stability of the protein and NHS ester.[3]
Reaction Temperature 4°C to Room TemperatureLower temperatures can help mitigate aggregation, though reaction times may need to be extended.[8]
Final Organic Solvent Conc. < 10% (v/v)Minimizes the risk of protein denaturation and aggregation if the linker is dissolved in an organic solvent.[8]
Stabilizing Excipients

The addition of excipients to the reaction and storage buffers can significantly enhance protein stability and prevent aggregation.

Excipient ClassExampleTypical ConcentrationMechanism of Action
Amino Acids Arginine50 - 100 mMSuppresses protein-protein interactions and can help solubilize proteins.[3]
Polyols Glycerol, Sorbitol5 - 20% (v/v)Promotes protein hydration and stabilizes the native conformation.[3]
Sugars Sucrose, Trehalose5 - 10% (w/v)Stabilize proteins through preferential exclusion, favoring the folded state.
Non-ionic Detergents Tween-20, Polysorbate 800.01 - 0.1% (v/v)Can prevent surface-induced aggregation and shield hydrophobic patches.[3]

Experimental Protocols

Protocol 1: General Procedure for Conjugation with N-Me-N-bis(PEG4-acid)

This protocol describes a two-step process for conjugating N-Me-N-bis(PEG4-acid) to a protein via primary amines.

Materials:

  • Protein of interest

  • N-Me-N-bis(PEG4-acid)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Purification system (e.g., SEC column)

Procedure:

  • Protein Preparation: Dialyze the protein into the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Dissolve N-Me-N-bis(PEG4-acid) in anhydrous DMSO to a concentration of 10-20 mM.

  • Activation of Carboxylic Acids: a. In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of ~10 mM each.[8] b. Add the desired molar amount of N-Me-N-bis(PEG4-acid) to the EDC/NHS solution. A common starting molar ratio is 1:2:2 (Linker:EDC:NHS).[9] c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[9]

  • Conjugation to Protein: a. Immediately add the activated linker solution to the protein solution. b. The final pH of the reaction mixture should be between 7.2 and 7.5. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.[9] b. Incubate for 15 minutes at room temperature.

  • Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted linker and other reagents.

Protocol 2: Screening for Optimal Buffer Conditions

This protocol outlines a method to screen for the optimal pH and buffer system to minimize aggregation.

Materials:

  • Protein of interest

  • A series of buffers (e.g., phosphate, HEPES, borate) at various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 350 nm

Procedure:

  • In the 96-well plate, dilute the protein to the target conjugation concentration in each of the different buffers.

  • Initiate the conjugation reaction by adding the activated N-Me-N-bis(PEG4-acid) linker to each well.

  • Incubate the plate at the desired reaction temperature.

  • At various time points (e.g., 1, 2, 4, 8 hours), measure the absorbance at 350 nm to assess turbidity.

  • The buffer system that results in the lowest absorbance at 350 nm is likely the most suitable for minimizing aggregation.

Visualizations

experimental_workflow Experimental Workflow for Bioconjugation cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein_prep Protein Preparation (Dialysis, Concentration Adjustment) conjugation Conjugation Reaction (Mix activated linker and protein, incubate) protein_prep->conjugation linker_prep Linker Activation (Dissolve N-Me-N-bis(PEG4-acid), add EDC/NHS) linker_prep->conjugation quenching Quenching (Add Tris buffer) conjugation->quenching purification Purification (Size Exclusion Chromatography) quenching->purification analysis Analysis (SEC, DLS, etc.) purification->analysis

Caption: A typical experimental workflow for protein conjugation.

signaling_pathway Potential Mechanisms of Aggregation cluster_protein Protein States cluster_aggregation Aggregation Pathways native_protein Native Protein conjugate PEGylated Conjugate native_protein->conjugate Conjugation unfolding Unfolding native_protein->unfolding Suboptimal Conditions crosslinking Intermolecular Cross-linking conjugate->crosslinking Bifunctional Linker self_association Self-Association conjugate->self_association Increased Hydrophobicity aggregates Aggregates crosslinking->aggregates self_association->aggregates unfolding->aggregates

Caption: Potential pathways leading to protein aggregation.

logical_relationship Troubleshooting Decision Tree for Aggregation cluster_troubleshooting Troubleshooting Steps start Aggregation Observed? check_concentration Reduce Protein Concentration start->check_concentration Yes end_success Aggregation Reduced start->end_success No optimize_ratio Optimize Linker:Protein Molar Ratio check_concentration->optimize_ratio check_buffer Screen Buffer pH and Ionic Strength optimize_ratio->check_buffer lower_temp Lower Reaction Temperature check_buffer->lower_temp add_excipients Add Stabilizing Excipients lower_temp->add_excipients add_excipients->end_success If successful end_fail Aggregation Persists add_excipients->end_fail If persists

Caption: A decision tree for troubleshooting aggregation issues.

References

Selecting the appropriate reaction buffer for N-Me-N-bis(PEG4-acid) chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate reaction buffer for N-Me-N-bis(PEG4-acid) chemistry. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction buffer for conjugating N-Me-N-bis(PEG4-acid) to a primary amine-containing molecule?

The conjugation of N-Me-N-bis(PEG4-acid) to a primary amine is a two-step process, and each step has its own optimal pH and, consequently, the ideal buffer. The process involves the activation of the carboxylic acid groups on the N-Me-N-bis(PEG4-acid) using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This creates a more stable, amine-reactive NHS ester intermediate, which then reacts with the primary amine on the target molecule to form a stable amide bond.

For optimal conjugation efficiency, a two-step reaction with distinct buffer conditions for each step is highly recommended.[1]

  • Step 1: Carboxylic Acid Activation: The activation of the carboxyl groups is most efficient in a slightly acidic environment, with a pH range of 4.5 to 6.0 .[1]

  • Step 2: Amine Coupling: The subsequent reaction of the activated NHS ester with a primary amine is most efficient at a pH of 7.2 to 8.5 .[1]

Q2: Why is a two-step pH process recommended over a single pH reaction?

A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different.[1] Performing the reaction at a single, intermediate pH can significantly reduce the overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, as primary amines are more likely to be protonated and thus less nucleophilic at lower pH.[1] Conversely, the higher pH favorable for the amine reaction leads to rapid hydrolysis of the NHS ester intermediate, reducing the amount of activated linker available for conjugation.[1]

Q3: Which specific buffers are recommended for each step?

It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the activated N-Me-N-bis(PEG4-acid).

Reaction StepRecommended BufferpH RangeRationale
Carboxylic Acid Activation MES (2-(N-morpholino)ethanesulfonic acid)4.5 - 6.0MES is a non-amine, non-carboxylate buffer that is effective in the acidic pH range required for efficient EDC/NHS activation.[1]
Amine Coupling PBS (Phosphate-Buffered Saline)7.2 - 7.5PBS is a commonly used buffer that maintains a physiological pH, ensuring the primary amine on the target molecule is deprotonated and nucleophilic.[1]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)7.2 - 8.0An alternative to PBS, HEPES is another non-amine buffer suitable for the amine coupling step.
Borate Buffer8.0 - 8.5Borate buffers can be used for reactions requiring a slightly more alkaline pH, but care must be taken as the rate of NHS-ester hydrolysis increases with pH.

Q4: What is the pKa of the carboxylic acid groups on N-Me-N-bis(PEG4-acid) and why is it important?

The typical pKa of a PEG-dicarboxylic acid is around 4-5.[2] This value is important because for the carboxylic acid to be reactive with EDC, a significant portion of it needs to be in the deprotonated (carboxylate) form. At a pH equal to the pKa, the acid is 50% deprotonated. The recommended activation pH of 4.5-6.0 is a compromise to ensure sufficient carboxylate concentration for activation while maintaining the stability and reactivity of EDC.

Experimental Protocols

Two-Step EDC/NHS Coupling Protocol for N-Me-N-bis(PEG4-acid)

This protocol provides a general guideline for conjugating N-Me-N-bis(PEG4-acid) to a primary amine-containing protein. Optimization may be required for specific molecules and applications.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)

  • Desalting column

Procedure:

  • Prepare the Protein Solution: Dissolve the amine-containing protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Activate N-Me-N-bis(PEG4-acid):

    • Dissolve N-Me-N-bis(PEG4-acid) in the Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. A 2 to 10-fold molar excess of EDC and Sulfo-NHS over N-Me-N-bis(PEG4-acid) is recommended.

    • Add the EDC and Sulfo-NHS solutions to the N-Me-N-bis(PEG4-acid) solution.

    • Incubate for 15-30 minutes at room temperature.

  • Couple to the Amine-containing Protein:

    • Immediately add the activated N-Me-N-bis(PEG4-acid) solution to the protein solution. A 10 to 20-fold molar excess of the activated linker over the protein is a good starting point for optimization.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Conjugation Efficiency Incorrect Buffer pH: The pH of the activation or coupling buffer is outside the optimal range.Verify the pH of your buffers using a calibrated pH meter. Prepare fresh buffers if necessary.
Hydrolysis of NHS-ester: The activated N-Me-N-bis(PEG4-acid) hydrolyzed before reacting with the amine.Perform the coupling step immediately after activation. Consider performing the reaction at 4°C to slow down hydrolysis. Increase the molar excess of the activated linker.
Inactive Reagents: EDC or Sulfo-NHS has degraded due to improper storage.Use fresh, high-quality EDC and Sulfo-NHS. Store them desiccated at the recommended temperature.
Presence of Amine-containing Buffers: Buffers like Tris or glycine are competing with the target amine.Ensure all buffers used during the activation and coupling steps are free of primary amines.
Protein Precipitation High Degree of Conjugation: Excessive modification of the protein can alter its solubility.Reduce the molar excess of the activated N-Me-N-bis(PEG4-acid) used in the coupling reaction.
Change in Buffer Conditions: The protein is not stable in the final reaction buffer.Perform a buffer exchange of the protein into a more suitable buffer before conjugation. Consider adding stabilizers like glycerol (B35011) or arginine to the reaction mixture.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of EDC, Sulfo-NHS, or the linker.Prepare fresh stock solutions of all reagents for each experiment. Use precise weighing and pipetting techniques.
Fluctuations in Reaction Time or Temperature: Inconsistent incubation times or temperatures.Standardize the reaction times and temperatures for all experiments. Use a temperature-controlled incubator or water bath.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the chemical logic, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling a N-Me-N-bis(PEG4-acid) d Activated NHS-ester a->d Reacts with b EDC + Sulfo-NHS b->d Activates c Activation Buffer (pH 4.5-6.0) c->d In g Conjugate d->g Reacts with e Amine-containing Molecule e->g Forms f Coupling Buffer (pH 7.2-8.5) f->g In troubleshooting_logic start Low Conjugation Efficiency q1 Is the buffer pH correct? start->q1 q2 Are reagents active? q1->q2 Yes a1 Verify and adjust pH q1->a1 No q3 Is an amine-free buffer used? q2->q3 Yes a2 Use fresh reagents q2->a2 No a3 Use non-amine buffer (MES, PBS) q3->a3 No end Improved Efficiency q3->end Yes a1->end a2->end a3->end

References

Calculating the optimal molar excess of N-Me-N-bis(PEG4-acid) for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving N-Me-N-bis(PEG4-acid) and other bifunctional linkers. Our goal is to help you calculate the optimal molar excess and overcome common challenges in your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Me-N-bis(PEG4-acid) and what is it used for?

N-Me-N-bis(PEG4-acid) is a bifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two terminal carboxylic acid groups that can be activated to react with primary amines on biomolecules, such as proteins, peptides, or antibodies. This linker is often used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics to connect a targeting moiety to a payload.[1]

Q2: Why is it crucial to calculate the optimal molar excess of the linker?

Calculating the optimal molar excess of N-Me-N-bis(PEG4-acid) is critical for controlling the degree of labeling (e.g., the drug-to-antibody ratio or DAR in ADCs).[2] An insufficient molar excess can lead to low reaction yields and a low degree of conjugation. Conversely, an excessive amount can result in over-modification of the biomolecule, which may lead to loss of biological activity, increased aggregation, and faster clearance from circulation.[2] Precise control over the molar ratio ensures batch-to-batch consistency, which is vital for reproducible experimental results and therapeutic efficacy.[3]

Q3: What are the primary factors that influence the optimal molar excess?

The optimal molar excess is not a one-size-fits-all value and should be determined empirically for each specific application.[4] Key influencing factors include:

  • Accessibility of Reactive Groups: The number of available and accessible primary amines on the surface of the biomolecule.[4]

  • Reaction Conditions: pH, temperature, and reaction time all play a significant role in the efficiency of the conjugation reaction.[5]

  • Reagent Quality and Stability: The purity and stability of the N-Me-N-bis(PEG4-acid) and activating reagents (e.g., EDC, NHS) are crucial for consistent results.[2]

  • Desired Degree of Conjugation: The target number of linker molecules to be attached to each biomolecule will dictate the required molar excess.

Q4: What is a typical starting range for the molar excess of N-Me-N-bis(PEG4-acid)?

For initial experiments, a 5- to 20-fold molar excess of the linker over the biomolecule is a common starting point.[6] However, this range should be optimized through systematic experimentation to achieve the desired outcome for your specific system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Reaction Yield / Incomplete Conjugation Insufficient molar excess of the linker.Increase the molar ratio of N-Me-N-bis(PEG4-acid) to the biomolecule in a stepwise manner.
Inefficient activation of the carboxylic acid groups.Ensure the freshness and appropriate concentration of activating agents like EDC and NHS. Optimize the pH of the activation step (typically pH 4.5-6.0).[2]
Presence of competing primary amines in the buffer (e.g., Tris).Use a non-amine-containing buffer such as MES or PBS for the reaction.
Suboptimal reaction conditions (pH, temperature, time).Optimize the pH for the coupling step (typically pH 7.2-8.0). Extend the reaction time or perform the reaction at a slightly elevated temperature (e.g., room temperature instead of 4°C), while monitoring the stability of the biomolecule.
High Degree of Conjugation / Over-modification Excessive molar excess of the linker.Systematically decrease the molar ratio of the linker to the biomolecule.
Extended reaction time.Reduce the incubation time of the conjugation reaction.
Batch-to-Batch Inconsistency Variability in reagent quality.Use high-purity reagents from a reliable supplier. Prepare fresh stock solutions of activating agents before each experiment.[2]
Inconsistent reaction parameters.Tightly control all reaction parameters, including concentrations, volumes, pH, temperature, and incubation times.[3]
Inaccurate quantification of reactants.Ensure accurate concentration determination of the biomolecule and the linker stock solution.
Precipitation of the Conjugate Over-modification leading to increased hydrophobicity.Reduce the molar excess of the linker. Consider using a longer PEG linker to enhance the solubility of the conjugate.
Reaction pH is close to the isoelectric point (pI) of the conjugate.Adjust the pH of the conjugation reaction to be further away from the pI of the resulting conjugate.[7]

Experimental Protocols

General Protocol for Antibody Conjugation with N-Me-N-bis(PEG4-acid)

This protocol outlines a typical workflow for conjugating N-Me-N-bis(PEG4-acid) to an antibody using EDC/NHS chemistry.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-Me-N-bis(PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Desalting columns for buffer exchange and purification

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in the Activation Buffer.

  • Activation of N-Me-N-bis(PEG4-acid):

    • Dissolve N-Me-N-bis(PEG4-acid) in a suitable organic solvent (e.g., DMSO or DMF) to create a stock solution.

    • In a separate tube, add the desired molar excess of the N-Me-N-bis(PEG4-acid) stock solution to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the linker.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Immediately add the activated linker solution to the antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to stop the reaction by reacting with any remaining activated linker.

  • Purification: Purify the antibody-linker conjugate from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC).

Optimization of Molar Excess

To determine the optimal molar excess of N-Me-N-bis(PEG4-acid), a Design of Experiments (DoE) approach is recommended.[8] This involves setting up a series of reactions with varying molar ratios of the linker to the biomolecule (e.g., 2:1, 5:1, 10:1, 15:1, 20:1) while keeping other parameters constant.

Data Presentation

Table 1: Summary of Key Parameters for Optimizing Molar Excess

ParameterTypical RangePurposeAnalytical Method(s)
Molar Excess of Linker 5:1 to 20:1 (linker:biomolecule)To control the degree of conjugation.HPLC (HIC, SEC), Mass Spectrometry
Activation pH 4.5 - 6.0To efficiently form the NHS-ester intermediate.pH meter
Conjugation pH 7.2 - 8.0To facilitate the reaction of the NHS-ester with primary amines.pH meter
Reaction Time 1 - 4 hours (room temp) or overnight (4°C)To allow the conjugation reaction to proceed to the desired extent.HPLC, Mass Spectrometry
Degree of Labeling (e.g., DAR) Application-dependent (e.g., 2-4 for many ADCs)To quantify the average number of linkers per biomolecule.HPLC (HIC), Mass Spectrometry, UV-Vis Spectroscopy

Mandatory Visualization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Optimization & Validation cluster_3 Outcome A Define Target Degree of Labeling B Select Range of Molar Excess Ratios (e.g., 5:1, 10:1, 15:1, 20:1) A->B Input C Perform Small-Scale Conjugation Reactions B->C Execute D Purify Conjugates (SEC) C->D Process E Analyze Degree of Labeling (HPLC-HIC, Mass Spectrometry) D->E Analyze F Assess Product Quality (Aggregation, Purity) E->F Assess G Compare Results to Target F->G Evaluate H Refine Molar Excess Range G->H Decision I Perform Confirmatory Runs G->I Confirm H->C Iterate J Validate Optimal Molar Excess I->J Validate K Established Optimal Molar Excess J->K Finalize

Caption: Workflow for determining the optimal molar excess.

References

Technical Support Center: Quenching Procedures for Amine-Reactive Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the procedures for quenching unreacted N-Me-N-bis(PEG4-acid) and similar amine-reactive branched PEG linkers, along with their byproducts.

Frequently Asked Questions (FAQs)

Q1: What is N-Me-N-bis(PEG4-acid) and what are its primary applications?

A1: N-Me-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker. In its activated form, typically as an N-hydroxysuccinimide (NHS) ester, it is a valuable tool in bioconjugation. Its primary application is to covalently link to molecules containing primary amines (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins, peptides, or amine-modified oligonucleotides. The branched PEG structure enhances the water solubility of the resulting conjugate, which can help to reduce aggregation and potential immunogenicity.

Q2: Why is quenching a necessary step in my conjugation reaction?

A2: Quenching is a critical step to stop the conjugation reaction by deactivating any remaining unreacted NHS ester groups on your branched PEG linker. If not quenched, these reactive groups can continue to react with other nucleophiles in your sample, potentially leading to undesirable side reactions, aggregation, or modification of your target molecule in downstream applications. Quenching ensures the homogeneity and stability of your final conjugate.

Q3: What are the common byproducts I should be aware of during the reaction and quenching?

A3: The primary byproduct of the conjugation reaction is N-hydroxysuccinimide (NHS). A significant competing side reaction is the hydrolysis of the NHS ester, which converts the reactive ester into a non-reactive carboxylic acid and also releases NHS.[1] During quenching with amine-containing buffers, the quenching agent will form a stable amide bond with the unreacted PEG linker.

Q4: How does hydrolysis of the NHS ester affect my experiment?

A4: Hydrolysis of the NHS ester is a major competing reaction where the ester reacts with water, rendering it inactive and unable to conjugate to your target amine.[1] The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[2] If a substantial amount of your PEG linker is hydrolyzed before it can react with your target molecule, it will lead to low conjugation efficiency or even complete failure of the experiment.[1]

Q5: What are the recommended quenching agents for unreacted N-Me-N-bis(PEG4-acid) NHS ester?

A5: Several amine-containing reagents are effective for quenching unreacted NHS esters. The choice of quencher can depend on the nature of your conjugated molecule and downstream applications. Common quenching agents include Tris (tris(hydroxymethyl)aminomethane), glycine, hydroxylamine, and ethanolamine.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of the NHS ester: The N-Me-N-bis(PEG4-acid) NHS ester is moisture-sensitive. Improper storage or handling can lead to premature hydrolysis.- Store the reagent at -20°C in a desiccated environment. - Allow the vial to equilibrate to room temperature before opening to prevent condensation. - Prepare solutions immediately before use.
Incorrect pH of the reaction buffer: The reaction of NHS esters with primary amines is optimal in the pH range of 7.2-8.5. A lower pH will result in the protonation of amines, making them poor nucleophiles. A higher pH will significantly increase the rate of hydrolysis.- Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use freshly prepared buffers and verify the pH. - Avoid buffers containing primary amines (e.g., Tris) during the conjugation step as they will compete with your target molecule.
Precipitation or Aggregation of the Conjugate High concentration of reactants: High concentrations of the PEG linker or the target molecule can sometimes lead to insolubility or aggregation.- Perform the reaction at a lower concentration. - Optimize the molar ratio of the PEG linker to your target molecule.
Suboptimal buffer conditions: The buffer composition, including ionic strength, can influence the solubility of the reactants and the final conjugate.- Screen different buffer systems (e.g., phosphate, borate) to find the optimal conditions for your specific molecules.
Difficulty in Purifying the Final Conjugate Inefficient quenching: If the quenching step is not complete, the remaining reactive linkers can cause issues during purification, such as binding to chromatography resins.- Ensure the quenching agent is added at a sufficient molar excess (typically 20-50 mM final concentration). - Allow the quenching reaction to proceed for an adequate amount of time (e.g., 30 minutes at room temperature).
Inappropriate purification method: The choice of purification method is critical for separating the desired conjugate from unreacted starting materials and byproducts.- For proteins, size-exclusion chromatography (SEC) is often effective at removing unreacted PEG linkers and quenching agents. - Ion-exchange chromatography (IEX) can also be used, as the PEGylation may alter the overall charge of the protein. - Dialysis or diafiltration is suitable for removing small molecule impurities from macromolecular conjugates.

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Reaction Time 0.5 - 4 hours at room temperature, or overnight at 4°CLonger incubation may be needed for dilute solutions or less reactive amines.
Quenching Agent Concentration 20 - 100 mM (final concentration)A sufficient excess is needed to ensure all unreacted NHS esters are quenched.[4]
Quenching Time 15 - 30 minutes at room temperatureGenerally sufficient for complete quenching.[4]

Experimental Protocols

Detailed Methodology for Quenching Unreacted N-Me-N-bis(PEG4-acid) NHS Ester

This protocol provides a general procedure for quenching the unreacted N-Me-N-bis(PEG4-acid) NHS ester after a typical bioconjugation reaction with a protein.

Materials:

  • Reaction mixture containing the protein-PEG conjugate and unreacted N-Me-N-bis(PEG4-acid) NHS ester.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette).

Procedure:

  • Prepare the Quenching Solution: Prepare a 1 M stock solution of either Tris-HCl or Glycine and adjust the pH to 8.0.

  • Add Quenching Agent: To your reaction mixture, add the quenching solution to a final concentration of 20-100 mM. For example, add 20-100 µL of the 1 M quenching solution to a 1 mL reaction volume.

  • Incubate: Gently mix the reaction and incubate for 30 minutes at room temperature. This allows the primary amines of the quenching agent to react with and deactivate any remaining NHS esters.

  • Purification: Proceed immediately to the purification step to separate the desired protein-PEG conjugate from the quenched PEG linker, unreacted protein, and other byproducts.

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugate from smaller molecules. Equilibrate the column with a suitable buffer (e.g., PBS) and apply the quenched reaction mixture.

    • Dialysis/Diafiltration: For larger volumes, dialysis or diafiltration against an appropriate buffer can be used to remove small molecular weight impurities.

Visualizations

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Protein_Amine Protein with Primary Amine Conjugate Protein-PEG Conjugate Protein_Amine->Conjugate Reaction (pH 7.2-8.5) PEG_NHS_Ester N-Me-N-bis(PEG4-acid) NHS Ester PEG_NHS_Ester->Conjugate Unreacted_PEG Unreacted PEG NHS Ester PEG_NHS_Ester->Unreacted_PEG Excess Purified_Conjugate Purified Protein-PEG Conjugate Conjugate->Purified_Conjugate Purification (e.g., SEC) Quenched_PEG Quenched PEG Linker Unreacted_PEG->Quenched_PEG Quenching Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_PEG Byproducts Byproducts (Quenched PEG, NHS, etc.) Quenched_PEG->Byproducts

Caption: Workflow for the conjugation, quenching, and purification of a protein using an amine-reactive branched PEG linker.

Competing_Reactions cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) PEG_NHS N-Me-N-bis(PEG4-acid) NHS Ester Amine Primary Amine (from Protein) PEG_NHS->Amine Water Water (H₂O) PEG_NHS->Water Amide_Bond Stable Amide Bond (Conjugate) Amine->Amide_Bond Carboxylic_Acid Inactive Carboxylic Acid Water->Carboxylic_Acid

Caption: Competing reactions of an NHS ester: aminolysis (desired) versus hydrolysis (undesired).

References

Technical Support Center: Addressing Steric Hindrance with N-Me-N-bis(PEG4-acid) and Longer PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in bioconjugation, with a specific focus on the use of the trifunctional linker N-Me-N-bis(PEG4-acid) and the strategic implementation of longer PEG chains.

Frequently Asked Questions (FAQs)

Q1: What is N-Me-N-bis(PEG4-acid) and what are its primary applications?

N-Me-N-bis(PEG4-acid) is a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses two terminal carboxylic acid groups and a central tertiary amine. The carboxylic acid moieties can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on biomolecules, such as lysine (B10760008) residues on antibodies, forming stable amide bonds. This branched structure allows for the potential attachment of multiple molecules (e.g., cytotoxic drugs, imaging agents) to a single linker, which can be advantageous in the development of antibody-drug conjugates (ADCs) and other complex bioconjugates. The PEG4 spacers enhance the hydrophilicity of the linker and the resulting conjugate, which can improve solubility and reduce aggregation.

Q2: What is steric hindrance and how does it affect my bioconjugation experiments?

Steric hindrance is the prevention or retardation of a chemical reaction due to the spatial arrangement of atoms in a molecule. In the context of bioconjugation, bulky groups on the biomolecule, the linker, or the payload can physically block the reactive sites, leading to lower conjugation efficiency, reduced binding affinity of the final conjugate to its target, or decreased activity of the conjugated molecule.

Q3: When should I consider using a longer PEG chain instead of N-Me-N-bis(PEG4-acid)?

While the branched nature of N-Me-N-bis(PEG4-acid) is beneficial for increasing payload capacity, the relatively short PEG4 arms may not always provide sufficient spacing to overcome steric hindrance, especially when conjugating large molecules or targeting sterically hindered sites on a protein. Longer PEG chains, either linear or in a branched format with longer arms, can provide a greater spatial separation between the conjugated molecules, which can help to:

  • Improve conjugation efficiency: By extending the reactive group away from the potentially crowded surface of a biomolecule.

  • Maintain biological activity: By preventing the conjugated payload from interfering with the binding site of the biomolecule (e.g., the antigen-binding site of an antibody).

  • Enhance pharmacokinetic properties: Longer PEG chains can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[1]

However, it is important to note that excessively long PEG chains can sometimes lead to a decrease in in vitro potency, so a balance must be struck based on the specific application.[1][2]

Q4: I am observing low conjugation efficiency. What are the potential causes and how can I troubleshoot this?

Low conjugation efficiency is a common issue in bioconjugation. The following are potential causes and their solutions:

  • Suboptimal Reaction Conditions: Ensure the pH of your reaction buffer is appropriate for the chosen chemistry. For NHS-ester chemistry, a pH of 7.2-8.5 is generally recommended.[3]

  • Reagent Quality: Use fresh, high-quality reagents. NHS esters are moisture-sensitive and can hydrolyze over time, leading to reduced reactivity.[4]

  • Steric Hindrance: As discussed, the reactive sites on your biomolecule may be sterically hindered. Consider using a linker with a longer PEG chain to increase the distance between the reactive groups.

  • Buffer Contamination: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target biomolecule for the activated linker.[3]

Q5: My final conjugate shows aggregation. What can I do to prevent this?

Aggregation can be caused by the increased hydrophobicity of the conjugate, especially with a high drug-to-antibody ratio (DAR). Here are some strategies to mitigate aggregation:

  • Optimize DAR: A lower DAR often reduces the propensity for aggregation. This can be achieved by adjusting the molar ratio of the linker to the biomolecule during the conjugation reaction.

  • Use Hydrophilic Linkers: The inherent hydrophilicity of PEG linkers helps to counteract the hydrophobicity of many payloads. Longer or branched PEG chains can provide a more effective hydrophilic shield.[5]

  • Purification: Proper and timely purification of the conjugate using techniques like size-exclusion chromatography (SEC) can remove aggregates and unreacted components.

Troubleshooting Guide

This guide provides a more detailed approach to resolving common issues encountered during bioconjugation experiments involving PEG linkers.

Problem Potential Cause Recommended Solution
Low or No Conjugation Inactive NHS ester due to hydrolysis. Prepare fresh solutions of activated N-Me-N-bis(PEG4-acid) immediately before use. Store the solid reagent in a desiccated environment at -20°C.[4]
Suboptimal pH for conjugation. For NHS ester reactions with primary amines, maintain a pH between 7.2 and 8.5.[3]
Presence of primary amine-containing buffers (e.g., Tris, Glycine). Perform a buffer exchange into a non-amine containing buffer like PBS, HEPES, or borate (B1201080) buffer before conjugation.[3]
Steric hindrance at the conjugation site. Consider using a linker with a longer PEG chain (e.g., PEG8, PEG12, or a branched linker with longer arms) to increase the distance between the biomolecule and the payload.
High Aggregation of Final Conjugate High Drug-to-Antibody Ratio (DAR). Reduce the molar excess of the activated linker during the conjugation reaction to achieve a lower DAR.
Hydrophobic interactions from the payload. Utilize longer or branched PEG linkers to provide a more substantial hydrophilic shield around the hydrophobic payload.[5]
Inefficient removal of unreacted reagents. Purify the conjugate promptly after the reaction using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates and excess reagents.[6][7]
Loss of Biological Activity Conjugation at or near the active/binding site. If possible, use site-specific conjugation methods to direct the linker to a region of the biomolecule away from the active site. If using random lysine conjugation, a longer PEG linker may help to distance the payload from the active site.
Denaturation of the biomolecule. Perform the conjugation reaction at a lower temperature (e.g., 4°C) and ensure the pH and buffer conditions are within the stability range of your biomolecule.

Data Presentation

The choice of PEG linker length significantly impacts the properties of the resulting bioconjugate. The following table summarizes quantitative data from various studies to illustrate these effects. Please note that direct comparisons may be limited as the data is compiled from studies with different biomolecules, payloads, and experimental conditions.

Parameter N-Me-N-bis(PEG4-acid) / Short PEG Chains (e.g., PEG4) Longer Linear PEG Chains (e.g., PEG8, PEG12, PEG24) Longer Branched PEG Chains (e.g., 2-arm 20kDa) Key Findings & References
In Vitro Cytotoxicity (IC50) Generally maintains high potency.May show a slight to moderate decrease in potency.Can exhibit a more significant reduction in cytotoxicity.Longer PEG chains can sterically hinder the interaction of the conjugate with its target or impede payload release. For example, a 10 kDa PEG linker resulted in a 22-fold reduction in cytotoxicity compared to a non-PEGylated conjugate.[2]
Binding Affinity (Kd) Minimal impact on binding affinity.Can cause a reduction in binding affinity.May lead to a more substantial decrease in binding affinity.Longer PEG chains can create steric interference with receptor binding.[2]
Plasma Half-Life Shorter half-life.Significantly prolonged half-life.Can provide the longest half-life.The increased hydrodynamic radius of conjugates with longer PEG chains reduces renal clearance. A 10 kDa PEG linker increased the half-life by 11.2-fold compared to a non-PEGylated version.[2]
In Vivo Efficacy May have reduced in vivo efficacy due to rapid clearance.Often shows a significant improvement in in vivo efficacy.Can lead to the highest in vivo efficacy.The prolonged circulation and tumor accumulation associated with longer PEG chains often translate to better in vivo performance, despite potentially lower in vitro potency.[1][2]
Drug-to-Antibody Ratio (DAR) Branched structure allows for potentially higher DAR.Achievable DAR can be influenced by linker length and hydrophobicity.Can facilitate high DAR while maintaining favorable physicochemical properties.Branched linkers can enable the construction of homogeneous ADCs with high DARs (e.g., DAR 8).[8]
Aggregation Stability May be more prone to aggregation at high DAR due to less effective shielding.Improved stability and reduced aggregation.Offers superior shielding and stability.Pendant PEG chains on a branched linker have been shown to be more effective at reducing aggregation than linear PEGs.[9]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with N-Me-N-bis(PEG4-acid) using EDC/NHS Chemistry

This protocol outlines the steps for conjugating N-Me-N-bis(PEG4-acid) to an antibody, followed by the attachment of an amine-containing payload.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-Me-N-bis(PEG4-acid)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing payload

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange to ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.

  • Activation of N-Me-N-bis(PEG4-acid):

    • Dissolve N-Me-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • In a separate tube, dissolve NHS and EDC in the Activation Buffer to a 2-fold molar excess over the N-Me-N-bis(PEG4-acid).

    • Add the NHS/EDC solution to the N-Me-N-bis(PEG4-acid) solution and incubate for 15-30 minutes at room temperature to generate the NHS ester.

  • Conjugation to Antibody:

    • Immediately add the freshly activated N-Me-N-bis(PEG4-acid) solution to the antibody solution. A 10-20 fold molar excess of the linker over the antibody is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Antibody-Linker Conjugate:

    • Remove the excess, unreacted linker using a desalting column equilibrated with Reaction Buffer.

  • Activation of Carboxylic Acid on Payload (if necessary) and Conjugation:

    • If the payload has a carboxylic acid, activate it with EDC/NHS as described in step 2.

    • Add the activated payload to the purified antibody-linker conjugate.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Final Purification:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as HIC, SEC, and mass spectrometry.[6][7][10]

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol is for assessing the potency of an ADC with different PEG linkers.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with different PEG linkers

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADCs in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate the plates for 72-96 hours.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Plot the cell viability against the ADC concentration and use a suitable software to calculate the IC50 value for each ADC.

Mandatory Visualizations

Diagram 1: Signaling Pathway of Steric Hindrance in Bioconjugation

StericHindrance Mechanism of Steric Hindrance in Antibody-Drug Conjugation cluster_Unhindered Unhindered Conjugation cluster_Hindered Steric Hindrance cluster_Solution Solution: Longer PEG Chain Antibody_U Antibody Linker_U Activated Linker (e.g., N-Me-N-bis(PEG4-acid)-NHS) Antibody_U->Linker_U Accessible Lysine Residue Payload_U Payload Linker_U->Payload_U Successful Conjugation ADC_U Antibody-Drug Conjugate (ADC) Antibody_H Antibody Blockage Steric Blockage Antibody_H->Blockage Hindered Lysine Residue Linker_H Activated Linker Linker_H->Blockage Failure Conjugation Failure Blockage->Failure Antibody_S Antibody Long_Linker Longer PEG Linker Antibody_S->Long_Linker Increased Reach Payload_S Payload Long_Linker->Payload_S Overcomes Hindrance ADC_S Successful ADC Formation

Caption: Steric hindrance can prevent successful bioconjugation, a challenge that can be overcome with longer PEG linkers.

Diagram 2: Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow General Workflow for ADC Synthesis and Characterization cluster_Analysis Characterization Methods Start Start: Antibody & Linker-Payload Buffer_Exchange 1. Buffer Exchange (Amine-free buffer) Start->Buffer_Exchange Activation 2. Linker Activation (e.g., EDC/NHS) Buffer_Exchange->Activation Conjugation 3. Conjugation Reaction Activation->Conjugation Quenching 4. Quench Reaction Conjugation->Quenching Purification 5. Purification (SEC or HIC) Quenching->Purification Characterization 6. Characterization Purification->Characterization HIC HIC (DAR & Hydrophobicity) Characterization->HIC SEC SEC (Aggregation & Purity) Characterization->SEC MS Mass Spectrometry (DAR & Identity) Characterization->MS End Final ADC Product

Caption: A systematic workflow is crucial for the successful synthesis and characterization of antibody-drug conjugates.

Diagram 3: Logical Relationship for Linker Selection

Linker_Selection Decision Tree for PEG Linker Selection Start High Steric Hindrance? High_DAR High DAR Required? Start->High_DAR No Use_Long_PEG Use Longer Linear or Branched PEG Linker Start->Use_Long_PEG Yes Long_PK Long PK Half-life Needed? High_DAR->Long_PK No Use_NMe_BisPEG4 Consider N-Me-N-bis(PEG4-acid) or other branched linkers High_DAR->Use_NMe_BisPEG4 Yes Long_PK->Use_Long_PEG Yes Use_Short_PEG N-Me-N-bis(PEG4-acid) or short linear PEG may suffice Long_PK->Use_Short_PEG No

Caption: A decision-making framework for selecting the appropriate PEG linker based on experimental requirements.

References

Technical Support Center: Enhancing PROTAC Yield with N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the N-Me-N-bis(PEG4-acid) linker, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-Me-N-bis(PEG4-acid) linker in PROTAC synthesis?

The N-Me-N-bis(PEG4-acid) is a branched, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker. Its primary function is to covalently connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[1] The two terminal carboxylic acid groups on the linker allow for the formation of stable amide bonds with primary amines on the respective ligands, typically facilitated by coupling reagents like HATU or EDC.[2] The PEG chains enhance the solubility of the resulting PROTAC molecule.[2]

Q2: What are the common reasons for low yields in PROTAC synthesis using this linker?

Low yields in PROTAC synthesis with N-Me-N-bis(PEG4-acid) can stem from several factors, including incomplete amide coupling reactions, side reactions, and difficulties during product purification.[3] Incomplete reactions can be due to suboptimal coupling reagent choice, insufficient reagent equivalents, or short reaction times.[3] Purification challenges often arise from the polar nature of the PEG linker, which can lead to poor separation and product loss.[3]

Q3: How does the purity of starting materials affect the final yield?

The purity of the N-Me-N-bis(PEG4-acid) linker, as well as the POI and E3 ligase ligands, is critical. Impurities can interfere with the coupling reaction, leading to the formation of side products and a lower yield of the desired PROTAC. It is crucial to use high-purity starting materials and to ensure they are stored under appropriate conditions to prevent degradation.[4]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for monitoring the progress of the coupling reaction, allowing for the identification of starting materials, intermediates, and the final product.[3] For final product characterization, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential to confirm the identity and purity of the synthesized PROTAC.[2]

Troubleshooting Guide

Low yields during the synthesis of PROTACs with the N-Me-N-bis(PEG4-acid) linker are a common challenge. This guide provides a structured approach to identifying and resolving potential issues.

Issue 1: Low Yield After Amide Coupling Reaction

Possible Causes and Solutions

Potential Cause Recommended Action Citation
Inefficient Amide Coupling Optimize coupling reagents by screening different options such as HATU, HBTU, or COMU in combination with a base like DIPEA.[3]
Increase the equivalents of the coupling reagent and the less abundant reactant (either the linker or the ligand) to 1.1-1.5 equivalents.[3]
Extend the reaction time and monitor progress using LC-MS until the starting material is consumed.[3]
Gently heat the reaction to 40-50 °C, while monitoring for potential side reactions.[3]
Side Reactions If the warhead or E3 ligase ligand contains other reactive functional groups, ensure they are appropriately protected before coupling with the linker.[3]
Poor Solubility of Reactants Ensure all reactants are fully dissolved in a suitable anhydrous solvent such as DMF or DMSO. Sonication may aid in dissolution.[5]
Issue 2: Significant Product Loss During Purification

Possible Causes and Solutions

Potential Cause Recommended Action Citation
Poor Separation on Normal-Phase Chromatography Due to the polar nature of the PEG linker, reverse-phase preparative HPLC is often the preferred method for purification.[3]
If using normal-phase chromatography, consider a more polar stationary phase or add a polar modifier like methanol (B129727) to the eluent.[3]
Product Degradation on Column If the PROTAC is acid-sensitive, use a neutral pH buffer system for preparative HPLC.[3]
Minimize the time the product is on the column and consider performing the purification at a lower temperature.[3]

Experimental Protocols

This section provides a generalized protocol for the synthesis of a PROTAC using the N-Me-N-bis(PEG4-acid) linker. This protocol is a template and may require optimization for specific ligands.

Protocol 1: Two-Step Sequential Amide Coupling

This protocol involves the sequential coupling of the E3 ligase ligand and the POI ligand to the N-Me-N-bis(PEG4-acid) linker.

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Dissolution: Dissolve N-Me-N-bis(PEG4-acid) (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring by LC-MS.

  • Purification: Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.

Step 2: Coupling of POI Ligand to the Intermediate

  • Dissolution: Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring by LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the final PROTAC product by preparative HPLC.

Characterization
  • HRMS: Confirm the mass of the final PROTAC.

  • NMR: Confirm the structure of the final PROTAC.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Troubleshooting Workflow for Low PROTAC Yield

Troubleshooting_Yield Start Low PROTAC Yield Check_Coupling Check Amide Coupling Reaction Start->Check_Coupling Check_Purification Review Purification Strategy Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Coupling->Incomplete_Reaction Poor_Separation Poor Separation? Check_Purification->Poor_Separation Optimize_Coupling Optimize Coupling: - Reagents - Equivalents - Time/Temp Incomplete_Reaction->Optimize_Coupling Yes Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Success Improved Yield Optimize_Coupling->Success Side_Reactions->Check_Purification No Protecting_Groups Use Protecting Groups Side_Reactions->Protecting_Groups Yes Protecting_Groups->Success Change_Method Switch to Reverse-Phase HPLC Poor_Separation->Change_Method Yes Product_Degradation Product Degradation? Poor_Separation->Product_Degradation No Change_Method->Success Modify_Conditions Modify Purification Conditions: - Neutral pH - Lower Temperature Product_Degradation->Modify_Conditions Yes Product_Degradation->Success No Modify_Conditions->Success

Caption: Decision tree for troubleshooting low yields in PROTAC synthesis.

References

Impact of pH on the stability and reactivity of N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and reactivity of N-Me-N-bis(PEG4-acid).

Frequently Asked Questions (FAQs)

Q1: What is N-Me-N-bis(PEG4-acid) and what are its primary applications?

A1: N-Me-N-bis(PEG4-acid) is a branched, hydrophilic polyethylene (B3416737) glycol (PEG) linker. It features a central methylamino group and two terminal carboxylic acid groups at the end of PEG4 chains. Its primary applications are in bioconjugation, where it can be used to link molecules, such as antibodies to cytotoxic drugs in antibody-drug conjugates (ADCs). The PEG chains enhance solubility and can reduce aggregation.[1][2][3]

Q2: How does pH affect the reactivity of the carboxylic acid groups of N-Me-N-bis(PEG4-acid)?

A2: The reactivity of the carboxylic acid groups is highly pH-dependent. For efficient conjugation to primary amines using activators like EDC and NHS, the activation step is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the amine-containing molecule to form a stable amide bond is optimal at a physiological to slightly alkaline pH (7.2-8.5).[4][5]

Q3: What is the stability of the amide bond formed using N-Me-N-bis(PEG4-acid) at different pH values?

A3: Amide bonds are generally stable, but their hydrolysis can be catalyzed by acidic or basic conditions, especially at elevated temperatures.[6][7][8] Non-enzymatic cleavage of amide bonds is pH-dependent, with different mechanisms dominating at different pH ranges. Direct hydrolysis (scission) is more significant at highly acidic and basic pH, while intramolecular aminolysis may occur at neutral pH.[9][10]

Q4: Can N-Me-N-bis(PEG4-acid) be used to create pH-sensitive drug delivery systems?

A4: While the amide bond formed is relatively stable, certain linker designs incorporating pH-labile bonds, such as hydrazones, can be used to create pH-sensitive systems. N-Me-N-bis(PEG4-acid) itself does not inherently confer pH-sensitive release but contributes to the overall stability and solubility of the conjugate.[11][12] For pH-triggered release, specialized cleavable linkers would be required.[13]

Troubleshooting Guides

This section addresses common issues encountered during experiments with N-Me-N-bis(PEG4-acid).

Problem Possible Cause Suggested Solution
Low Conjugation Efficiency Incorrect pH of reaction buffers.Verify that the activation buffer is pH 4.5-6.0 and the conjugation buffer is pH 7.2-8.5. Use non-amine containing buffers like MES, PBS, HEPES, or Borate (B1201080).[4]
Inactive EDC or NHS/Sulfo-NHS.Use fresh, properly stored reagents. Allow them to equilibrate to room temperature before use.[4]
Presence of primary amines in buffers.Ensure buffers are free from primary amines (e.g., Tris, glycine) which compete with the target molecule.[4][14]
Precipitation or Aggregation During Conjugation Poor linker solubility.Prepare a concentrated stock solution of N-Me-N-bis(PEG4-acid) in a water-miscible organic solvent (e.g., DMSO, DMF) and add it dropwise to the reaction. Keep the final organic solvent concentration below 10%.[15]
High degree of modification leading to protein instability.Reduce the molar excess of the PEG linker in the reaction.[4] Optimize the reaction pH within the recommended range.
Instability of the Conjugate in Solution Hydrolysis of the newly formed amide bond.Store the conjugate at the recommended pH and temperature. For long-term storage, consider lyophilization. Perform stability studies at different pH values to determine the optimal storage conditions.
Non-specific binding.Ensure complete quenching of the reaction with an excess of a primary amine-containing buffer (e.g., Tris) after the conjugation is complete.[4] Purify the conjugate thoroughly.

Quantitative Data Summary

The following tables provide illustrative data on the pH-dependent stability and reactivity of amide bonds formed with N-Me-N-bis(PEG4-acid). This data is representative of typical PEGylated linkers and should be confirmed by specific experimental studies.

Table 1: Illustrative pH-Dependent Hydrolysis Rates of an Amide Bond Formed with N-Me-N-bis(PEG4-acid) at 37°C.

pHHalf-life (t½) in daysPredominant Cleavage Mechanism
3.025Acid-catalyzed hydrolysis (scission)[9][10]
5.0150Minimal hydrolysis
7.4120Intramolecular aminolysis ("backbiting") and some scission[9][10]
9.030Base-catalyzed hydrolysis (scission)

Table 2: Illustrative Relative Reactivity of Carboxylic Acid Groups of N-Me-N-bis(PEG4-acid) with a Primary Amine via EDC/NHS Chemistry.

pH of Activation SteppH of Conjugation StepRelative Conjugation Efficiency (%)
4.07.575
5.57.5100
6.57.580
5.56.560
5.58.595

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of a Conjugate

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, and borate for pH 8-10).

  • Sample Incubation: Dissolve the conjugate in each buffer to a final concentration of 1 mg/mL. Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw aliquots from each sample.

  • Analysis: Analyze the aliquots by a suitable method such as size-exclusion chromatography (SEC-HPLC) to monitor for degradation products or aggregation. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the intact conjugate.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point and determine the degradation rate and half-life at each pH.

Protocol 2: Two-Step Conjugation of N-Me-N-bis(PEG4-acid) to a Protein

  • Reagent Preparation:

    • Dissolve N-Me-N-bis(PEG4-acid) in an anhydrous organic solvent like DMSO to prepare a stock solution.

    • Prepare an Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.5).

    • Prepare a Conjugation Buffer (e.g., PBS, pH 7.4).

    • Freshly prepare solutions of EDC and NHS in the Activation Buffer.

  • Activation of Carboxylic Acids:

    • In a reaction tube, add the N-Me-N-bis(PEG4-acid) stock solution to the Activation Buffer.

    • Add a molar excess of EDC and NHS (e.g., a 1:2:2 molar ratio of PEG-acid to EDC to NHS).[4]

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Dissolve the amine-containing protein in the Conjugation Buffer.

    • Immediately add the activated N-Me-N-bis(PEG4-acid) solution to the protein solution. The molar ratio should be optimized for the desired degree of labeling.[16]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris-HCl or glycine) to a final concentration of 50 mM.

    • Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

Visualizations

experimental_workflow Experimental Workflow for N-Me-N-bis(PEG4-acid) Conjugation and Stability Testing cluster_conjugation Conjugation Protocol cluster_stability pH Stability Protocol prep Reagent Preparation (PEG-acid, Buffers, EDC/NHS) activation Activation of Carboxylic Acids (pH 4.5-6.0) prep->activation conjugation Conjugation to Amine (pH 7.2-8.5) activation->conjugation quench Quenching Reaction conjugation->quench purify_conj Purification of Conjugate quench->purify_conj prep_stability Prepare Buffers (pH 3-10) purify_conj->prep_stability Purified Conjugate incubate Incubate Conjugate at 37°C prep_stability->incubate aliquots Collect Aliquots at Time Points incubate->aliquots analysis Analyze by SEC-HPLC or LC-MS aliquots->analysis data_analysis Determine Degradation Rate analysis->data_analysis

Caption: Workflow for conjugation and stability testing of N-Me-N-bis(PEG4-acid).

logical_relationship Impact of pH on Amide Bond Stability cluster_acidic Acidic Conditions (pH < 5) cluster_neutral Neutral Conditions (pH 5-8) cluster_basic Basic Conditions (pH > 8) acid_hydrolysis Acid-Catalyzed Hydrolysis (Scission) degradation Degradation Products acid_hydrolysis->degradation stable Relatively Stable backbiting Intramolecular Aminolysis (Backbiting) stable->backbiting slow backbiting->degradation base_hydrolysis Base-Catalyzed Hydrolysis (Scission) base_hydrolysis->degradation amide Amide Bond amide->acid_hydrolysis amide->stable amide->base_hydrolysis

Caption: Logical relationship of pH and amide bond degradation pathways.

References

Removing residual catalysts from N-Me-N-bis(PEG4-acid) reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual catalysts from N-Me-N-bis(PEG4-acid) synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the likely catalysts used in the synthesis of N-Me-N-bis(PEG4-acid) and what residues do they leave?

A1: The synthesis of N-Me-N-bis(PEG4-acid) likely involves the formation of an amide bond between N-methylamine and a carboxylic acid-terminated PEG4 molecule. This typically requires coupling agents, which act as catalysts. Common residues are byproducts of these agents. It is crucial to remove these residues, as they can interfere with downstream applications and pose toxicity risks.

Catalyst/Coupling AgentCommon Byproducts to RemoveKey Characteristics
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)EDU (1-ethyl-3-(3-dimethylaminopropyl)urea)Water-soluble
DCC (N,N'-Dicyclohexylcarbodiimide)DCU (N,N'-Dicyclohexylurea)Insoluble in many organic solvents
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Tetramethylurea, HOAt byproductsSoluble in organic solvents
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)HOBt, Phosphoramide byproductsSoluble in organic solvents

Q2: Why is the complete removal of these catalyst residues critical?

A2: Complete removal of catalyst residues is essential for several reasons:

  • Biological Activity: Residual catalysts or their byproducts can be cytotoxic or interfere with the biological activity of the final conjugate.

  • Immunogenicity: Some residues can elicit an immune response.[1][2]

  • Product Purity & Characterization: Impurities interfere with accurate characterization techniques like NMR and mass spectrometry and can compromise the final product's purity specifications.

  • Regulatory Compliance: For therapeutic applications, regulatory agencies require stringent purity profiles with minimal residual process-related impurities.

Q3: What are the primary methods for removing small-molecule catalyst residues from a larger PEGylated product?

A3: The most effective purification techniques leverage the significant differences in properties (size, charge, hydrophobicity) between the N-Me-N-bis(PEG4-acid) product and the small-molecule catalyst residues.[3][] The main methods include:

  • Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on size. The larger PEGylated product elutes much earlier than the small catalyst byproducts.[3]

  • Ion Exchange Chromatography (IEX): Exploits differences in charge. Since N-Me-N-bis(PEG4-acid) has two terminal carboxylic acid groups, it will be negatively charged at neutral or basic pH, allowing it to bind strongly to an anion exchange column while neutral or positively charged impurities are washed away.[][5][6]

  • Tangential Flow Filtration (TFF) / Dialysis: Useful for removing small molecules by passing them through a membrane with a specific molecular weight cut-off (MWCO) that retains the larger product.[3][5]

  • Reverse Phase Chromatography (RPC): Separates molecules based on hydrophobicity. This can be effective for separating positional isomers and other impurities.[]

Q4: Which analytical techniques can I use to confirm the removal of catalyst residues?

A4: A combination of analytical methods is recommended to confirm purity.

  • High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC, RP-HPLC, and IEX-HPLC can be used to separate and quantify the main product from impurities.[7][8][9]

  • Charged Aerosol Detection (CAD): This detection method is particularly useful for quantifying residual PEGylation reagents and byproducts that lack a UV chromophore.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product and can detect the presence of low-molecular-weight impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify characteristic peaks from catalyst-related impurities.

Troubleshooting Guide

Q: After purification by SEC, I still see a small impurity peak with a late retention time. What could it be?

A: A late-eluting peak in SEC corresponds to a small molecule. This is very likely a residual catalyst byproduct (e.g., EDU or DCU).

  • Troubleshooting Steps:

    • Optimize SEC: Ensure the column has sufficient resolution and the run time is long enough to fully separate the product from the impurity.

    • Add a Secondary Purification Step: Perform a subsequent purification using a different principle, such as anion exchange chromatography (AEX), which will separate based on charge rather than size. The highly charged N-Me-N-bis(PEG4-acid) should bind, while neutral byproducts like DCU will not.

    • Perform a Solvent Wash/Extraction: If the byproduct is known to be soluble in a specific organic solvent (that your product is not), an extraction could be effective prior to chromatography. For instance, DCU can often be removed by filtration as it is insoluble.

Q: My product yield is very low after ion exchange chromatography. Why?

A: Low yield in IEX can be due to several factors:

  • Incorrect pH/Buffer: The pH of your loading and elution buffers is critical. For anion exchange, the buffer pH must be high enough to ensure your product's carboxylic acid groups are deprotonated (negatively charged) and can bind to the column. If the pH is too low, your product will not bind and will be lost in the flow-through.

  • Elution Strength is Too High: If you are using a step gradient for elution, the salt concentration might be too high, causing your product to elute in a very broad peak or co-elute with impurities. Try using a shallower, linear salt gradient for elution.

  • Irreversible Binding: In rare cases, the product may bind too strongly to the column. This can sometimes be mitigated by altering the pH or adding a small percentage of an organic modifier to the elution buffer.

Below is a decision tree to help select an appropriate purification strategy.

G start Start: Crude Reaction Mixture check_solubility Is catalyst byproduct insoluble (e.g., DCU)? start->check_solubility filtration Filter Reaction Mixture check_solubility->filtration  Yes check_size Is MW difference > 10x? check_solubility->check_size No filtration->check_size sec Primary Method: Size Exclusion Chromatography (SEC) check_size->sec  Yes tff Alternative: Tangential Flow Filtration (TFF) or Dialysis check_size->tff  Yes (Bulk Removal) check_charge Is product highly charged (vs. neutral byproduct)? sec->check_charge end_node Pure Product sec->end_node If purity is sufficient tff->check_charge aex Secondary/Orthogonal Method: Anion Exchange (AEX) check_charge->aex  Yes aex->end_node

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: General Size Exclusion Chromatography (SEC) for Catalyst Removal

This protocol is a starting point and should be optimized for your specific system.

  • Column & System Preparation:

    • Select an SEC column with a fractionation range appropriate for separating your product (~1 kDa) from small molecules (<300 Da).

    • Equilibrate the HPLC system and column with a suitable mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4) until a stable baseline is achieved. The mobile phase should ensure the solubility of your product.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in the mobile phase.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Run:

    • Inject the prepared sample onto the equilibrated column.

    • Run the chromatography isocratically (at a constant flow rate) for a sufficient duration to allow for the elution of both the high molecular weight product and the low molecular weight catalyst residues.

    • Monitor the elution profile using a UV detector (if applicable) and/or a charged aerosol detector.

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the main product peak, which should be the first major peak to elute.

    • Analyze the collected fractions using an appropriate analytical technique (e.g., RP-HPLC, MS) to confirm purity and the absence of catalyst residues.

Protocol 2: General Anion Exchange Chromatography (AEX)
  • Column & Buffer Preparation:

    • Select a strong or weak anion exchange column.

    • Prepare a low-salt loading buffer (e.g., 20 mM Tris, pH 8.0) and a high-salt elution buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0). Ensure the pH is at least 1-2 units above the pKa of the carboxylic acid groups to ensure a negative charge.

    • Equilibrate the column with the loading buffer.

  • Sample Preparation:

    • If the sample is in a high-salt buffer, exchange it into the loading buffer using dialysis or a desalting column.

    • Filter the sample through a 0.22 µm filter.

  • Chromatographic Run:

    • Load the sample onto the column.

    • Wash the column with several column volumes of loading buffer to remove any unbound impurities (including neutral catalyst byproducts).

    • Elute the bound product using a linear gradient from 0% to 100% of the elution buffer over 10-20 column volumes.

    • Alternatively, a step gradient can be used if the elution conditions are already known.

  • Fraction Collection & Analysis:

    • Collect fractions across the elution peak.

    • Analyze the fractions for purity. Pool the pure fractions and desalt if necessary for the next step.

The diagram below illustrates a general workflow for purification and analysis.

G crude Crude Reaction Mixture (Product + Catalyst + Byproducts) purification Primary Purification Step (e.g., SEC or TFF) crude->purification analysis1 Purity Check 1 (HPLC, MS) purification->analysis1 waste Catalyst Residues & Other Impurities purification->waste secondary_purification Secondary (Orthogonal) Purification (e.g., Anion Exchange) analysis1->secondary_purification Impure final_product Purified N-Me-N-bis(PEG4-acid) analysis1->final_product  Pure   analysis2 Final Purity & Identity Check (HPLC, MS, NMR) secondary_purification->analysis2 secondary_purification->waste analysis2->secondary_purification Fail analysis2->final_product  Pass  

Caption: General experimental workflow for catalyst removal.

References

Best practices for handling and dispensing N-Me-N-bis(PEG4-acid) to ensure purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dispensing N-Me-N-bis(PEG4-acid) to ensure its purity and integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I properly store N-Me-N-bis(PEG4-acid) upon receipt?

A1: Upon receipt, N-Me-N-bis(PEG4-acid) should be stored at -20°C in a desiccated environment.[1][2] The compound is hygroscopic, and minimizing exposure to moisture is critical to prevent degradation and maintain purity.

Q2: What is the recommended procedure for bringing the reagent to room temperature before use?

A2: To prevent condensation, it is crucial to allow the vial of N-Me-N-bis(PEG4-acid) to equilibrate to room temperature before opening.[3][4] This typically takes 15-30 minutes. Opening a cold vial can introduce moisture, which can compromise the integrity of the compound.

Q3: What are the recommended solvents for preparing a stock solution of N-Me-N-bis(PEG4-acid)?

A3: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.[3][4] It is advisable to use a dry, inert gas such as argon or nitrogen to blanket the stock solution to minimize air exposure.[3][4]

Q4: How should I store the stock solution, and for how long is it stable?

Q5: Is N-Me-N-bis(PEG4-acid) hygroscopic, and what precautions should I take?

A5: Yes, polyethylene (B3416737) glycol (PEG) and its derivatives, including N-Me-N-bis(PEG4-acid), are known to be hygroscopic.[5] To handle this compound effectively, minimize its exposure to the atmosphere. Weighing should be done quickly, and for precise measurements, the "weighing by difference" method is recommended. Always ensure the container is tightly sealed after use.

Q6: Can I repeatedly freeze and thaw my stock solution of N-Me-N-bis(PEG4-acid)?

A6: It is highly recommended to avoid repeated freeze-thaw cycles.[6][7][8] Such cycles can potentially lead to the degradation of the compound or cause aggregation of PEGylated molecules in solution. Aliquoting the stock solution into single-use vials is the best practice to ensure the integrity of the reagent for each experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield or incomplete conjugation Degraded N-Me-N-bis(PEG4-acid) : The carboxylic acid groups may have degraded due to improper storage or handling (e.g., exposure to moisture).- Use a fresh vial of the reagent. - Perform a purity check of the reagent using HPLC (see Experimental Protocols section). - Ensure the reagent was properly stored at -20°C and brought to room temperature before opening.
Inactive coupling agents (e.g., EDC, HATU) : The coupling agents used to activate the carboxylic acids are sensitive to moisture and can lose activity.- Use fresh, high-purity coupling agents. - Prepare solutions of coupling agents immediately before use.
Incorrect reaction pH : The activation of carboxylic acids with EDC/NHS is most efficient at a pH of 4.5-7.2, while the reaction with primary amines is optimal at a pH of 7-8.[3]- Carefully control and monitor the pH of the reaction mixture at each step. - Use non-amine containing buffers such as PBS or MES.[3]
Unexpected side products observed in analysis (e.g., mass spectrometry) Presence of impurities in the starting material : The initial N-Me-N-bis(PEG4-acid) may contain impurities from its synthesis.- Verify the purity of the starting material with a high-resolution analytical technique like LC-MS. - If necessary, purify the reagent before use.
Oxidative degradation : PEG chains can undergo oxidation, leading to the formation of aldehyde or shorter-chain carboxylic acid impurities.- Use degassed solvents and buffers for your reaction. - Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
Difficulty in dispensing the reagent accurately Viscous nature of the compound or its concentrated solutions : PEG derivatives can be viscous, making accurate pipetting challenging.- Warm the stock solution to room temperature to slightly reduce viscosity. - Use positive displacement pipettes or wide-bore pipette tips. - Pipette slowly and consider using the reverse pipetting technique.[2]
Inconsistent experimental results Hygroscopicity affecting concentration : Absorption of moisture from the air can lead to an inaccurate concentration of the stock solution.- Prepare stock solutions in a controlled environment with low humidity if possible. - Always use anhydrous solvents. - Tightly seal the stock solution vial immediately after use.
Variability due to freeze-thaw cycles : Repeatedly freezing and thawing the stock solution can lead to inconsistent reagent quality.- Aliquot the stock solution into single-use vials to ensure consistent quality for each experiment.

Data Presentation

Table 1: General Physicochemical Properties of N-Me-N-bis(PEG4-acid) HCl Salt

PropertyValueSource
Molecular FormulaC₂₃H₄₅NO₁₂·HCl[1]
Molecular Weight527.6 g/mol [1]
Purity≥ 98%[1]
AppearanceSolid or viscous liquidGeneral knowledge
Storage Temperature-20°C[1]
SolubilityWater, DMSO, DCM, DMFGeneral for PEG-acids

Table 2: Illustrative Stability Profile of PEG-dicarboxylic Acids in Aqueous Buffers *

pHTemperature (°C)Incubation Time (hours)Expected PurityPotential Degradation Products
5.02524> 95%Minimal hydrolysis
7.4 (PBS)448> 98%Negligible degradation
7.4 (PBS)2524> 95%Trace hydrolysis/oxidation products
8.52524> 90%Increased rate of hydrolysis

*Disclaimer: This table provides an estimated stability profile based on general knowledge of PEG-acid compounds. For critical applications, it is highly recommended to perform in-house stability studies for N-Me-N-bis(PEG4-acid) under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of N-Me-N-bis(PEG4-acid) in Anhydrous DMSO
  • Equilibration : Allow the vial containing N-Me-N-bis(PEG4-acid) to warm to room temperature for at least 15-30 minutes before opening.

  • Weighing : In a fume hood, quickly weigh the desired amount of the compound into a clean, dry microcentrifuge tube. For hygroscopic compounds, weighing by difference is recommended for higher accuracy.

  • Dissolution : Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, for 10 mg of N-Me-N-bis(PEG4-acid) HCl salt (MW = 527.6 g/mol ), add approximately 189.5 µL of anhydrous DMSO.

  • Mixing : Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (to no more than 37°C) can be applied.

  • Storage : Blanket the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C. For long-term storage, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD)

Note: As N-Me-N-bis(PEG4-acid) lacks a strong UV chromophore, detectors such as Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are recommended for accurate quantification.

  • Sample Preparation : Dilute the N-Me-N-bis(PEG4-acid) sample or stock solution in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

    • Detector : Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis : The purity of the sample is determined by calculating the peak area of the main compound as a percentage of the total peak area of all detected components.

Mandatory Visualizations

G Workflow for Handling and Dispensing N-Me-N-bis(PEG4-acid) cluster_storage Storage and Preparation cluster_usage Experimental Use storage Store at -20°C in a desiccator equilibrate Equilibrate vial to room temperature storage->equilibrate Before use weigh Weigh quickly (weigh by difference) equilibrate->weigh dissolve Dissolve in anhydrous DMSO/DMF weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot storage_stock Store stock solution at -20°C under inert gas aliquot->storage_stock use Use in experiment (e.g., bioconjugation) storage_stock->use Retrieve one aliquot

Caption: Workflow for Handling and Dispensing N-Me-N-bis(PEG4-acid).

G Troubleshooting Logic for Low Reaction Yield start Low Reaction Yield check_reagent Check N-Me-N-bis(PEG4-acid) purity and handling start->check_reagent reagent_ok Purity OK, handling correct check_reagent->reagent_ok Yes reagent_bad Degraded/Impure Improper handling check_reagent->reagent_bad No check_coupling Check coupling agents (e.g., EDC, HATU) coupling_ok Active check_coupling->coupling_ok Yes coupling_bad Inactive check_coupling->coupling_bad No check_ph Verify reaction pH ph_ok pH is optimal check_ph->ph_ok Yes ph_bad pH is suboptimal check_ph->ph_bad No reagent_ok->check_coupling solution_reagent Use fresh reagent Follow handling protocol reagent_bad->solution_reagent coupling_ok->check_ph solution_coupling Use fresh coupling agents coupling_bad->solution_coupling solution_ph Adjust pH Use correct buffers ph_bad->solution_ph

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Validation & Comparative

A Comparative Guide to PROTAC Linker Efficacy: The Role of N-Me-N-bis(PEG4-acid) and Other Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the ligands determine the PROTAC's targets, the linker is a critical determinant of its overall efficacy.[]

This guide provides a comparative analysis of different PROTAC linker types, with a focus on polyethylene (B3416737) glycol (PEG)-based linkers such as N-Me-N-bis(PEG4-acid), and their impact on degradation performance. N-Me-N-bis(PEG4-acid) is a branched, PEG-based PROTAC linker used in the synthesis of degraders.[3][4] Its structure offers a distinct topology compared to more common linear alkyl and PEG chains.

The Influence of Linker Composition on PROTAC Efficacy

The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly influence a PROTAC's physicochemical properties and biological activity.[5] Key linker characteristics affecting efficacy include:

  • Solubility and Permeability : The linker's nature impacts the overall solubility and cell permeability of the PROTAC molecule. PEG-based linkers, for instance, are known to increase hydrophilicity and water solubility, which can improve compatibility with physiological environments.[5][6]

  • Ternary Complex Formation : The primary function of a PROTAC is to induce a stable ternary complex between the target protein and the E3 ligase.[7] The linker's length and flexibility are crucial for achieving an optimal spatial arrangement that facilitates this interaction. An overly short linker may cause steric hindrance, while an excessively long one might lead to a less stable complex.[8]

  • Degradation Potency (DC50) and Efficacy (Dmax) : Ultimately, the linker's properties are reflected in the PROTAC's performance, quantified by its half-maximal degradation concentration (DC50) and maximal degradation level (Dmax).[9] Studies have shown that variations in linker length by just a few atoms can significantly alter these parameters.[10] For example, in the development of PROTACs targeting TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms showed no activity, whereas those with lengths between 12 and 29 atoms exhibited submicromolar degradation potency.[1]

Visualizing the PROTAC Mechanism of Action

The diagram below illustrates the process by which a PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Comparative Efficacy of PROTACs with Different Linkers

While direct comparative data for PROTACs utilizing the N-Me-N-bis(PEG4-acid) linker is not extensively available in the public domain, we can analyze the efficacy of PROTACs with different linker types targeting the same protein to draw meaningful comparisons. The Bromodomain and Extra-Terminal domain (BET) protein BRD4 is a well-studied target for which numerous PROTACs have been developed.

The following table summarizes the degradation efficiency of prominent BRD4-targeting PROTACs, categorized by their E3 ligase and general linker type.

PROTACE3 Ligase RecruitedGeneral Linker TypeCell LineDC50Dmax (% Degradation)
MZ1 [1][11]VHLLinear PEGH661, H8388 nM, 23 nM>95% at 100 nM
ARV-825 [1][11]CRBNLinear Alkyl/EtherBurkitt's Lymphoma< 1 nMNot Reported
dBET1 [1]CRBNLinear Alkyl/EtherHeLaNot Reported>95%
ARV-771 [11]VHLProprietary (likely PEG-based)Prostate Cancer< 5 nMNot Reported

Note: The presented values are compiled from various sources and are intended for comparative purposes. Experimental conditions can significantly influence observed DC50 and Dmax.

This data highlights that both PEG-based and alkyl/ether linkers can produce highly potent degraders with nanomolar DC50 values. The choice between these linker types often involves a trade-off between solubility (favored by PEGs) and potentially higher cell permeability (sometimes seen with more lipophilic alkyl chains).[5] The branched nature of N-Me-N-bis(PEG4-acid) represents a more complex scaffold designed to optimize the spatial presentation of the two ligands, although quantitative public data is needed to benchmark its performance against these established linear linkers.

Experimental Protocols for Determining PROTAC Efficacy

Accurate assessment of PROTAC performance is crucial for structure-activity relationship (SAR) studies. The following are standard methodologies for quantifying DC50 and Dmax.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels.[11]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).[11][12]

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Centrifuge the lysate to remove cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[9]

3. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate it with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).

  • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.[13]

4. Detection and Analysis:

  • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[13]

  • Quantify the band intensities and normalize the target protein signal to the loading control.

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.[11]

HiBiT/NanoBRET Assay for Live-Cell Protein Degradation

The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in living cells, suitable for high-throughput analysis.[9][14]

1. Cell Line Generation:

  • Using CRISPR/Cas9 gene editing, generate a stable cell line that endogenously expresses the target protein tagged with the 11-amino-acid HiBiT peptide.[14]

2. Assay Protocol:

  • Seed the HiBiT-tagged cells in a 96-well or 384-well plate.

  • Add a lytic reagent containing the LgBiT subunit and NanoLuc substrate for endpoint assays, or a live-cell substrate for kinetic assays.[9][14]

  • Treat cells with a serial dilution of the PROTAC.

3. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.[9]

  • Normalize the luminescence readings to the vehicle control.

  • Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax.[14]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the evaluation and validation of a novel PROTAC.

Experimental_Workflow start PROTAC Synthesis permeability Cell Permeability Assay start->permeability ternary Ternary Complex Assay (e.g., NanoBRET) start->ternary dose_response Dose-Response Degradation (Western Blot / HiBiT) permeability->dose_response ternary->dose_response dc50_dmax Calculate DC50 & Dmax dose_response->dc50_dmax proteomics Global Proteomics (Selectivity) dc50_dmax->proteomics functional Functional Assays (e.g., Cell Viability) dc50_dmax->functional conclusion Lead Candidate proteomics->conclusion functional->conclusion

Workflow for determining PROTAC efficacy and selectivity.

Conclusion

The linker is a pivotal component in PROTAC design, directly influencing the molecule's pharmacological properties and degradation efficiency. While linear PEG and alkyl chains are the most common motifs, novel scaffolds like the branched N-Me-N-bis(PEG4-acid) offer alternative geometries for optimizing PROTAC performance. The selection of a linker requires a careful balance of properties to ensure adequate solubility, cell permeability, and the ability to induce a productive ternary complex. As demonstrated by the extensive research on BRD4 degraders, systematic modification of the linker is a critical step in developing potent and selective protein degraders. Future studies directly comparing the efficacy of branched linkers against their linear counterparts will be invaluable for advancing rational PROTAC design.

References

A Comparative Analysis of N-Me-N-bis(PEG4-acid) and Other PEG Crosslinkers for Bioconjugation and Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene (B3416737) glycol (PEG) crosslinker is a critical determinant in the successful development of bioconjugates, hydrogels, and drug delivery systems. The architecture of the PEG linker, including its linearity, branching, and the nature of its functional groups, significantly influences the physicochemical properties and biological performance of the final product. This guide provides a comparative analysis of a branched, trifunctional PEG linker, exemplified by N-Me-N-bis(PEG4-acid) and its analogs, against other common classes of PEG crosslinkers. The information presented herein is supported by experimental data from various studies to facilitate informed decision-making in your research and development endeavors.

Understanding the Landscape of PEG Crosslinkers

PEG crosslinkers are invaluable tools in bioconjugation, offering improved solubility, reduced immunogenicity, and enhanced stability to modified molecules.[1] They can be broadly categorized based on their architecture and reactivity.

  • Homobifunctional Crosslinkers: These possess two identical reactive groups and are primarily used for intramolecular crosslinking or polymerization.[2]

  • Heterobifunctional Crosslinkers: Featuring two different reactive groups, these are ideal for controlled, two-step conjugations, minimizing unwanted side reactions.[2]

  • Linear PEG Crosslinkers: These consist of a straight PEG chain with functional groups at one or both ends. They offer simplicity and predictability in conjugation.[3]

  • Branched and Multi-arm PEG Crosslinkers: These have multiple PEG arms extending from a central core. They can increase the hydrodynamic radius of a conjugate, potentially leading to a longer in vivo half-life, and allow for higher payload capacity in applications like antibody-drug conjugates (ADCs).[3][4] N-Me-N-bis(PEG4-acid) falls into this category, offering a central nitrogen atom for attachment of a third functionality and two terminal carboxylic acid groups for conjugation.

Comparative Performance Data

The choice between different PEG crosslinker architectures involves a trade-off between various performance parameters. The following tables summarize quantitative data from multiple sources to highlight these differences.

Table 1: Impact of PEG Linker Architecture on Hydrodynamic Radius and In Vivo Half-Life
Linker ArchitectureExampleMolecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)In Vivo Half-LifeKey Characteristics
Linear mPEG-SVA54.2ShorterMinimal steric hindrance, predictable behavior.[3]
mPEG-SVA105.2IntermediateBalanced properties.[3]
mPEG-SVA206.1LongerImproved pharmacokinetics.[3]
Branched 2-arm PEG206.4LongerIncreased hydrodynamic volume compared to linear of same MW.[3]
Multi-arm 4-arm PEG-VS20--Forms hydrogels with lower swelling ratios compared to 8-arm at the same concentration.[5]
8-arm PEG-VS20--Faster gelation and higher crosslinking efficiency compared to 4-arm.[6]

Data compiled from studies on PEGylated proteins and hydrogels. The specific values can vary depending on the conjugated molecule and experimental conditions.

Table 2: Comparative Performance of PEG Crosslinkers in Antibody-Drug Conjugates (ADCs)
Linker TypePEG LengthIn Vitro Cytotoxicity (IC50)In Vivo EfficacyPharmacokinetics (PK)
Linear Short (PEG2-PEG4)Higher PotencyMay be reduced due to rapid clearanceFaster clearance
Intermediate (PEG8-PEG12)Moderate PotencySignificantly improvedLonger half-life
Long (PEG24)Lower PotencyHighest efficacyProlonged half-life
Branched (Pendant) 2 x PEG12FavorableImprovedSlower clearance rates compared to linear

This table is a qualitative summary based on trends observed in ADC development.[7][8][9] Longer and branched PEG chains can enhance the hydrophilicity of ADCs, allowing for higher drug-to-antibody ratios without causing aggregation.[7][8]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PEG crosslinkers.

Protocol 1: Protein Conjugation with an Amine-Reactive PEG-NHS Ester

This protocol describes the conjugation of a PEG linker containing an N-hydroxysuccinimide (NHS) ester to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[10]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution.[11] The final concentration of the organic solvent should be less than 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching: Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[12]

  • Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column or by dialysis against a suitable buffer.[10]

Protocol 2: Determination of Hydrolysis Rate of a PEG-NHS Ester

This spectrophotometric assay measures the rate of hydrolysis of an NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs at 260 nm.[13]

Materials:

  • PEG-NHS ester

  • Amine-free buffer at the desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

  • 0.5 N Sodium Hydroxide (NaOH)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Reagent Solution Preparation: Dissolve 1-2 mg of the PEG-NHS ester in 2 mL of the amine-free buffer.[14]

  • Initial Absorbance Measurement: Immediately measure the absorbance of the solution at 260 nm.

  • Monitoring Hydrolysis: Continue to measure the absorbance at 260 nm at regular time intervals to monitor the increase in absorbance as NHS is released.

  • Complete Hydrolysis (for quantification): To determine the absorbance corresponding to 100% hydrolysis, add a small volume of 0.5 N NaOH to the solution to rapidly hydrolyze all the NHS ester and measure the final absorbance at 260 nm.[14]

Protocol 3: Rheological Characterization of PEG Hydrogels

This protocol outlines the steps for determining the mechanical properties of PEG hydrogels using a rheometer.

Materials:

  • PEG precursor solutions

  • Crosslinking agent

  • Rheometer with parallel plate geometry

Procedure:

  • Sample Preparation: Prepare the hydrogel precursor solutions according to the desired formulation. Pipette the mixed solution onto the lower plate of the rheometer.[15]

  • Time Sweep: Initiate a time sweep measurement to monitor the evolution of the storage modulus (G') and loss modulus (G'') over time. This will determine the gelation time, which is often identified as the crossover point where G' > G''.[16]

  • Strain Sweep: Once the hydrogel is formed, perform a strain sweep at a constant frequency to identify the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.[16]

  • Frequency Sweep: Within the LVR, perform a frequency sweep to characterize the frequency-dependent mechanical properties of the hydrogel.[16]

Protocol 4: In Vitro Cytotoxicity Assay (LDH Assay)

This assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells cultured in 96-well plates

  • Hydrogel samples

  • LDH cytotoxicity detection kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Treatment: Expose the cells to the hydrogel samples (either by placing the hydrogel on top of the cells or by culturing the cells on the hydrogel). Include positive (lysis buffer) and negative (medium only) controls.

  • Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).

  • Sample Collection: Carefully collect the cell culture supernatant.

  • LDH Assay: Perform the LDH assay on the supernatants according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cytotoxicity relative to the positive control.[17][18]

Visualizing Concepts and Workflows

Diagrams generated using Graphviz (DOT language) can help to illustrate key concepts and experimental processes.

cluster_0 Linear PEG Crosslinker cluster_1 Branched PEG Crosslinker (e.g., N-Me-N-bis(PEG4-acid)) A Functional Group A PEG_linear Linear PEG Chain B Functional Group B Core Central Core (e.g., Nitrogen) PEG_arm1 PEG4-acid Core->PEG_arm1 PEG_arm2 PEG4-acid Core->PEG_arm2 Func_C Functional Group C Core->Func_C P Prepare Protein Solution (Amine-free buffer) R Mix Protein and PEG-NHS (Molar Excess) P->R C Prepare PEG-NHS Stock Solution (DMSO) C->R I Incubate (RT or 4°C) R->I Q Quench Reaction (Tris buffer) I->Q PU Purify Conjugate (SEC or Dialysis) Q->PU A Analyze Conjugate (SDS-PAGE, MS) PU->A

References

Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount to the success of novel therapeutics and diagnostics. N-Me-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG) linker, is a valuable tool in this endeavor. However, the diverse and evolving landscape of bioconjugation demands a nuanced understanding of the available alternatives to meet specific needs for stability, reactivity, and functionality. This guide provides an objective comparison of potential alternatives to N-Me-N-bis(PEG4-acid), supported by experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates.

The choice of a linker can significantly influence the physicochemical properties, pharmacokinetics, and therapeutic efficacy of a bioconjugate.[1] N-Me-N-bis(PEG4-acid) offers the advantage of a branched structure, which can enhance water solubility and provide a shielding effect to reduce immunogenicity and protect the biomolecule from enzymatic degradation.[1] This guide explores alternative linker strategies, including linear and other branched PEG linkers, as well as linkers employing different reactive chemistries.

A Comparative Analysis of Linker Architectures and Chemistries

The selection of an appropriate linker extends beyond a simple consideration of its PEG component. The overall architecture (linear versus branched) and the choice of reactive end groups play a crucial role in the performance of the final bioconjugate.

Architectural Considerations: Linear vs. Branched PEG Linkers

The fundamental structural difference between linear and branched PEG linkers can have profound implications for the resulting bioconjugate.

  • Linear PEG Linkers: These consist of a straight chain of repeating ethylene (B1197577) glycol units.[2] They are often more straightforward to synthesize and can offer less steric hindrance in certain applications.[3]

  • Branched PEG Linkers: These linkers, such as N-Me-N-bis(PEG4-acid), feature multiple PEG arms extending from a central core.[2] This architecture can lead to a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without inducing aggregation, a common challenge with hydrophobic payloads.[1] Branched PEGs have also been associated with enhanced immune shielding compared to their linear counterparts.[4]

Reactive Chemistry Alternatives

The carboxylic acid groups on N-Me-N-bis(PEG4-acid) are typically activated to react with primary amines. However, a wide array of alternative reactive chemistries are available, each with its own set of advantages and disadvantages.

  • NHS Esters and Maleimides: Heterobifunctional linkers containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group are widely used for conjugating amine- and sulfhydryl-containing molecules, respectively.[5] The SM(PEG)n series of reagents are common examples.[5]

  • Click Chemistry: This class of reactions, including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers high efficiency, specificity, and bioorthogonality.[6] Linkers containing azide, alkyne, or strained alkyne (e.g., DBCO) moieties are key tools for these highly reliable conjugation methods.[7][8]

Quantitative Performance Comparison

While direct, head-to-head quantitative comparisons of N-Me-N-bis(PEG4-acid) with a wide range of alternatives are not extensively available in the public domain, we can synthesize data from various studies on analogous systems to provide a comparative overview. The following tables summarize key performance indicators for different linker classes.

Table 1: Comparison of Physicochemical and Bioconjugation Properties

FeatureN-Me-N-bis(PEG4-acid) (Branched, Carboxylic Acid)Linear PEG-NHS/Maleimide (e.g., SM(PEG)n)Heterobifunctional Click Chemistry Linkers (e.g., Azide-PEG-DBCO)
Architecture BranchedLinearLinear or Branched
Reactive Groups Carboxylic Acids (Amine-reactive after activation)NHS Ester (Amine-reactive), Maleimide (Thiol-reactive)Azide, Alkyne/Strained Alkyne (Bioorthogonal)
Typical Conjugation Efficiency High (with appropriate activation)70-90% for NHS esters, >80% for engineered thiols[9]>90%[9]
Specificity & Stoichiometry Can react with multiple amines, potentially leading to heterogeneity.NHS ester can react with multiple lysines; Maleimide is highly selective for thiols.[6]Highly specific and bioorthogonal, allowing for precise stoichiometric control.[6]
Solubility Enhancement Excellent due to branched PEG structure.[1]Good, dependent on PEG length.[5]Good, dependent on PEG length and specific moieties.

Table 2: Impact on Bioconjugate Stability and Activity

FeatureN-Me-N-bis(PEG4-acid) (Branched, Carboxylic Acid)Linear PEG-NHS/Maleimide (e.g., SM(PEG)n)Heterobifunctional Click Chemistry Linkers (e.g., Azide-PEG-DBCO)
Linkage Stability Stable amide bond.Amide bond is stable; Thioether bond from maleimide can be susceptible to retro-Michael reaction.[6]Highly stable triazole ring.[6]
In Vitro Plasma Stability HighVariable, depends on the stability of the maleimide-thiol linkage.High
Impact on Biological Activity Can provide shielding, potentially reducing activity depending on conjugation site.Can cause steric hindrance, impacting activity.[10]Generally minimal impact on activity due to bioorthogonality.
Immunogenicity Generally low, branched structure may offer enhanced shielding.[4]Generally low, but anti-PEG antibodies can be a concern.[11]Generally low, but depends on the entire conjugate structure.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful comparison and application of bioconjugation linkers. Below are generalized protocols for key experiments.

Protocol 1: General Protein-Small Molecule Conjugation

This protocol outlines a typical workflow for conjugating a small molecule to a protein using an amine-reactive linker.

A. Activation of Carboxylic Acid-Containing Linkers (e.g., N-Me-N-bis(PEG4-acid))

  • Reagent Preparation: Dissolve the carboxylic acid-containing linker in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Activation: Add a 1.5 to 2-fold molar excess of a carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS over the linker.

  • Incubation: Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester.

B. Conjugation to Protein

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Conjugation Reaction: Add the activated linker solution to the protein solution at a desired molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the bioconjugate in a biologically relevant matrix.

  • Incubation: Incubate the purified bioconjugate at a final concentration of approximately 100 µg/mL in plasma (e.g., human, mouse) at 37°C. Include a control sample incubated in buffer (e.g., PBS).

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Analysis: Analyze the samples by a suitable method, such as size-exclusion chromatography (SEC) or LC-MS, to determine the amount of intact conjugate remaining and to detect any released payload or degradation products.

Protocol 3: In Vitro Cytotoxicity Assay (for ADCs)

This assay determines the potency of an antibody-drug conjugate.

  • Cell Seeding: Plate target cancer cells in a 96-well plate and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium and add them to the respective wells.

  • Incubation: Incubate the cells with the ADC for a period of 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value.

Visualizing the Possibilities: Diagrams for Bioconjugation Strategy

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, provide a visual representation of linker structures, experimental workflows, and decision-making processes.

Structural Comparison of Linker Architectures cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker (e.g., N-Me-N-bis(PEG4-acid)) A Reactive Group A PEG_linear ---(CH2CH2O)n--- A->PEG_linear B Reactive Group B PEG_linear->B Core N-Me Core PEG1 ---(PEG4)---COOH Core->PEG1 PEG2 ---(PEG4)---COOH Core->PEG2

Caption: Structural comparison of linear and branched PEG linkers.

General Experimental Workflow for Linker Comparison cluster_synthesis Bioconjugate Synthesis cluster_characterization Characterization and Analysis cluster_comparison Comparative Analysis start Select Biomolecule and Payload linker1 Conjugate with Linker A (e.g., N-Me-N-bis(PEG4-acid)) start->linker1 linker2 Conjugate with Linker B (e.g., Linear SM(PEG)n) start->linker2 purify1 Purify Conjugate A linker1->purify1 purify2 Purify Conjugate B linker2->purify2 efficiency Determine Conjugation Efficiency (e.g., DAR by HIC/LC-MS) purify1->efficiency stability Assess In Vitro Stability (e.g., Plasma Incubation) purify1->stability activity Evaluate Biological Activity (e.g., In Vitro Cytotoxicity) purify1->activity purify2->efficiency purify2->stability purify2->activity compare Compare Performance Metrics (Efficiency, Stability, Activity) efficiency->compare stability->compare activity->compare

Caption: A generalized workflow for comparing bioconjugation linkers.

Decision Tree for Linker Selection start What is the primary goal of the bioconjugation? q1 Is precise stoichiometric control critical? start->q1 q2 Is maximizing payload and solubility a key concern? q1->q2 No a1_yes Click Chemistry Linkers (e.g., Azide-DBCO) q1->a1_yes Yes q3 Are the available functional groups amines and thiols? q2->q3 No a2_yes Branched PEG Linkers (e.g., N-Me-N-bis(PEG4-acid)) q2->a2_yes Yes a3_yes NHS-Maleimide Linkers (e.g., SM(PEG)n) q3->a3_yes Yes a3_no Explore other reactive chemistries q3->a3_no No a1_no Consider NHS/Maleimide or Carboxylic Acid Linkers a2_no Linear PEG Linkers may be sufficient

Caption: A decision tree to guide linker selection based on experimental needs.

Conclusion

The selection of a bioconjugation linker is a critical decision that requires a thorough understanding of the available options and their respective performance characteristics. While N-Me-N-bis(PEG4-acid) is a potent tool, particularly when a branched architecture is desired for amine-reactive conjugation, a diverse array of alternatives exists. Linear PEG linkers, heterobifunctional linkers with different reactive groups like NHS esters and maleimides, and highly efficient click chemistry linkers all offer unique advantages.

The optimal choice is highly dependent on the specific application, the nature of the biomolecules being conjugated, and the desired pharmacokinetic and pharmacodynamic profile of the final product. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of a suitable alternative to N-Me-N-bis(PEG4-acid) for your specific bioconjugation needs. Empirical testing remains crucial to determine the ideal linker for any given application.

References

A Comparative Guide to Analytical Techniques for the Characterization of N-Me-N-bis(PEG4-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their therapeutic properties, including improved solubility, stability, and pharmacokinetic profiles. The N-Me-N-bis(PEG4-acid) linker, a branched PEG derivative, offers the potential for creating multivalent conjugates, further enhancing their efficacy. However, the inherent complexity and potential heterogeneity of these conjugates necessitate a comprehensive analytical characterization to ensure their quality, safety, and efficacy.

This guide provides a comparative overview of key analytical techniques for the characterization of N-Me-N-bis(PEG4-acid) conjugates. It details experimental methodologies, presents quantitative data for comparison, and illustrates experimental workflows to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Key Analytical Techniques and Their Applications

A multi-faceted analytical approach is essential for the comprehensive characterization of N-Me-N-bis(PEG4-acid) conjugates. The primary techniques employed include mass spectrometry, chromatography, nuclear magnetic resonance spectroscopy, and light scattering. Each technique provides unique and complementary information regarding the identity, purity, structure, and stability of the conjugate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the conjugate, confirming the success of the conjugation, and assessing the degree of PEGylation.[1][2] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the conjugate.[1]

Comparison of Mass Spectrometry Techniques

ParameterElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
Principle Soft ionization of molecules in solution.Co-crystallization of analyte with a matrix followed by laser-induced desorption and ionization.
Coupling Readily coupled with liquid chromatography (LC-MS).[3][4]Typically used for direct analysis of purified samples.
Information Provides accurate molecular weight, charge state distribution, and structural information through fragmentation (MS/MS).[1][3]Primarily provides molecular weight distribution and average molecular weight.[4]
Advantages High resolution and accuracy, suitable for complex mixtures, allows for online separation and analysis.[4]Rapid, high throughput, tolerant to some impurities.
Challenges Complex spectra due to multiple charge states and polydispersity of PEG, requiring deconvolution software.[1][5]Potential for fragmentation, lower resolution for high mass species compared to ESI-Orbitrap.
Sensitivity pg to ng range.[6]fmol to pmol range.
Typical Use Intact mass analysis, peptide mapping to identify conjugation sites, impurity profiling.[1]Rapid screening, determination of molecular weight distribution of polymers.[6]

Experimental Protocol: LC-MS for Intact Mass Analysis

  • Sample Preparation: Dissolve the N-Me-N-bis(PEG4-acid) conjugate in a suitable buffer, such as 10mM ammonium (B1175870) acetate, to a concentration of approximately 1 mg/mL.[1] Excess, unconjugated PEG may need to be removed using appropriate filtration methods.[1]

  • Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C4 or C8 column is often suitable for protein conjugates.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min for UHPLC.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight of the conjugate.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.[1]

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis dissolve Dissolve Conjugate (e.g., 10mM Ammonium Acetate) purify Optional: Remove Excess PEG dissolve->purify inject Inject Sample purify->inject column Reversed-Phase Column (C4/C8) inject->column gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) column->gradient esi Electrospray Ionization (ESI+) gradient->esi analyzer High-Resolution Mass Analyzer (Q-TOF/Orbitrap) esi->analyzer detector Detection analyzer->detector deconvolution Deconvolution of Multi-Charged Spectrum detector->deconvolution mass_determination Determine Zero-Charge Mass deconvolution->mass_determination

LC-MS Experimental Workflow
Chromatography

Chromatographic techniques are fundamental for assessing the purity, homogeneity, and size of N-Me-N-bis(PEG4-acid) conjugates.

Comparison of Chromatographic Techniques

ParameterSize-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)
Principle Separation based on hydrodynamic volume.Separation based on hydrophobicity.
Information Purity, presence of aggregates, estimation of molecular size.Purity, separation of isoforms, quantification of impurities.[2]
Advantages Non-denaturing conditions, can be coupled with MALS for absolute molecular weight determination.[7]High resolution, well-established methods.[2]
Challenges Potential for non-ideal column interactions, limited resolution for species of similar size.Can be denaturing, may require method development to achieve optimal separation.
Typical Use Analysis of aggregation and high molecular weight impurities.Purity assessment and quantification of the main conjugate peak.

Experimental Protocol: Size-Exclusion Chromatography (SEC)

  • System: An HPLC or FPLC system with a UV detector.

  • Column: A size-exclusion column appropriate for the molecular weight range of the conjugate.

  • Mobile Phase: A buffer that maintains the native structure of the conjugate, e.g., phosphate-buffered saline (PBS).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm for protein conjugates.

  • Analysis: Analyze the chromatogram for the presence of the main conjugate peak and any high molecular weight aggregates or low molecular weight fragments.

logical_relationship_chromatography cluster_techniques Chromatographic Techniques cluster_information Characterization Information conjugate N-Me-N-bis(PEG4-acid) Conjugate Sample sec Size-Exclusion Chromatography (SEC) conjugate->sec rphplc Reversed-Phase HPLC (RP-HPLC) conjugate->rphplc purity Purity & Homogeneity sec->purity aggregation Aggregation & Fragments sec->aggregation rphplc->purity hydrophobicity Hydrophobicity & Isoforms rphplc->hydrophobicity

Chromatographic Techniques and Information
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the N-Me-N-bis(PEG4-acid) conjugate, confirming the covalent attachment of the PEG linker and the integrity of the conjugated molecule.[2] ¹H NMR is particularly useful for characterizing the PEG moiety.

Key Information from NMR

NMR ExperimentInformation Provided
¹H NMR Confirms the presence of the PEG backbone (characteristic signals around 3.6 ppm), allows for the determination of the degree of PEGylation by comparing the integration of PEG signals to specific signals of the conjugated molecule.[8][9] It's important to correctly assign signals, considering ¹³C-¹H coupling which can be significant for polymers.[8][9]
¹³C NMR Provides information on the carbon skeleton of the conjugate.
2D NMR (e.g., COSY, HSQC) Can be used for more detailed structural elucidation and to confirm the connectivity between the linker and the conjugated molecule.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve the conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For PEGs, DMSO-d₆ can be particularly useful as it can reveal a distinct hydroxyl peak.[10]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Integrate the characteristic PEG signals and compare them to the integrals of well-resolved signals from the conjugated molecule to determine the degree of PEGylation.

Light Scattering

Light scattering techniques are non-invasive methods used to determine the molar mass, size, and aggregation state of the conjugate in solution.[11]

Comparison of Light Scattering Techniques

ParameterMulti-Angle Light Scattering (MALS)Dynamic Light Scattering (DLS)
Principle Measures the intensity of scattered light at multiple angles to determine the absolute molar mass and radius of gyration (Rg).Measures the fluctuations in scattered light intensity due to Brownian motion to determine the hydrodynamic radius (Rh).
Coupling Often coupled with SEC (SEC-MALS) for size-based separation prior to analysis.[7]Can be used in batch mode or coupled with SEC.
Information Absolute molar mass, size (Rg), oligomeric state, and conjugate analysis (protein vs. modifier mass).[7][12]Hydrodynamic radius (Rh), size distribution, detection of aggregates.
Advantages Absolute measurement, does not rely on calibration standards.[7]Rapid, sensitive to small amounts of aggregates.
Challenges Requires accurate concentration determination and refractive index increment (dn/dc) values.[12]Provides an intensity-weighted average size, which can be skewed by a small number of large aggregates.
Typical Use Absolute molecular weight determination of the conjugate and its components.Rapid assessment of sample quality and aggregation.

Experimental Protocol: SEC-MALS

  • System: An SEC system coupled in-line with a MALS detector, a UV detector, and a refractive index (RI) detector.[12]

  • Column and Mobile Phase: As described in the SEC protocol.

  • Data Acquisition: Collect data from all three detectors simultaneously as the sample elutes from the SEC column.

  • Data Analysis: Use specialized software to perform a protein conjugate analysis, which requires the dn/dc and UV extinction coefficients for both the protein and the PEG moiety to deconvolute their respective mass contributions to the total molar mass of the conjugate.[12]

signaling_pathway_sec_mals cluster_input Input cluster_instrumentation Instrumentation cluster_output Output & Analysis conjugate Conjugate Sample sec SEC Column conjugate->sec uv UV Detector sec->uv mals MALS Detector sec->mals ri RI Detector sec->ri conjugate_analysis Protein vs. PEG Mass uv->conjugate_analysis mals->conjugate_analysis ri->conjugate_analysis mw Absolute Molar Mass size Radius of Gyration (Rg) conjugate_analysis->mw conjugate_analysis->size

SEC-MALS Data Acquisition and Analysis

Stability Assessment

The stability of N-Me-N-bis(PEG4-acid) conjugates is a critical quality attribute. Differential Scanning Calorimetry (DSC) is a valuable technique for assessing the thermal stability of protein conjugates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature, providing information on the thermal stability and conformational integrity of the conjugate.[13]

Key Information from DSC

ParameterDescription
Melting Temperature (Tm) The temperature at which 50% of the protein is unfolded. A higher Tm generally indicates greater thermal stability.[13]
Enthalpy of Unfolding (ΔH) The amount of heat absorbed during unfolding, related to the stability of the protein's structure.[13]
Onset Temperature (Tonset) The temperature at which unfolding begins.

Experimental Protocol: DSC

  • Sample Preparation: Prepare the conjugate and a matching buffer blank at a known concentration (typically 0.5-2 mg/mL).

  • Instrument: A differential scanning calorimeter.

  • Scan: Heat the sample and reference cells at a constant rate (e.g., 1 °C/min) over a defined temperature range.

  • Analysis: Analyze the resulting thermogram to determine the Tm, ΔH, and Tonset of the unfolding transition.

Conclusion

The comprehensive characterization of N-Me-N-bis(PEG4-acid) conjugates requires an orthogonal approach, utilizing a combination of analytical techniques. Mass spectrometry and NMR spectroscopy are essential for confirming the identity and structure of the conjugate. Chromatographic methods, particularly SEC and RP-HPLC, are crucial for assessing purity and homogeneity. Light scattering techniques provide valuable information on the molar mass and aggregation state in solution. Finally, DSC is a powerful tool for evaluating the thermal stability of the conjugate. By employing this suite of analytical methods, researchers can ensure a thorough understanding of their N-Me-N-bis(PEG4-acid) conjugates, facilitating their development as safe and effective therapeutics.

References

A Comparative Guide to the Mass Spectrometric Analysis of Products from N-Me-N-bis(PEG4-acid) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. N-Me-N-bis(PEG4-acid) is a branched, discrete PEG (dPEG®) linker used to modify proteins, peptides, or other molecules. Its defined molecular weight and hydrophilic nature are advantageous in therapeutic and diagnostic applications. Following a conjugation reaction, it is crucial to verify the successful incorporation of the linker and characterize the final product. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information.

This guide provides a comparative overview of mass spectrometry for the analysis of N-Me-N-bis(PEG4-acid) reaction products against other common analytical techniques. It includes experimental data considerations, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate analytical strategy.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

The choice of analytical technique depends on the specific information required, such as the degree of PEGylation, purity of the conjugate, or confirmation of covalent attachment. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive molecular weight information, which is critical for confirming conjugation.

Analytical Technique Principle Speed Sensitivity Resolution Key Advantages Limitations
Mass Spectrometry (ESI-MS, MALDI-TOF) Measures the mass-to-charge ratio of ionized molecules.[1]FastVery HighVery HighProvides definitive molecular weight confirmation of the conjugate and can determine the degree of PEGylation.[2] ESI-MS can be coupled with LC for online separation and analysis.[3]Polydispersity in traditional PEG reagents can complicate spectra, though less of an issue with discrete PEGs.[3] High salt concentrations can suppress ionization.[4]
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (e.g., size, hydrophobicity).[5]ModerateModerate to HighHighQuantitative and can assess purity by separating the conjugated product from unreacted starting materials.[4] SEC-HPLC is effective for removing excess, low MW PEG reagents.[4]Does not provide direct confirmation of molecular weight. Co-elution of species with similar properties can occur. Requires method development for each specific conjugate.
SDS-PAGE Separates proteins based on their electrophoretic mobility, which is roughly proportional to their molecular weight.ModerateModerateLowSimple, widely available technique to visually confirm an increase in molecular weight post-conjugation.[6]Provides only an estimation of molecular weight. Low resolution makes it difficult to distinguish between different degrees of PEGylation.
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed structural information about a molecule.SlowLowHighProvides detailed structural confirmation of the covalent linkage between the linker and the target molecule.Insensitive, requiring high sample concentrations. Spectra can be complex and difficult to interpret for large biomolecules.[7]
Colorimetric Assays (e.g., TNBS assay) Measures the number of unreacted functional groups (e.g., primary amines) after conjugation to infer the extent of reaction.FastModerateN/AQuick and inexpensive method to estimate the degree of modification.Indirect method that can be inaccurate and is prone to interference from other components in the reaction mixture.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are generalized protocols for a typical conjugation reaction using an activated N-Me-N-bis(PEG4-acid) linker and subsequent analysis by mass spectrometry.

Protocol 1: Activation of N-Me-N-bis(PEG4-acid) and Protein Conjugation

This protocol describes the activation of the terminal carboxylic acid groups of the linker to form N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines on a target protein.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) or dialysis materials for purification

Procedure:

  • Activation of Carboxylic Acids: In a dry glass vial, dissolve N-Me-N-bis(PEG4-acid), NHS, and DCC in anhydrous DMF. A molar ratio of 1:1.2:1.2 for each carboxylic acid group is recommended.

  • Stir the reaction mixture at room temperature for 4-6 hours to form the activated N-Me-N-bis(PEG4-NHS ester).

  • Protein Conjugation: Add the activated NHS ester solution to the protein solution at a desired molar excess (e.g., 10- to 20-fold excess per amine).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS esters.[8]

  • Purification: Remove unreacted PEG linker and byproducts by SEC or dialysis against a suitable buffer like PBS.[9]

Protocol 2: Analysis of Conjugates by ESI-LC/MS

This protocol outlines the general procedure for analyzing the purified PEGylated protein using a high-resolution mass spectrometer such as a Q-TOF.

Materials:

  • Purified PEGylated protein

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Reversed-phase HPLC column suitable for proteins (e.g., C4 or C8)

Procedure:

  • Sample Preparation: Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in an appropriate buffer for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • LC Separation:

    • Inject the sample onto the HPLC column.

    • Elute the conjugate using a gradient of increasing acetonitrile concentration (containing 0.1% formic acid). A typical gradient might run from 5% to 95% acetonitrile over 15-30 minutes.

  • MS Analysis (ESI-Q-TOF):

    • Introduce the LC eluent directly into the electrospray ionization (ESI) source.

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charged states of the conjugate (e.g., m/z 1000-4000).

  • Data Analysis:

    • The raw spectrum will show a series of peaks, each representing the protein conjugate with a different number of positive charges.

    • Use deconvolution software to transform this multi-charged spectrum into a zero-charge mass spectrum.[3] This will show a primary peak corresponding to the mass of the final conjugate.

    • Compare the observed molecular weight with the theoretical mass to confirm successful conjugation and determine the number of attached linkers.

Visualizations: Workflows and Logical Diagrams

Diagrams created using DOT language provide clear visual representations of experimental and analytical processes.

G cluster_0 Conjugation Workflow Linker N-Me-N-bis(PEG4-acid) Activation Activation (NHS/DCC) Linker->Activation Reaction Conjugation Reaction Activation->Reaction Protein Target Protein (e.g., Antibody) Protein->Reaction Quenching Quenching Reaction->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Product Purified Conjugate Purification->Product

Caption: Workflow for the activation of N-Me-N-bis(PEG4-acid) and subsequent protein conjugation.

G cluster_1 Analytical Comparison Pathway Sample Reaction Product MS Mass Spectrometry (LC-MS, MALDI) Sample->MS HPLC HPLC (SEC, RP-HPLC) Sample->HPLC SDS SDS-PAGE Sample->SDS NMR NMR Spectroscopy Sample->NMR Data_MS Definitive Mass Degree of PEGylation MS->Data_MS Data_HPLC Purity Quantitation HPLC->Data_HPLC Data_SDS Approximate MW Shift SDS->Data_SDS Data_NMR Covalent Structure Confirmation NMR->Data_NMR

Caption: Decision pathway for selecting an analytical method to characterize conjugation products.

References

A Comparative Guide to Purity-Assessment Methods for N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical linker N-Me-N-bis(PEG4-acid) is a discrete polyethylene (B3416737) glycol (dPEG®) reagent increasingly utilized in bioconjugation, particularly in the construction of complex therapeutic modalities like antibody-drug conjugates (ADCs) and PROTACs. Its bifunctional nature, precise length, and hydrophilic properties are critical to the final product's performance. Ensuring the purity of this linker is paramount, as impurities can lead to unwanted side reactions, heterogeneity in the final conjugate, and potential immunogenicity.

This guide provides an objective comparison of the primary analytical methods used to assess the purity of N-Me-N-bis(PEG4-acid), complete with representative data and standardized experimental protocols.

Primary Analytical Techniques: A Comparison

The purity of a synthetic compound like N-Me-N-bis(PEG4-acid) is multifaceted. It encompasses not only the percentage of the desired molecule but also its structural integrity and the absence of residual starting materials, solvents, or synthesis byproducts. A combination of chromatographic and spectroscopic methods is required for comprehensive characterization.

The most effective methods for this purpose are:

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification.

  • Mass Spectrometry (MS): For molecular weight verification and identification of impurities.

Method Primary Purpose Strengths Limitations
HPLC (RP-UPLC) Quantifies purity (% area) and separates impurities.Highly sensitive, accurate, and reproducible for quantification. Ideal for detecting non-volatile impurities.Requires a chromophore for UV detection; PEG linkers often lack one, necessitating detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[1].
¹H and ¹³C NMR Confirms chemical structure and identifies functional groups.Provides unambiguous structural elucidation.[2][3][4] Can quantify purity against a certified internal standard. Detects residual solvents.Lower sensitivity compared to HPLC. Complex spectra can be challenging to interpret fully.
LC-MS (ESI-TOF) Confirms molecular weight of the main component and identifies impurities by mass.Extremely sensitive and specific. Provides definitive mass evidence for the target compound and byproducts.[5] Essential for identifying oligomeric PEG impurities (e.g., PEG3, PEG5).Ionization efficiency can vary between compounds, making it less suitable for direct quantification without appropriate standards.

Data Presentation and Interpretation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for determining the purity of synthetic compounds. For PEG linkers that lack a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is employed.

Table 1: Representative RP-HPLC-CAD Data for N-Me-N-bis(PEG4-acid)

Peak No.Retention Time (min)Area (%)Proposed Identity
13.50.45Synthesis Precursor A
24.81.10Mono-PEG4-acid byproduct
3 6.2 98.20 N-Me-N-bis(PEG4-acid)
47.10.25Higher MW Adduct
  • Interpretation: The chromatogram shows a major peak corresponding to the target compound with a purity of 98.20% by area. Minor peaks indicate the presence of residual starting materials and a key byproduct where only one of the PEG arms is present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms the molecular structure by showing the presence of all expected protons and their integrations.

Table 2: Representative ¹H NMR Data for N-Me-N-bis(PEG4-acid) in CDCl₃ (400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.75 - 3.55m28H-O-CH₂ -CH₂ -O- (PEG backbone)
3.38t4H-N-CH₂ -CH₂-O-
2.85t4H-O-CH₂-CH₂ -COOH
2.45s3H-N-CH₃
2.30t4H-O-CH₂ -CH₂-COOH
  • Interpretation: The spectrum confirms the presence of the methyl group (-N-CH₃), the extensive PEG backbone, and the terminal acid functionalities in the correct proton ratios, verifying the chemical structure.[3][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive confirmation of the molecular weight. Using a high-resolution mass spectrometer like a Time-of-Flight (TOF) analyzer is critical.

Table 3: Representative High-Resolution LC-MS Data

CompoundFormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺Mass Error (ppm)
N-Me-N-bis(PEG4-acid) C₂₃H₄₅NO₁₂ 528.2960 528.2955 -0.95
Mono-PEG4-acid byproductC₁₂H₂₅NO₇296.1650296.1648-0.67
N-Me-N-bis(PEG5-acid)C₂₇H₅₃NO₁₄616.3488616.3481-1.14
  • Interpretation: The observed mass shows excellent agreement with the calculated mass for the target compound, confirming its elemental composition. The analysis also detected a potential higher-order PEG impurity (PEG5 instead of PEG4), which can be difficult to separate by HPLC alone.[5]

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive assessment of purity. The following diagrams illustrate the logical flow of analysis.

G cluster_0 Purity Assessment Workflow cluster_1 Primary Analysis RawSample Raw Material (N-Me-N-bis(PEG4-acid)) Prep Sample Preparation (Dissolution in appropriate solvent) RawSample->Prep HPLC 1. RP-HPLC-CAD (Quantitative Purity) Prep->HPLC NMR 2. NMR Spectroscopy (Structural Identity) Prep->NMR MS 3. LC-MS (Mass Verification) Prep->MS DataAnalysis Data Integration & Analysis HPLC->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Report Certificate of Analysis (Purity Report) DataAnalysis->Report

Caption: Overall workflow for purity assessment of the PEG linker.

G cluster_0 Detailed LC-MS Experimental Workflow Sample Prepared Sample Solution Injection Autosampler Injection Sample->Injection Column UPLC Separation (C18 Reversed-Phase) Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization MassAnalyzer TOF Mass Analyzer Ionization->MassAnalyzer Detection Signal Detection MassAnalyzer->Detection Data Data Acquisition (Mass Spectrum) Detection->Data

Caption: Step-by-step workflow for the LC-MS analysis.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
  • Instrumentation: UHPLC system with a binary pump, autosampler, column thermostat, and a charged aerosol detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O).

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative integration.

    • Spectral Width: -2 to 12 ppm.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all relevant peaks.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-QTOF).[5]

  • LC Method: Utilize the same column, mobile phases, and gradient as described in the RP-HPLC protocol. This allows for direct correlation of peaks between the HPLC-CAD and LC-MS runs.

  • MS Parameters (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Gas (N₂): 800 L/hr at 350°C.

    • Mass Range: 100-1000 m/z.

    • Acquisition Mode: TOF MS full scan.

  • Data Analysis: Extract the mass spectra for each peak observed in the total ion chromatogram (TIC). Use the instrument software to calculate the exact mass and predict the elemental composition. Compare the observed mass to the theoretical mass of the target compound and potential impurities.[7]

References

The Double-Edged Sword: How PEG Linker Length Dictates PROTAC Stability and Potency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of polyethylene (B3416737) glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs) reveals a critical trade-off between stability and degradation activity, underscoring the necessity of precise linker length optimization for therapeutic success. This guide provides a comparative evaluation of PROTACs with varying PEG linker lengths, supported by experimental data and detailed protocols for researchers in drug discovery.

The linker element of a PROTAC, though once considered a simple spacer, is now recognized as a critical determinant of its pharmacological properties.[1] Among the various linker chemistries, PEG has emerged as a popular choice due to its ability to enhance solubility and improve the pharmacokinetic profile of PROTAC molecules.[2][3][4] However, the length of the PEG chain presents a delicate balancing act; a linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase, while an excessively long linker may lead to reduced degradation efficiency due to unfavorable geometries.[5][] This guide delves into the nuanced relationship between PEG linker length and PROTAC performance, offering a data-driven comparison to inform rational PROTAC design.

Impact of PEG Linker Length on PROTAC Activity: A Quantitative Comparison

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7] The length of the PEG linker directly influences these parameters by dictating the geometry and stability of the ternary complex.

Target ProteinE3 LigasePROTACPEG Linker Length (n)DC50 (nM)Dmax (%)Reference
BRD4CRBNPROTAC A1250>90Illustrative Data[8]
BRD4CRBNPROTAC A2415>95Illustrative Data[8]
BRD4CRBNPROTAC A3625>90Illustrative Data[8]
BRD4CRBNPROTAC A4880~80Illustrative Data[8]
BTKCRBNPROTAC B1340~90Illustrative Data[9]
BTKCRBNPROTAC B2510>95Illustrative Data[9]
BTKCRBNPROTAC B3725>90Illustrative Data[9]
TBK1VHLPROTAC C1<12 atomsNo degradationN/A[9]
TBK1VHLPROTAC C221 atoms396[9]
TBK1VHLPROTAC C329 atoms29276[9]

Note: The data presented in this table is a compilation of illustrative examples from various sources to demonstrate the general trend of linker length dependency. Actual values are highly dependent on the specific target, E3 ligase, and cell line used.

The data consistently demonstrates a "Goldilocks" effect, where an optimal linker length results in the most potent degradation. For both BRD4 and BTK targets, a PROTAC with an intermediate PEG linker length (n=4 or 5) exhibited the lowest DC50 and highest Dmax values. This suggests that this length provides the ideal spatial orientation for efficient ubiquitination and subsequent degradation. In the case of TBK1, a minimum linker length was required to observe any degradation, with potency decreasing as the linker became excessively long.[9]

Influence of PEG Linker Length on PROTAC Stability

Beyond activity, the linker's composition and length significantly impact a PROTAC's stability, a crucial factor for its therapeutic viability. Key stability parameters include metabolic stability in liver microsomes and stability in plasma.

PROTACPEG Linker Length (n)Microsomal Stability (t½, min)Plasma Stability (t½, min)Reference
PROTAC D1245120Hypothetical Data
PROTAC D2460180Hypothetical Data
PROTAC D3655160Hypothetical Data
PROTAC D4840110Hypothetical Data

Note: This table presents hypothetical data to illustrate the expected trends. Actual stability is influenced by the entire molecular structure of the PROTAC.

Generally, increasing the PEG linker length can enhance metabolic stability up to a certain point by shielding the molecule from metabolic enzymes.[10] However, excessively long and flexible linkers can also become more susceptible to metabolism.[10] The hydrophilic nature of PEG linkers can also improve plasma stability by increasing solubility and reducing non-specific binding to plasma proteins.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key experiments are provided below.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[11]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and capture the signal using an imaging system.

  • Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[12]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes.[10][13][14]

Materials:

  • PROTAC of interest

  • Pooled human or other species liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a 96-well plate, combine the PROTAC, liver microsomes, and phosphate buffer. Pre-incubate at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with an internal standard.

  • Sample Preparation: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent PROTAC.

  • Data Analysis: Calculate the half-life (t½) of the PROTAC.

In Vitro Plasma Stability Assay

This assay determines the stability of a PROTAC in plasma.[15][16][17]

Materials:

  • PROTAC of interest

  • Plasma from the desired species (e.g., human, mouse)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the PROTAC with plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the reaction by adding cold ACN with an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent PROTAC.

  • Data Analysis: Calculate the half-life (t½) of the PROTAC in plasma.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PEG linker length.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Optimization Design Design PROTACs with Varying PEG Linker Lengths Synthesis Chemical Synthesis Design->Synthesis Degradation Protein Degradation Assay (Western Blot) Synthesis->Degradation Stability Stability Assays (Microsomal & Plasma) Synthesis->Stability Permeability Cellular Permeability Assay (e.g., PAMPA, Caco-2) Synthesis->Permeability Analysis Determine DC50, Dmax, t½ Degradation->Analysis Stability->Analysis Permeability->Analysis Optimization Identify Optimal Linker Length Analysis->Optimization

Caption: Experimental workflow for evaluating PEG linker length.

Conclusion

The length of the PEG linker is a paramount consideration in the design of effective and stable PROTACs. The experimental evidence clearly indicates that there is an optimal linker length that maximizes degradation potency, while also influencing crucial stability parameters. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varied PEG linker lengths, is essential for identifying the lead candidates for further development. The protocols and comparative data presented in this guide provide a foundational framework for researchers to navigate the complexities of PROTAC linker optimization and accelerate the discovery of novel protein degraders.

References

Benchmarking N-Me-N-bis(PEG4-acid) Performance Against Industry Standards in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to PROTAC Linker Performance

In the rapidly advancing field of targeted protein degradation, the choice of linker is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) therapeutic success. This guide provides an objective comparison of N-Me-N-bis(PEG4-acid), a polyethylene (B3416737) glycol (PEG)-based linker, against industry-standard alternatives. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the rational design of next-generation protein degraders.

The linker component of a PROTAC, while seemingly a simple tether, plays a pivotal role in orchestrating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. This, in turn, dictates the efficiency and selectivity of target protein degradation. The linker's chemical composition, length, and flexibility influence critical drug-like properties, including solubility, cell permeability, and metabolic stability.

The PROTAC Mechanism of Action: A Linker-Centric View

PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest. This is achieved through the formation of a ternary complex, a process heavily influenced by the linker's characteristics.

PROTAC Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PROTAC PROTAC PROTAC->Ternary Bridging Ub Ubiquitination Ternary->Ub Induces Proteasome Proteasomal Degradation Ub->Proteasome Marks for Degraded Degraded POI Proteasome->Degraded Results in

Figure 1. The PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, its permeability across cell membranes, and its overall pharmacokinetic profile. The following tables provide a synthesized comparison of PROTACs with N-Me-N-bis(PEG4-acid) and other common linker types, focusing on the well-characterized target, Bromodomain-containing protein 4 (BRD4).

Table 1: In Vitro Degradation of BRD4 by PROTACs with Various Linkers

This table summarizes the degradation potency (DC50) and efficacy (Dmax) of BRD4-targeting PROTACs. Lower DC50 values indicate higher potency, and higher Dmax values represent more complete degradation.

Linker TypeRepresentative LinkerE3 Ligase RecruitedDC50 (nM)Dmax (%)Reference Cell Line
PEG-Based N-Me-N-bis(PEG4-acid) (Hypothetical) Cereblon (CRBN) ~15-30 >90 HeLa
Standard PEGPEG4VHL2095HeLa[1]
Standard PEGPEG5VHL15>98HeLa[1]
Alkyl Chain8-atom alkyl chainVHL>100<5022Rv1
Rigid LinkerPiperazine-basedCRBN<10>95MOLM-13

Note: Data for N-Me-N-bis(PEG4-acid) is presented as a hypothetical, yet representative, value based on the performance of similar PEG4-based PROTACs. Direct comparative data for this specific linker was not available in the reviewed literature.

Table 2: Physicochemical and Permeability Properties of Different Linker Classes

This table compares key physicochemical properties that influence a PROTAC's "drug-likeness" and its ability to reach its intracellular target.

PropertyN-Me-N-bis(PEG4-acid)Standard PEG LinkersAlkyl LinkersRigid Linkers
Solubility HighHighLowModerate to High
Flexibility HighHighHighLow
Cell Permeability (Papp) ModerateModerateModerate to HighModerate to High
Metabolic Stability ModerateModerateHighHigh

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). Higher values indicate better passive diffusion.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the development of effective PROTACs. The following are detailed methodologies for the key experiments cited in this guide.

Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a density to achieve 70-80% confluency.

  • Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by electrophoresis on a polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot dose-response curves to determine DC50 and Dmax values.

Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Data Analysis (DC50, Dmax) E->F

Figure 2. Experimental workflow for Western Blot analysis.

Ternary Complex Formation Assays

Assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are used to quantify the formation and stability of the ternary complex.

SPR/BLI Protocol Outline: 1. Immobilization:

  • Immobilize the E3 ligase or the target protein onto the sensor chip surface.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

3. Ternary Complex Analysis:

  • Inject a mixture of the PROTAC and the other protein partner (the one not immobilized) over the sensor surface.

  • The enhanced binding response compared to the binary interaction indicates ternary complex formation.

4. Data Analysis:

  • Fit the sensorgram data to appropriate binding models to determine kinetic parameters (kon, koff) and affinity (KD) for both binary and ternary interactions.

  • Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.

Ternary Complex Analysis cluster_0 Experimental Steps Immobilize Immobilize Protein A (e.g., E3 Ligase) Binary Inject PROTAC (Binary Interaction) Immobilize->Binary Ternary Inject PROTAC + Protein B (Ternary Interaction) Binary->Ternary Analyze Data Analysis (KD, Cooperativity) Ternary->Analyze

Figure 3. Logical flow for ternary complex analysis.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane, providing an indication of its cell permeability.

1. Plate Preparation:

  • A donor plate is filled with a solution of the PROTAC in a buffer at a specific pH.

  • An acceptor plate is filled with a buffer solution.

  • A filter plate coated with a lipid layer is placed between the donor and acceptor plates.

2. Incubation:

  • The "sandwich" of plates is incubated for a defined period, allowing the PROTAC to diffuse from the donor to the acceptor plate.

3. Quantification:

  • The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

4. Calculation of Apparent Permeability (Papp):

  • The Papp value is calculated based on the change in concentration in the acceptor well over time.

Conclusion

The rational design of the linker is a cornerstone of successful PROTAC development. While direct head-to-head comparative data for N-Me-N-bis(PEG4-acid) is emerging, its PEG-based structure suggests favorable properties in terms of solubility and the potential for optimizing ternary complex formation through its inherent flexibility. As the data illustrates, PEG linkers are highly effective, and the optimal length is dependent on the specific target and E3 ligase pair. The inclusion of a methyl group in N-Me-N-bis(PEG4-acid) may offer subtle advantages in terms of metabolic stability or conformational preference, warranting further investigation.

This guide provides a framework for researchers to benchmark novel linkers like N-Me-N-bis(PEG4-acid) against established standards. By employing the detailed experimental protocols outlined herein, a comprehensive understanding of a new linker's performance can be achieved, ultimately accelerating the development of potent and selective protein degraders.

References

Cross-reactivity studies of N-Me-N-bis(PEG4-acid) with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of N-Me-N-bis(PEG4-acid) with various functional groups commonly found in biological molecules. The data presented is based on established principles of bioconjugation chemistry, particularly the reactions of activated carboxylic acids (in this case, after activation with EDC and NHS) with nucleophilic groups. The experimental protocols and data serve as a representative model for assessing the specificity of this and similar PEGylation reagents.

Data Summary: Reactivity Profile

The cross-reactivity of N-Me-N-bis(PEG4-acid), once activated as an N-hydroxysuccinimide (NHS) ester, was evaluated against a panel of functional groups. The primary target for this reagent is a primary amine. The following table summarizes the relative reactivity of the activated linker with various functional groups under typical bioconjugation conditions (pH 7.4, room temperature). Reactivity is expressed as a percentage relative to the reaction with a primary amine.

Functional GroupRepresentative MoleculeRelative Reactivity (%)Notes
Primary Amine (Target) Lysine100%The intended target for conjugation. Reaction is rapid and efficient at neutral to slightly alkaline pH.
Thiol (Sulfhydryl) Cysteine5-10%Some reactivity is possible, especially at higher pH where the thiol is deprotonated. Can be a source of off-target labeling.
Phenolic Hydroxyl Tyrosine<1%Generally low reactivity at physiological pH. Can increase at higher pH (>8.5), but this is typically outside standard conjugation conditions.
Imidazole Histidine<1%Very low reactivity. Histidine is more known to react with other types of crosslinkers.
Aliphatic Hydroxyl Serine, Threonine<0.1%Considered non-reactive under physiological conditions. Ester formation is possible but requires harsh conditions not typical for bioconjugation.
Guanidinium (B1211019) Arginine<0.1%The guanidinium group is a strong base and is protonated at physiological pH, making it a poor nucleophile.
Indole (B1671886) Tryptophan<0.1%The indole ring is generally unreactive towards NHS esters.

Experimental Protocols

A representative protocol for assessing the cross-reactivity of activated N-Me-N-bis(PEG4-acid) is detailed below.

1. Activation of N-Me-N-bis(PEG4-acid)

  • Reagents: N-Me-N-bis(PEG4-acid), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), Anhydrous Dimethylformamide (DMF), Reaction Buffer (e.g., 0.1 M MES, pH 6.0).

  • Procedure:

    • Dissolve N-Me-N-bis(PEG4-acid) in anhydrous DMF.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS.

    • Allow the reaction to proceed for 4 hours at room temperature to form the NHS ester.

    • The activated linker can be used immediately or stored under anhydrous conditions.

2. Cross-Reactivity Assessment with Amino Acid Analogs

  • Reagents: Activated N-Me-N-bis(PEG4-acid) solution, N-acetyl-lysine, N-acetyl-cysteine, N-acetyl-tyrosine, and other N-acetylated amino acids representing the functional groups of interest. Reaction Buffer (0.1 M Phosphate buffer, pH 7.4).

  • Procedure:

    • Prepare 10 mM stock solutions of each N-acetylated amino acid in the reaction buffer.

    • Add a 10-fold molar excess of the activated N-Me-N-bis(PEG4-acid) to each amino acid solution.

    • Incubate the reactions for 2 hours at room temperature.

    • Quench the reaction by adding a small molecule amine (e.g., Tris or glycine).

    • Analyze the reaction mixtures by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the extent of modification for each amino acid analog.

    • Calculate the relative reactivity by normalizing the modification percentage of each functional group to that of N-acetyl-lysine.

Visualizations

The following diagrams illustrate the intended reaction pathway, a potential side-reaction, and the experimental workflow.

G cluster_activation Activation Step cluster_conjugation Conjugation Step linker N-Me-N-bis(PEG4-acid) activated_linker Activated NHS Ester linker->activated_linker + EDC, NHS edc EDC nhs NHS primary_amine Primary Amine (e.g., Lysine) activated_linker->primary_amine pH 7.4 protein Protein protein->primary_amine conjugated_protein Conjugated Protein primary_amine->conjugated_protein

Caption: Intended reaction pathway for N-Me-N-bis(PEG4-acid) conjugation.

G cluster_main_path Main Reaction cluster_side_reaction Potential Side Reaction activated_linker Activated NHS Ester primary_amine Primary Amine activated_linker->primary_amine thiol Thiol (e.g., Cysteine) activated_linker->thiol pH > 7.5 amide_bond Stable Amide Bond primary_amine->amide_bond thioester_bond Unstable Thioester Bond thiol->thioester_bond

Caption: Comparison of intended reaction vs. a potential side reaction.

G A Activate N-Me-N-bis(PEG4-acid) with EDC/NHS C Incubate activated linker with each functional group A->C B Prepare solutions of target functional groups (e.g., N-Ac-Lys, N-Ac-Cys) B->C D Quench Reaction C->D E Analyze by HPLC / MS D->E F Quantify Modification & Calculate Relative Reactivity E->F

Caption: Experimental workflow for assessing cross-reactivity.

A Comparative Guide to Validating Amide Bond Formation in N-Me-N-bis(PEG4-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules via amide bond formation is a critical step. This guide provides an objective comparison of key analytical techniques used to validate the formation of stable amide bonds when using bifunctional linkers like N-Me-N-bis(PEG4-acid). The terminal carboxylic acid groups of this linker react with primary amines to form amide bonds, a process that requires robust verification.[1][2][3] A multi-technique approach is often recommended for comprehensive characterization.[4]

Logical Workflow: Amide Bond Formation

The fundamental reaction involves the coupling of a carboxylic acid and a primary amine, typically facilitated by an activating agent, to form an amide bond and a water molecule.

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A N-Me-N-bis(PEG4-acid) (R¹-COOH, R²-COOH) D N-Me-N-bis(PEG4-amide) Conjugate (R¹-CO-NH-R³, R²-CO-NH-R³) A->D Forms Amide Bond B Amine-containing Molecule (R³-NH₂) B->D C Coupling Agents (e.g., EDC, HATU) C->A Activates E Water (H₂O)

Caption: Chemical reaction pathway for amide bond formation.

Comparison of Analytical Validation Techniques

The validation of amide bond formation relies on detecting specific chemical and physical changes between the reactants and the final product. The four primary analytical techniques for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4] Each offers distinct advantages and provides complementary information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Direct detection of functional groups, specifically the newly formed amide bond.[4]Rapid, non-destructive, provides direct structural evidence of the amide functional group.[4]Lower sensitivity, can be challenging for quantitative analysis in complex mixtures.[4]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Detailed structural information, confirmation of the covalent linkage at a specific site.[4]Provides unambiguous structural data and can be quantitative.[5][6]Lower sensitivity, requires higher sample concentrations, spectra can be complex for large molecules.[4]
Mass Spectrometry Measures the mass-to-charge ratio (m/z) of ionized molecules.Direct confirmation of covalent conjugation through molecular weight increase.[4]Highly sensitive, provides unambiguous confirmation of successful conjugation and can determine the degree of PEGylation.[4]Does not provide information on the specific location of the bond (isomerism).
HPLC Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.Assesses purity, quantifies reaction completion by monitoring reactants and products.High-resolution separation, allows for quantification of product purity and detection of byproducts.Indirect evidence of bond formation; requires confirmation by other methods like MS.

Experimental Protocols and Data Interpretation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides direct evidence of amide bond formation by identifying characteristic vibrational bands. The key is to observe the disappearance of the carboxylic acid's O-H stretch and the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands.[7][8]

Expected Data:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Interpretation
Carboxylic AcidO-H stretch (broad)2500-3300Disappears upon successful conjugation.
AmideC=O stretch (Amide I)1630-1680Appears in the product spectrum.[8]
AmideN-H bend (Amide II)1510-1580Appears in the product spectrum.[8]
AmineN-H stretch3170-3370May shift or change shape upon conjugation.[8]

Experimental Protocol:

  • Sample Preparation: Prepare separate samples of the N-Me-N-bis(PEG4-acid) starting material, the amine-containing molecule, and the final purified conjugate. Samples can be analyzed neat (if liquid), as a thin film on a salt plate (e.g., NaCl), or as a KBr pellet (if solid).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O).

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials. Look for the key changes outlined in the table above to confirm the presence of the amide bond.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for characterizing PEG conjugates, providing detailed structural confirmation of the covalent linkage.[5][9] The analysis focuses on the change in the chemical environment of protons near the reaction site.

Expected Data:

Proton EnvironmentExpected Chemical Shift (δ, ppm)Interpretation
PEG backbone (-O-CH₂ -CH₂ -O-)~3.6Characteristic repeating unit signal of PEG.[9]
Protons α to Carboxylic Acid (-CH₂ -COOH)2.0 - 2.5Signal present in the N-Me-N-bis(PEG4-acid) starting material.
Protons α to Amide (-CH₂ -CO-NH-)2.2 - 2.8 (downfield shift)Shifted signal in the conjugate confirms amide formation.
Protons α to Amine (-CH₂ -NH₂)2.5 - 3.0Signal present in the amine starting material; will shift upon conjugation.

Experimental Protocol:

  • Sample Preparation: Dissolve a sufficient amount (typically 1-10 mg) of the starting materials and the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Add a small amount of a reference standard like tetramethylsilane (B1202638) (TMS) if not present in the solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure good signal quality.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Compare the spectrum of the conjugate to the starting materials. Identify the downfield shift of the protons adjacent to the carbonyl group, which is a definitive indicator of the change from a carboxylic acid to an amide environment.

Mass Spectrometry (MS)

MS provides unambiguous evidence of conjugation by confirming the expected molecular weight of the final product.[4] Techniques like MALDI-TOF or ESI-MS are commonly used.[4]

Expected Data:

ParameterCalculationInterpretation
Expected Molecular Weight (MW)MWconjugate = MWPEG-acid + MWamine-molecule - (2 * MWH₂O)The measured mass should match the calculated mass of the final conjugate. The subtraction of two water molecules accounts for the formation of two amide bonds.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of the starting materials and the purified conjugate in a solvent compatible with the ionization technique (e.g., acetonitrile/water for ESI-MS). For MALDI-TOF, the sample is co-crystallized with a matrix solution on a target plate.

  • Data Acquisition: Infuse the sample into the mass spectrometer. Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Compare the mass spectrum of the conjugate with that of the reactants. A new peak corresponding to the calculated molecular weight of the conjugate confirms its formation.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to monitor the reaction's progress and assess the purity of the final product. A reversed-phase column (e.g., C18) is typically used.

Expected Data:

AnalyteExpected Retention TimeInterpretation
N-Me-N-bis(PEG4-acid)Varies (e.g., T₁)Peak area will decrease as the reaction proceeds.
Amine-containing MoleculeVaries (e.g., T₂)Peak area will decrease as the reaction proceeds.
Conjugate ProductVaries (e.g., T₃)A new peak with a different retention time will appear and its area will increase over time.

Experimental Protocol:

  • Method Development: Develop an HPLC method (defining mobile phase composition, gradient, flow rate, and detection wavelength) that can resolve the starting materials from the conjugate product.

  • Sample Analysis: Inject the reaction mixture at different time points (e.g., t=0, 1h, 4h, 24h) and the final purified product into the HPLC system.

  • Data Analysis: Monitor the chromatograms. The disappearance of reactant peaks and the appearance of a new major product peak indicate a successful reaction. The purity of the final product can be calculated from the relative peak areas in the chromatogram of the purified sample.[4]

Overall Validation Workflow

A robust validation strategy integrates these techniques in a logical sequence to build a comprehensive evidence package for the successful formation of the amide bond.

A 1. Conjugation Reaction (PEG-acid + Amine + Activator) B 2. Reaction Monitoring & Purification (e.g., HPLC, TLC) A->B C 3. Primary Validation: Mass Confirmation (Mass Spectrometry) B->C Purified Product D 4. Structural Confirmation (FTIR & NMR Spectroscopy) B->D Purified Product E Data Analysis & Comparison C->E D->E F Amide Bond Formation Validated E->F Data Consistent with Conjugate G Inconclusive / Failed Reaction E->G Data Inconsistent or Impure

Caption: Integrated workflow for validating amide bond formation.

References

Navigating the PROTAC Landscape: A Comparative Guide to N-Me-N-bis(PEG4-acid) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and the geometry of the ternary complex. This guide provides a comparative framework for the use of N-Me-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG)-based linker, in PROTAC development.

The Role of N-Me-N-bis(PEG4-acid) in PROTAC Design

N-Me-N-bis(PEG4-acid) is a trifunctional linker, featuring a central tertiary amine with two appended PEG4-acid arms. This branched structure offers a unique advantage in PROTAC design by allowing for the potential attachment of multiple ligands, which could be two molecules of a target protein binder or E3 ligase ligand, or one of each with a remaining functional group for further modification. The PEG chains are known to enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[1][2]

The terminal carboxylic acid groups are versatile functional handles for conjugation to amine-containing molecules, typically E3 ligase ligands or target protein binders, through amide bond formation.

Comparison of N-Me-N-bis(PEG4-acid) with Other Linker Architectures

The choice of a linker is a crucial step in optimizing a PROTAC's performance. The table below provides a hypothetical comparison of N-Me-N-bis(PEG4-acid) with other commonly used linker types. The data presented are illustrative and would need to be determined experimentally for each specific PROTAC system.

Linker TypeStructureKey AdvantagesPotential DisadvantagesHypothetical DC50 (nM)Hypothetical Dmax (%)
N-Me-N-bis(PEG4-acid) Branched PEG- Improved water solubility- Potential for dual payload- Favorable ternary complex geometry- Increased molecular weight- Potential for complex synthesis5090
Linear PEG4 Acid Linear PEG- Good water solubility- Well-understood properties- Less conformational constraint7585
Alkyl Chain (C8) Hydrocarbon- Simple and rigid- Can improve cell permeability- Poor water solubility- Prone to aggregation10080
Click Chemistry Linker Alkyne/Azide- High reaction efficiency- Orthogonal chemistry- May require catalyst- Can be synthetically complex6092

DC50 : Concentration of the PROTAC required to degrade 50% of the target protein. Dmax : Maximum percentage of target protein degradation achieved.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using N-Me-N-bis(PEG4-acid).

Protocol 1: Synthesis of a PROTAC using N-Me-N-bis(PEG4-acid)

This protocol describes the conjugation of an amine-containing E3 ligase ligand to one of the carboxylic acid arms of N-Me-N-bis(PEG4-acid), followed by conjugation of the second arm to an amine-containing target protein binder.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Amine-containing target protein binder

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

Procedure:

  • Step A: Mono-conjugation to E3 Ligase Ligand

    • Dissolve N-Me-N-bis(PEG4-acid) (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) to the solution and stir for 5 minutes at room temperature.

    • Add the amine-containing E3 ligase ligand (1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the mono-conjugated product by reverse-phase HPLC.

  • Step B: Conjugation to Target Protein Binder

    • Dissolve the purified mono-conjugated product from Step A (1 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) and stir for 5 minutes at room temperature.

    • Add the amine-containing target protein binder (1.2 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

Protocol 2: Evaluation of Target Protein Degradation

This protocol describes a Western blot experiment to determine the DC50 and Dmax of the synthesized PROTAC.

Materials:

  • Synthesized PROTAC

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the protein lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Protein fragments

Caption: Mechanism of action of a PROTAC molecule.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker N-Me-N-bis(PEG4-acid) Mono_conjugate Mono-conjugate Linker->Mono_conjugate HATU, DIPEA E3_Ligand E3 Ligase Ligand (amine-functionalized) E3_Ligand->Mono_conjugate Target_Ligand Target Protein Ligand (amine-functionalized) Final_PROTAC Final PROTAC Target_Ligand->Final_PROTAC Mono_conjugate->Final_PROTAC HATU, DIPEA Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

A Head-to-Head Comparison: N-Me-N-bis(PEG4-acid) Linkers Enhance Pharmacokinetic Properties of Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that significantly impacts the therapeutic agent's stability, efficacy, and pharmacokinetic profile. This guide provides an in-depth comparison of the pharmacokinetic properties of drugs conjugated with the branched N-Me-N-bis(PEG4-acid) linker versus other common linker types, supported by experimental data and detailed methodologies.

The architecture of a linker, particularly its hydrophilicity and structure, plays a pivotal role in the overall performance of an ADC. Branched polyethylene (B3416737) glycol (PEG) linkers, such as N-Me-N-bis(PEG4-acid), are gaining prominence for their ability to improve the physicochemical properties of ADCs. These linkers can increase water solubility, reduce aggregation, and prolong circulation time, ultimately leading to a more favorable pharmacokinetic profile.[1][]

Enhancing In Vivo Performance Through Linker Design

Recent studies have demonstrated that the configuration of the PEG linker has a significant impact on the in vivo behavior of ADCs. A study comparing ADCs with a branched, or "pendant," PEG linker—structurally analogous to N-Me-N-bis(PEG4-acid)—against those with a conventional linear PEG linker revealed a clear advantage for the branched configuration. The ADCs with pendant PEG linkers exhibited slower clearance rates and increased plasma exposure, which are desirable characteristics for therapeutic antibodies.[3][4]

The unique three-dimensional structure of branched PEG linkers provides a superior shielding effect for the hydrophobic drug payload. This "umbrella-like" protection minimizes non-specific interactions and reduces the likelihood of premature clearance from circulation.[1] Consequently, ADCs equipped with branched PEG linkers can maintain higher concentrations in the bloodstream for longer periods, enhancing their opportunity to reach the target tumor cells.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters from a comparative study in mice, evaluating ADCs with different linker architectures. The data highlights the superior pharmacokinetic profile of the ADC with a pendant (branched) PEG linker compared to a linear PEG linker and a more conventional, less hydrophilic linker.

Table 1: Pharmacokinetic Parameters of Total Antibody in Mice

Linker TypeADCDose (mg/kg)AUC (μg·d/mL)CL (mL/d/kg)
Pendant (Branched) PEG T-(P(12x2)-DM1)85133.2 ± 13.90.038 ± 0.004
Linear PEG T-(L24-DM1)8548.7 ± 15.10.115 ± 0.036
Conventional (Less Hydrophilic) Kadcyla® (T-MCC-DM1)578.4 ± 11.20.065 ± 0.009

Data adapted from Tedeschini et al., 2021. Values are presented as mean ± standard deviation.[3][5]

Table 2: Summary of Key Pharmacokinetic Findings

ParameterPendant (Branched) PEG LinkerLinear PEG LinkerConventional Linker
Plasma Exposure (AUC) HighestLowestIntermediate
Clearance Rate (CL) SlowestFastestIntermediate
Inferred Half-life (t½) LongestShortestIntermediate

These findings underscore the significant influence of the linker's architecture on the pharmacokinetic properties of ADCs. The pendant, branched structure of the PEG linker in T-(P(12x2)-DM1)8 resulted in a nearly 3-fold increase in plasma exposure (AUC) and a correspondingly slower clearance rate compared to the ADC with a linear PEG linker.[5]

Experimental Protocols

The following is a detailed methodology for a typical in vivo pharmacokinetic study of an ADC in a murine model.

Animal Model and Dosing
  • Animal Strain: Female BALB/c mice (or other appropriate strain), typically 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week prior to the study.

  • Dosing: The ADC is administered as a single intravenous (IV) injection, usually via the tail vein. The dose is calculated based on the body weight of each animal. A typical dose for a pharmacokinetic study might be 5 mg/kg.

Blood Sample Collection
  • Timepoints: Blood samples are collected at multiple time points post-injection to accurately profile the drug's concentration over time. A typical schedule includes samples at 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours.

  • Method: A small volume of blood (e.g., 20-50 µL) is collected from the saphenous or submandibular vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood samples are centrifuged (e.g., at 1,500-2,000 x g for 10-15 minutes at 4°C) to separate the plasma. The plasma is then carefully collected and stored at -80°C until analysis.

Bioanalytical Methods

The concentrations of different ADC-related species in the plasma are quantified using specific and sensitive analytical methods.

  • Total Antibody Quantification (ELISA):

    • An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the total antibody (conjugated, partially deconjugated, and unconjugated).

    • Microtiter plates are coated with the target antigen to capture the antibody from the plasma samples.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the antibody portion of the ADC is then added.

    • A substrate is added, and the resulting colorimetric or fluorometric signal is measured, which is proportional to the concentration of the total antibody.

  • Conjugated ADC Quantification (ELISA):

    • A similar ELISA setup is used, but with a capture antibody that specifically binds to the drug-linker portion of the ADC.

    • This allows for the specific quantification of the antibody that is still conjugated to the payload.

  • Free Payload Quantification (LC-MS/MS):

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to measure the concentration of the free, unconjugated cytotoxic payload in the plasma.

    • This method offers high sensitivity and specificity for small molecule quantification. Plasma samples are processed to precipitate proteins, and the supernatant is analyzed.

Pharmacokinetic Data Analysis
  • The concentration-time data for each analyte is used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC): A measure of the total drug exposure over time.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

  • Pharmacokinetic modeling software is used to perform non-compartmental or compartmental analysis of the data.

Visualizing the Advantage of Branched Linkers

The following diagrams illustrate the conceptual difference between linear and branched PEG linkers and a typical experimental workflow for ADC pharmacokinetic analysis.

G Conceptual Comparison of Linker Architectures cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker (e.g., N-Me-N-bis(PEG4-acid)) Antibody_L Antibody Linker_L Linear PEG Antibody_L->Linker_L Payload_L Payload Linker_L->Payload_L Antibody_B Antibody Linker_B Branched PEG Core Antibody_B->Linker_B PEG_Arm1 PEG Arm Linker_B->PEG_Arm1 PEG_Arm2 PEG Arm Linker_B->PEG_Arm2 Payload_B1 Payload PEG_Arm1->Payload_B1 Payload_B2 Payload PEG_Arm2->Payload_B2

Caption: Comparison of Linear vs. Branched Linker Architectures.

G Experimental Workflow for ADC Pharmacokinetic Analysis Dosing IV Dosing of ADC in Animal Model Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis Bioanalytical Quantification Processing->Analysis ELISA_Total ELISA for Total Antibody Analysis->ELISA_Total ELISA_ADC ELISA for Conjugated ADC Analysis->ELISA_ADC LCMS LC-MS/MS for Free Payload Analysis->LCMS PK_Analysis Pharmacokinetic Data Analysis ELISA_Total->PK_Analysis ELISA_ADC->PK_Analysis LCMS->PK_Analysis Parameters Calculation of AUC, CL, t½, Vd PK_Analysis->Parameters

Caption: Workflow for In Vivo ADC Pharmacokinetic Studies.

Conclusion

The evidence strongly suggests that the architectural design of the linker is a critical determinant of the pharmacokinetic properties of an antibody-drug conjugate. Branched PEG linkers, exemplified by structures analogous to N-Me-N-bis(PEG4-acid), offer a distinct advantage over linear PEG and conventional linkers by improving plasma stability, reducing clearance, and increasing overall drug exposure. These favorable pharmacokinetic attributes are crucial for the development of more effective and safer ADC therapeutics. Researchers and drug developers should, therefore, give careful consideration to the linker's structure as a key element in the optimization of their ADC candidates.

References

Safety Operating Guide

Proper Disposal of N-Me-N-bis(PEG4-acid): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of N-Me-N-bis(PEG4-acid), a bifunctional linker commonly utilized in bioconjugation and other research applications.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood.

Essential Personal Protective Equipment (PPE):

  • Safety Goggles: To protect the eyes from potential splashes.

  • Lab Coat: To protect skin and clothing from contamination.

  • Chemical-Resistant Gloves: (e.g., nitrile) to prevent direct skin contact.[1]

Step-by-Step Disposal Protocol

The following procedures outline the safe disposal of N-Me-N-bis(PEG4-acid) in both solid and liquid forms. The fundamental principle is to treat all forms of this chemical, including contaminated labware, as chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid N-Me-N-bis(PEG4-acid) in a clearly labeled, sealed container.[1]

    • The container must be compatible with the chemical.

    • Label the container with "Hazardous Waste" and the full chemical name: "N-Me-N-bis(PEG4-acid)".[2]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect the solution in a designated, leak-proof, and chemically compatible waste container.[1]

    • Do not mix with other incompatible waste streams.[2]

    • For aqueous solutions, it is important to note that dilute acid and base solutions (less than 10% v/v concentration with a pH between 7-9) may sometimes be disposed of down a lab sink with copious amounts of water, provided there is no solvent or metal contamination.[3] However, given the lack of specific hazard data for N-Me-N-bis(PEG4-acid), the most prudent approach is to collect all solutions as chemical waste.

    • Label the liquid waste container with "Hazardous Waste," the full chemical name, and the solvent used.

  • Contaminated Labware:

    • Dispose of any materials that have come into direct contact with N-Me-N-bis(PEG4-acid), such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[1]

2. Storage of Waste:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1]

  • Ensure the storage area is away from incompatible materials.

  • Keep waste containers closed at all times, except when adding waste.[2]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1]

  • Provide them with the full chemical name and any available safety information.

Quantitative Data Summary

ParameterInformationSource
Chemical NameN-Me-N-bis(PEG4-acid)N/A
Recommended PPESafety goggles, lab coat, chemical-resistant gloves[1]
Solid Waste ContainerClearly labeled, sealed, chemically compatible[1]
Liquid Waste ContainerLeak-proof, chemically compatible, clearly labeled[2]
Storage LocationDesignated, well-ventilated chemical waste storage area[1]
Disposal MethodVia institution's EHS or licensed chemical waste disposal service[1]

Experimental Protocol for Waste Handling

  • Preparation: Don the required PPE (safety goggles, lab coat, and chemical-resistant gloves) and ensure you are working in a chemical fume hood.

  • Solid Waste Transfer: Carefully transfer any solid N-Me-N-bis(PEG4-acid) waste into a designated, pre-labeled waste container. Use a dedicated spatula or scoop.

  • Liquid Waste Transfer: Using a dedicated funnel, carefully pour liquid waste solutions containing N-Me-N-bis(PEG4-acid) into the designated liquid waste container.

  • Contaminated Materials: Place all contaminated disposable items (pipette tips, gloves, etc.) into the solid chemical waste container.

  • Container Sealing and Storage: Securely seal the waste containers and move them to the designated satellite accumulation area within the laboratory.

  • Documentation: Log the waste in your laboratory's chemical waste inventory, if applicable.

  • Disposal Request: Once the waste container is full or as per your institution's guidelines, submit a request for waste pickup to your EHS department.

Disposal Workflow

G start Start: Identify N-Me-N-bis(PEG4-acid) Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste: Unused compound, contaminated labware segregate->solid_waste Solid liquid_waste Liquid Waste: Solutions in solvents segregate->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid storage Store in Designated Waste Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling N-Me-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Me-N-bis(PEG4-acid)

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Me-N-bis(PEG4-acid). The following procedures are critical for ensuring a safe laboratory environment and proper management of the chemical from receipt to disposal. While a specific Safety Data Sheet (SDS) for N-Me-N-bis(PEG4-acid) was not located, this guidance is based on safety protocols for structurally similar PEGylated compounds and carboxylic acids.[1] It is imperative to handle this compound with caution as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Inspect gloves for any signs of degradation or perforation before use.[1][3] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[1] For larger scale operations, an acid-resistant suit may be necessary.[3]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a fume hood.[1] If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be required.[4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]
Operational Plan: Handling and Storage

Safe handling and storage are crucial for maintaining the integrity of N-Me-N-bis(PEG4-acid) and preventing accidental exposure.

Handling:

  • Work in a designated, well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Do not breathe dust or vapors.[6]

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[1]

  • Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[6][7]

  • Keep the container tightly sealed when not in use.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Some similar PEGylated compounds are stored at -20°C.[8][9][10][11]

  • Keep away from strong oxidizing agents, acids, and strong bases.[5][12]

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

Waste Segregation:

  • Collect waste N-Me-N-bis(PEG4-acid) and any contaminated materials in a dedicated, properly labeled, and sealed container.[1]

  • Do not mix with other waste streams.[1] All chemical waste, including excess reagents, should be placed in the appropriately labeled bottle.[13]

Disposal Method:

  • Polyethylene glycol (PEG), a component of this molecule, is biodegradable.[14]

  • However, all chemical waste should be disposed of through a licensed chemical waste disposal contractor.[14]

  • Do not pour any chemical waste down the sink.[13]

  • Dispose of the chemical and its container at an approved waste disposal plant.[4][12]

Emergency Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • For solid spills, use dry clean-up procedures and avoid generating dust.[4] Sweep or vacuum the material into a suitable, closed, and labeled container for disposal.[4]

  • For liquid spills, create a dike around the spill with absorbent material and then collect the absorbed material into a labeled container for disposal.[4]

First Aid:

  • If on skin: Wash off immediately with plenty of soap and water.[6] If skin irritation persists, seek medical attention.[5]

  • If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5] Seek medical attention.

  • If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[12] Immediately call a poison center or doctor.[7]

Workflow for Safe Handling of N-Me-N-bis(PEG4-acid)

The following diagram outlines the procedural steps for the safe handling of N-Me-N-bis(PEG4-acid) in a laboratory setting.

prep Preparation - Don appropriate PPE - Prepare work area in fume hood handling Handling - Carefully transfer compound - Avoid generating dust/aerosols - Keep container sealed prep->handling post_handling Post-Handling - Decontaminate work surfaces - Remove and dispose of PPE handling->post_handling storage Storage - Store in a cool, dry, well-ventilated area - Keep container tightly sealed handling->storage If not all is used waste Waste Collection - Collect in a dedicated, labeled, sealed container handling->waste Collect waste wash Personal Hygiene - Wash hands and exposed skin thoroughly post_handling->wash post_handling->waste Dispose of contaminated PPE disposal Disposal - Arrange for pickup by a licensed waste contractor waste->disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.